3-Methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBDAFLSBDGPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210108 | |
| Record name | 3-Methylquinoline | |
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Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 16.5 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00953 [mmHg] | |
| Record name | 3-Methylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
612-58-8 | |
| Record name | 3-Methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methylquinoline | |
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| Record name | 3-METHYLQUINOLINE | |
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| Record name | 3-Methylquinoline | |
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| Record name | 3-methylquinoline | |
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| Record name | 3-METHYLQUINOLINE | |
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Foundational & Exploratory
3-Methylquinoline CAS number and properties
An In-Depth Technical Guide to 3-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, outlines relevant experimental protocols, and discusses its biological activities and potential applications.
Core Properties of this compound
This compound, also known as β-methylquinoline, is a derivative of quinoline (B57606) with a methyl group substituted at the 3-position.[1][2] Its unique structure serves as a valuable scaffold in the development of more complex molecules.[3][4]
CAS Number: 612-58-8[2][5][6][7]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₉N | [1][5][6] |
| Molecular Weight | 143.19 g/mol | [3][5][8] |
| Appearance | Colorless to light yellow liquid or powder to lump | [2][3][5][6] |
| Melting Point | 16-17 °C | [2][5][8] |
| Boiling Point | 252-253 °C | [2][5][8] |
| Density | 1.069 g/mL at 25 °C | [2][5][8] |
| Refractive Index (n20/D) | 1.615 | [2][5][8] |
| Flash Point | 113 °C (closed cup) | [5][8][9] |
| Solubility | Sparingly soluble in water; Soluble in acetonitrile (B52724) and chloroform | [6][10][11] |
| pKa | 5.17 ± 0.11 (Predicted) | [2][6] |
Experimental Protocols
Synthesis of Substituted Quinolines via Doebner-von Miller Reaction
The synthesis of substituted quinolines like this compound can be achieved through various methods. A common and versatile approach is the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.[12] This method involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.
General Protocol:
-
Reaction Setup: An appropriate aniline derivative is dissolved in an acidic medium, typically concentrated sulfuric or hydrochloric acid.
-
Addition of Carbonyl Compound: An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) to introduce a methyl group) is added dropwise to the solution.[13] An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is also included in the reaction mixture.[12][14]
-
Heating: The mixture is heated, often to reflux, for several hours to facilitate the cyclization and aromatization steps.[13][14]
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized with a strong base (e.g., sodium hydroxide).
-
Purification: The crude product is then isolated, often via steam distillation or extraction with an organic solvent.[13][14] Further purification can be achieved through recrystallization or column chromatography to yield the desired quinoline derivative.
Caption: Generalized workflow for the synthesis of substituted quinolines.
Microbial Degradation Analysis
This compound can be utilized as a carbon, nitrogen, and energy source by certain bacteria, such as Comamonas testosteroni 63.[2][5] Investigating this biodegradation pathway is crucial for environmental remediation studies.
Methodology:
-
Culture Preparation: A pure culture of Comamonas testosteroni 63 is grown in a minimal salt medium.
-
Substrate Addition: this compound is introduced as the sole source of carbon and nitrogen.
-
Incubation: The culture is incubated under controlled aerobic conditions (temperature, pH, and agitation).
-
Monitoring: The degradation of this compound is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Metabolite Identification: Intermediary metabolites are identified to elucidate the degradation pathway, which often involves hydroxylation at the C2 position.[15]
Biological Activity and Signaling Pathways
Quinoline and its derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[16][17] Studies have shown that these compounds can serve as foundational structures for developing new therapeutic agents.[18]
While specific pathway interactions for this compound are a subject of ongoing research, the broader quinoline class has been shown to modulate key carcinogenic signaling pathways.[19] Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs) like c-Met, EGFR, and VEGFR, which are crucial for cell survival, proliferation, and angiogenesis.[20] The aberrant activation of these receptors can lead to the downstream activation of pathways such as PI3K/Akt/mTOR and RAS/RAF/MEK/ERK, which are central to cancer progression.[20]
Caption: Key signaling pathways modulated by quinoline-based inhibitors.
Applications in Research and Development
This compound is a versatile building block with numerous applications:[3]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the development of new drug entities, including potential anticancer and anti-inflammatory agents.[4][6][18]
-
Agrochemicals and Dyes: It is widely used in the synthesis of dyes, food coloring agents, and agrochemicals.[2][5][6]
-
Materials Science: The quinoline scaffold is utilized in creating fluorescent dyes for biological imaging and in the production of organic light-emitting diodes (OLEDs).[18]
-
Chemical Research: It is employed as a ligand in the preparation of organometallic complexes and as a solvent in various chemical processes.[2][4][5]
Safety and Handling
This compound is a hazardous chemical that requires careful handling. It is harmful through skin contact and inhalation, causes skin and eye irritation, and is a suspected carcinogen.[5][8][9][21]
| Hazard Information | GHS Classification and Statements | Citations |
| Signal Word | Danger | [2][5][8][9] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [2][5] |
| Hazard Statements | H312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritationH351: Suspected of causing cancer | [5][8][9][21] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8][9] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep in the dark. | [2][9][11] |
References
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An In-depth Technical Guide to 3-Methylquinoline: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylquinoline (CAS No. 612-58-8), a heterocyclic aromatic compound with significant applications in medicinal chemistry, materials science, and as a building block for the synthesis of various functional molecules. This document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it presents experimental protocols for its synthesis and analysis, alongside a discussion of its biological significance, particularly its microbial degradation pathway.
Core Concepts: Structure and Properties
This compound, also known as β-methylquinoline, is a derivative of quinoline (B57606) with a methyl group substituted at the third position of the heterocyclic ring system. Its chemical structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.
Chemical Structure:
The canonical SMILES representation of this compound is CC1=CC2=CC=CC=C2N=C1.
Molecular Formula: C₁₀H₉N[1]
Molecular Weight: 143.19 g/mol [1]
Physicochemical Data
The following tables summarize the key physicochemical and spectroscopic data for this compound, providing a valuable resource for laboratory and research applications.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | β-Methylquinoline, 3-Methyl-1-benzazine |
| CAS Number | 612-58-8 |
| Appearance | Colorless to yellow liquid |
| Odor | Strong, aromatic |
| Melting Point | 16-17 °C |
| Boiling Point | 252-253 °C |
| Density | 1.069 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.615 |
| pKa | 5.17 ± 0.11 (Predicted) |
| Solubility | Sparingly soluble in water |
Spectroscopic Data
| Spectroscopic Data | Key Features |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) m/z: 143.[2] |
| Infrared (IR) Spectroscopy | Spectral data available. |
| UV-Vis (λmax) | 318 nm (in aqueous ethanol)[1] |
Synthesis and Analysis: Experimental Protocols
Synthesis of this compound
The synthesis of quinoline and its derivatives is classically achieved through several named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a suitable method for the preparation of substituted quinolines.[3] It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3]
General Protocol for Doebner-von Miller Synthesis of a Substituted Quinoline (Representative):
-
Reaction: Aniline is reacted with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) to yield 2-methylquinoline) in the presence of a strong acid like hydrochloric acid or sulfuric acid, and an oxidizing agent.[4]
-
Step 1: Michael Addition: The reaction is initiated by the conjugate addition of aniline to the α,β-unsaturated carbonyl compound.
-
Step 2: Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.
-
Step 3: Dehydration and Oxidation: Subsequent dehydration and oxidation yield the quinoline ring system.
Analytical Methods
The purity and identity of this compound can be determined using standard chromatographic and spectroscopic techniques.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: A dilute solution of the sample (e.g., 100 µg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[5]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[5]
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Inlet Temperature: 250 °C.[5]
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[5]
-
-
MS Conditions (Typical):
-
Data Analysis: The molecular ion peak (M⁺) at m/z 143 and the characteristic fragmentation pattern are used to identify this compound.[5]
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity analysis and preparative isolation of this compound. A reverse-phase method is generally suitable.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration within the linear range of the assay.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[6]
-
HPLC Conditions (Typical for a related compound):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at an appropriate wavelength (e.g., 245 nm for a related chloro-methylquinoline).[6]
-
Biological Significance and Applications
This compound serves as a valuable scaffold in drug discovery and development. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The substitution pattern on the quinoline core is crucial in determining the specific biological activity and potency.
A study on the pharmacological properties of this compound indicated that it adheres to Lipinski's rule of five, suggesting it possesses drug-like properties and a high bioavailability score, making it a candidate for further investigation in drug development.
Microbial Degradation of this compound
The environmental fate of quinoline and its derivatives is of significant interest. The bacterium Comamonas testosteroni 63, isolated from activated sludge, is capable of utilizing this compound as its sole source of carbon, nitrogen, and energy. The degradation pathway involves a series of hydroxylation and ring-cleavage steps.
The identified metabolites in this pathway include:
-
3-methyl-2-oxo-1,2-dihydroquinoline
-
6-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline
-
5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline
-
2,5,6-trihydroxy-3-methylpyridine
This metabolic pathway highlights a natural mechanism for the bioremediation of environments contaminated with methylquinolines.
Visualizations
Caption: Microbial degradation pathway of this compound.
Conclusion
This compound is a heterocyclic compound with a well-defined structure and a range of interesting physicochemical properties. Its utility as a synthetic building block, particularly in the pharmaceutical industry, is well-established. The methodologies for its synthesis, while requiring careful control, are based on classical organic reactions. Furthermore, robust analytical techniques exist for its characterization and quantification. The elucidation of its microbial degradation pathway not only provides insight into its environmental fate but also opens avenues for bioremediation strategies. This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives.
References
3-Methylquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline (B57606) with a methyl group substituted at the 3-position. This monograph provides an in-depth overview of its physical and chemical properties, synthesis, and significant applications, particularly within the realm of pharmaceutical sciences. As a key building block, this compound and its derivatives are integral to the synthesis of a variety of compounds, including dyes, pH indicators, and notably, therapeutic agents.[1][2] Its structural motif is found in numerous biologically active molecules, underscoring its importance in medicinal chemistry and drug discovery.[3][4][5]
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature, characterized by a strong, aromatic odor.[6] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and chloroform (B151607).[7]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉N | [8][9] |
| Molecular Weight | 143.19 g/mol | [1] |
| Melting Point | 15-17 °C | [2][10][11] |
| Boiling Point | 252-253 °C | [6][10][11] |
| Density | 1.069 g/mL at 25 °C | [6][10][11] |
| Refractive Index (n20/D) | 1.615 | [6][10][11] |
| Flash Point | 113 °C (closed cup) | [10] |
| Vapor Pressure | 0.00953 mmHg | [8] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 612-58-8 | [9] |
| pKa | 5.17 ± 0.11 (Predicted) | [7][12] |
| Solubility in Water | Sparingly soluble/Insoluble | [7][13] |
| Solubility in Organic Solvents | Soluble in acetonitrile (B52724) (slightly), chloroform (slightly), ethanol, acetone | [14][12] |
| UV-Vis (λmax) | 318 nm (in aqueous EtOH) | [7][6] |
| ¹H NMR | Spectral data available | [8] |
| ¹³C NMR | Spectral data available | [8] |
| IR Spectrum | Spectral data available | [8] |
| Mass Spectrum | Spectral data available | [8] |
Experimental Protocols
Synthesis of this compound via Doebner-von Miller Reaction (Representative Protocol)
The Doebner-von Miller reaction is a widely used method for synthesizing quinolines. It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[14][12] The following is a representative protocol adapted from the synthesis of similar quinoline derivatives.
Materials:
-
Aniline
-
Crotonaldehyde (α,β-unsaturated aldehyde)
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (Lewis acid catalyst)
-
Sodium Hydroxide (B78521) solution (for neutralization)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
A mixture of aniline and concentrated hydrochloric acid is prepared in a reaction flask and cooled in an ice bath.
-
Crotonaldehyde is added dropwise to the stirred mixture while maintaining the low temperature.
-
After the addition is complete, zinc chloride is added to the reaction mixture.
-
The mixture is then heated under reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is made alkaline by the careful addition of a sodium hydroxide solution.
-
The product, this compound, is then isolated from the mixture, typically by steam distillation or solvent extraction.
-
The crude product is purified by distillation under reduced pressure or by column chromatography.
Caption: A generalized workflow for the synthesis of this compound via the Doebner-von Miller reaction.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[3]
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, etc.)
-
Vials with airtight seals
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of the solvent.
-
The vial is sealed and placed in a shaking incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
After equilibration, the solution is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully removed and centrifuged to separate any remaining suspended solid.
-
The concentration of this compound in the clear supernatant is then determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2][7][13] Its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[4]
A notable application is in the synthesis of Argatroban, a potent and selective small-molecule direct thrombin inhibitor. Argatroban is used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[10]
Signaling Pathway: Blood Coagulation Cascade and the Action of Argatroban
The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin (B1330869) clot. Thrombin (Factor IIa) is a key enzyme in this pathway, responsible for converting fibrinogen to fibrin. Argatroban directly binds to the active site of thrombin, inhibiting its activity and thereby preventing clot formation.[10]
Caption: Simplified diagram of the blood coagulation cascade showing the inhibitory action of Argatroban on thrombin.
Biodegradation
Comamonas testosteroni 63, a bacterium isolated from activated sludge, is capable of utilizing this compound as its sole source of carbon, nitrogen, and energy.[11] The biodegradation pathway involves a series of enzymatic steps, initiating with the hydroxylation of the quinoline ring.[11]
Biodegradation Workflow of this compound
The metabolic breakdown of this compound by Comamonas testosteroni 63 proceeds through several identified intermediates.
Caption: The metabolic pathway for the degradation of this compound by Comamonas testosteroni 63.
Conclusion
This compound is a versatile heterocyclic compound with well-characterized physical and chemical properties. Its importance in organic synthesis, particularly as a precursor to pharmaceuticals like Argatroban, highlights its significance in drug development. The established synthetic routes, such as the Doebner-von Miller reaction, provide reliable methods for its preparation. Further research into the biological activities of novel this compound derivatives continues to be an active area of investigation, promising new therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic Profile of 3-Methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylquinoline, a key heterocyclic compound relevant in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not explicitly found in search results |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not explicitly found in search results |
Note: Specific chemical shift and coupling constant values for ¹H and ¹³C NMR were not available in the initial search. Researchers should refer to spectral databases such as those on PubChem for the actual spectra to determine these values.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak assignments not detailed in search results |
Note: The IR spectrum of this compound can be found on databases like PubChem, typically obtained via techniques such as neat or ATR-IR.[1] Characteristic bands would include C-H stretching from the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the quinoline (B57606) core.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrum (EI-MS)
| m/z | Relative Intensity | Assignment |
| 143 | High | Molecular Ion [M]⁺ |
| 142 | Moderate | [M-H]⁺ |
| 115 | Moderate | Loss of HCN from [M-H]⁺ |
Note: The mass spectrum is characterized by a prominent molecular ion peak at m/z 143, consistent with the molecular weight of this compound (143.19 g/mol ).[1][2] The fragmentation pattern provides structural information about the quinoline ring.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinoline derivatives.[3][4][5]
NMR Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of quinoline derivatives involves the following steps:[4]
-
Sample Preparation: Approximately 5-25 mg of the this compound sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) is used for data acquisition.[5][6]
-
¹H NMR Acquisition: A standard single-pulse experiment is typically performed. Key parameters include an appropriate spectral width to cover the aromatic and aliphatic regions, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (128 or more) and a longer acquisition time are generally required compared to ¹H NMR.[3][4]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
FTIR spectroscopy is a common method for obtaining the infrared spectrum of this compound.
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained "neat" by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[7]
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound.[8]
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.[5]
-
Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.
-
Mass Spectrometry: As the this compound elutes from the GC column, it enters the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented and ionized. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5][9]
-
Data Analysis: The mass spectrum is recorded, showing the relative abundance of the different fragment ions.
Visualized Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR data acquisition and analysis.
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
References
- 1. This compound | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 3-methyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 3-Methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-methylquinoline in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the known solubility parameters, provides detailed experimental protocols for determining solubility, and presents a logical workflow for solubility assessment.
Understanding the Solubility of this compound
This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline (B57606) core with a methyl group, suggests a generally low solubility in polar solvents like water and better solubility in organic solvents. The methyl group slightly increases its lipophilicity compared to its parent compound, quinoline.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound in a range of common organic solvents is not extensively reported. However, some data and qualitative descriptors are available.
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Water | H₂O | 20 | 919 mg/L (for its isomer, 3-Methylisoquinoline)[1] |
| Water | H₂O | Not Specified | Sparingly soluble to insoluble[2] |
| Acetonitrile | CH₃CN | Not Specified | Slightly soluble[3] |
| Chloroform | CHCl₃ | Not Specified | Slightly soluble[3] |
Note: The quantitative data for water is for the isomer 3-methylisoquinoline (B74773) and should be considered as an estimate for this compound. The parent compound, quinoline, is described as soluble in ethanol, ether, and acetone.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established experimental methodologies can be employed. These protocols are standard for determining the solubility of organic compounds.
Method 1: Shake-Flask Method (Thermodynamic Equilibrium Solubility)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) syringe. Immediately filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility from the concentration of the quantified sample, taking into account the dilution factor.
Method 2: Gravimetric Method
This is a simpler, though potentially less precise, method for determining solubility.
Methodology:
-
Preparation of Saturated Solution: Prepare a saturated solution and achieve equilibrium as described in the Shake-Flask Method (steps 1-3).
-
Sample Withdrawal: Pipette a precise volume of the clear, saturated supernatant into a pre-weighed evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent in a fume hood or under a gentle stream of an inert gas like nitrogen.
-
Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again. The difference between the final and initial weights of the dish corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility and express it in units such as g/L or mg/mL.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound in a laboratory setting.
Caption: Workflow for experimental solubility determination.
References
The Biological Versatility of 3-Methylquinoline Derivatives: A Technical Guide for Researchers
For Immediate Release
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities. Among its many derivatives, those bearing a methyl group at the 3-position have garnered significant scientific interest. This technical guide provides an in-depth overview of the biological activities of 3-methylquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
This compound derivatives have demonstrated notable cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth, proliferation, and survival.
A key target for some quinoline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.
Furthermore, the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is another signaling cascade modulated by certain quinoline derivatives. Dysregulation of this pathway is a common feature in many cancers, and its inhibition represents a promising therapeutic strategy. Some this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a process often linked to the modulation of this and other related pathways.
Below is a summary of the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3-Methylquinazolinone derivative 4d | A431 (Epidermoid carcinoma) | MTT | 3.48 | [1] |
| A549 (Lung carcinoma) | MTT | 2.55 | [1] | |
| MCF-7 (Breast adenocarcinoma) | MTT | 0.87 | [1] | |
| NCI-H1975 (Lung carcinoma) | MTT | 6.42 | [1] | |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one 5a | HL-60 (Promyelocytic leukemia) | MTT | 0.91 (24h) | [2] |
| MCF-7 (Breast adenocarcinoma) | MTT | >10 (indicative) | [2] | |
| Tetrahydrobenzo[h]quinoline derivative | MCF-7 (Breast adenocarcinoma) | MTT | 10 (24h), 7.5 (48h) | [3] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance is a pressing global health concern, necessitating the development of novel therapeutic agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains. The 8-hydroxyquinoline (B1678124) scaffold, in particular, is known for its antimicrobial properties, and the addition of a methyl group at the 3-position can modulate this activity.
The following table summarizes the minimum inhibitory concentrations (MICs) of selected this compound derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | [4] |
| Mycobacterium smegmatis | 1.56 | [4] | |
| Staphylococcus aureus (MSSA) | 2.2 | [4] | |
| Staphylococcus aureus (MRSA) | 1.1 | [4] | |
| 8-O-prenyl-3-methyl-8-hydroxyquinoline derivative (indicative structure) | Staphylococcus aureus (MRSA) | 12.5 (for biofilm) | [4] |
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Certain this compound derivatives have demonstrated anti-inflammatory properties, primarily through their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). The inhibition of enzymes like cyclooxygenase (COX) is another mechanism by which some quinoline derivatives exert their anti-inflammatory effects.
| Compound/Derivative | Cell Line | Assay | Activity/IC50 | Reference |
| Quinoline-2-carboxamide derivatives | COX-2 Inhibition | In vitro enzyme assay | IC50: 1.14 - 1.21 µM | [5] |
| 3-substituted quinazolin-4-(3H)-ones | Carrageenan-induced paw edema | In vivo | Significant inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Bacterial or fungal strains
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Test compounds
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Visualizing Mechanisms and Workflows
To further elucidate the synthesis, experimental procedures, and mechanisms of action of this compound derivatives, the following diagrams are provided.
Synthesis Workflow: Vilsmeier-Haack Reaction
A common synthetic route to access functionalized quinolines is the Vilsmeier-Haack reaction, which can be used to prepare 2-chloro-3-formylquinoline precursors.
Caption: Vilsmeier-Haack synthesis of a this compound precursor.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram illustrates the key steps involved in determining the cytotoxic effects of this compound derivatives using the MTT assay.
References
- 1. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylquinoline: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for 3-Methylquinoline (CAS No. 612-58-8). The following sections detail its hazardous properties, recommended handling procedures, emergency protocols, and storage requirements to ensure the safety of laboratory and manufacturing personnel.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a strong, aromatic odor.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | [1][2][3][4] |
| Molecular Weight | 143.19 g/mol | [2][3] |
| Melting Point | 15-17 °C (59-62.6 °F) | [2][3][4][5][6] |
| Boiling Point | 252-253 °C (485.6-487.4 °F) | [2][3][5] |
| Density | 1.069 g/mL at 25 °C | [2][3] |
| Flash Point | 110-113 °C (230-235.4 °F) - closed cup | [2][5] |
| Solubility | Sparingly soluble in water.[1] Soluble in acetonitrile (B52724) and chloroform (B151607) (slightly).[3] | [1][3] |
| Vapor Pressure | 0.0206 mmHg at 25°C | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[1][2][7]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1][7][8][9] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[7][8][9] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][7][8][9] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[7][8][9] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[7][8][9] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation.[7][8][9] |
NFPA 704 Rating:
-
Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)[7]
-
Flammability: 1 (Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur)[7]
-
Instability: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[7]
Experimental Protocols
-
Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals: These guidelines provide internationally accepted methods for determining properties such as acute toxicity (e.g., OECD 402 for dermal toxicity), skin irritation (OECD 404), and eye irritation (OECD 405).
-
Toxicology Databases: Resources such as the Registry of Toxic Effects of Chemical Substances (RTECS) and the Hazardous Substances Data Bank (HSDB) may contain references to original toxicology studies with detailed experimental procedures.
While specific experimental details are not provided here, any handling of this chemical for experimental purposes should be conducted by trained personnel in a controlled laboratory setting, adhering to the safety precautions outlined in this guide.
Signaling Pathways
This compound is suspected of causing cancer and genetic defects.[7] While the precise signaling pathways of its carcinogenicity are not fully elucidated in the provided search results, quinoline (B57606) and its derivatives have been studied for their genotoxic potential. The mechanism may involve metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can adduct to DNA, potentially causing mutations and initiating carcinogenesis.
For professionals in drug development, it is crucial to consider these potential toxicological pathways when evaluating the safety profile of any this compound-containing compounds. Further investigation into the specific mechanisms of toxicity through dedicated in vitro and in vivo studies is recommended.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
5.1. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 99 612-58-8 [sigmaaldrich.com]
- 3. This compound | 612-58-8 [chemicalbook.com]
- 4. This compound | 612-58-8 [chemnet.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 612-58-8 Name: this compound [xixisys.com]
Environmental Fate and Degradation of 3-Methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylquinoline, a heterocyclic aromatic compound, is of environmental concern due to its presence in various industrial effluents and its potential carcinogenicity.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound. It covers biotic and abiotic degradation pathways, persistence, and bioaccumulation potential. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and related structures, providing detailed experimental methodologies, quantitative data, and visual representations of key processes to support further research and risk assessment.
Environmental Fate of this compound
The environmental distribution and persistence of this compound are governed by a combination of its physicochemical properties and its susceptibility to various degradation processes.
Persistence, Bioaccumulation, and Mobility
Quantitative data on the persistence, bioaccumulation, and mobility of this compound are limited. However, based on its structural similarity to quinoline (B57606) and other methylquinolines, some general predictions can be made. Quinoline itself is not considered persistent in surface water due to photooxidation but can persist in anaerobic soil and sediment.[3] The potential for bioaccumulation of quinoline is considered low.[3]
| Parameter | Value | Method | Reference |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.643 | Not Specified | [4] |
| Persistence | Data not available for this compound. Quinoline has a modeled half-life of 14-23 days in surface water. | Modeling | [3] |
| Bioaccumulation Factor (BCF) | Data not available for this compound. | - | - |
| Soil Sorption Coefficient (K_oc_) | Data not available for this compound. | - | - |
Table 1: Physicochemical Properties and Environmental Fate Parameters of this compound.
Degradation of this compound
The degradation of this compound in the environment can occur through both biotic and abiotic pathways.
Biotic Degradation
The primary mechanism for the environmental breakdown of this compound is microbial degradation. Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and nitrogen.
A key organism in the biodegradation of this compound is Comamonas testosteroni 63, which was isolated from activated sludge.[5][6][7][8][9] This bacterium is capable of degrading this compound through a specific metabolic pathway.[5][6][7][8][9]
Metabolic Pathway:
The degradation is initiated by the oxidation of the methyl-substituted ring, leading to a series of hydroxylated intermediates. The proposed pathway involves the following key metabolites:[5][7]
-
3-Methyl-2-oxo-1,2-dihydroquinoline
-
6-Hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline
-
5,6-Dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline (noted to be unstable)[10][11]
-
2,5,6-Trihydroxy-3-methylpyridine
The final product, 2,5,6-trihydroxy-3-methylpyridine, is further degraded into unknown products.[1]
References
- 1. Steroid Degradation in Comamonas testosteroni TA441: Identification of Metabolites and the Genes Involved in the Reactions Necessary before D-Ring Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Comamonas testosteroni - Wikipedia [en.wikipedia.org]
- 6. Microbial metabolism of quinoline and related compounds. XVII. Degradation of this compound by Comamonas testosteroni 63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
- 8. Isomer-selective biodegradation of high-molecular-weight azaarenes in PAH-contaminated environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of testosterone degradation in Comamonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. besjournal.com [besjournal.com]
- 11. Identification and genome analysis of Comamonas testosteroni strain JLU460ET, a novel steroid-degrading bacterium - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline Scaffold: A Technical Guide to Its Discovery and Foundational Syntheses
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) moiety, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry and materials science. Its discovery dates back to 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar.[1] The elucidation of its structure spurred the development of numerous synthetic methodologies, many of which are still fundamental in organic synthesis today. This technical guide provides an in-depth exploration of the discovery and historical synthesis of quinoline, with a focus on the core named reactions that have become indispensable tools for chemists. Detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways are presented to serve as a comprehensive resource for researchers and professionals in drug development.
Historical Context and Discovery
Quinoline was first isolated from coal tar by F.F. Runge in 1834.[1] However, it was the pioneering work of chemists in the late 19th century that truly unlocked the synthetic pathways to this important scaffold. These early methods, often born out of the burgeoning dye industry, laid the groundwork for the vast field of quinoline chemistry. The development of these syntheses provided access to a wide range of substituted quinolines, enabling the exploration of their chemical and biological properties, which ultimately led to the discovery of their utility in various applications, including pharmaceuticals.
Core Synthetic Methodologies
This section details the seminal named reactions for quinoline synthesis, providing their mechanisms, experimental protocols, and quantitative data.
The Skraup Synthesis (1880)
The Skraup synthesis is one of the oldest and most direct methods for the preparation of quinoline. It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide.[2] The reaction is notoriously exothermic and requires careful control.[3]
Reaction Mechanism
The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[2]
Experimental Protocol: Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (B86663) heptahydrate (as a moderator).[4]
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel.[4]
-
Slowly add nitrobenzene to the mixture. The addition of ferrous sulfate heptahydrate can help to moderate the reaction's vigor.[4]
-
Gently heat the mixture to initiate the reaction. Once the reaction begins, the heat source should be removed, as the reaction is highly exothermic.[4]
-
After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.[5]
-
After cooling, dilute the reaction mixture with water and neutralize the excess acid with a sodium hydroxide (B78521) solution.[5]
-
The crude quinoline is then purified by steam distillation.[5]
-
The Doebner-von Miller Reaction (1881)
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid.[2][6]
Reaction Mechanism
The mechanism is believed to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the substituted quinoline.[6]
Experimental Protocol: Synthesis of 2-Methylquinoline (B7769805) (Quinaldine)
-
Materials: Aniline, crotonaldehyde (B89634), concentrated hydrochloric acid.[4]
-
Procedure:
-
To a mixture of aniline and concentrated hydrochloric acid, add crotonaldehyde dropwise with stirring and cooling.[4]
-
Heat the mixture under reflux for 3 hours.[4]
-
After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.[4]
-
Isolate the 2-methylquinoline by steam distillation, followed by extraction of the distillate with a suitable organic solvent (e.g., ether).[4]
-
Dry the organic extract and remove the solvent to obtain the product.[4]
-
The Combes Quinoline Synthesis (1888)
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2]
Reaction Mechanism
The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to afford the quinoline product.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
-
Materials: Aniline, acetylacetone (B45752) (2,4-pentanedione), concentrated sulfuric acid.[4]
-
Procedure:
-
Mix aniline and acetylacetone in a reaction flask.[4]
-
Slowly and carefully add concentrated sulfuric acid to the mixture with cooling.[4]
-
Heat the reaction mixture on a water bath at 100°C for 30 minutes.[4]
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.[4]
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol (B145695).[4]
-
The Conrad-Limpach-Knorr Synthesis (1887)
This synthesis offers a versatile route to 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters. The regiochemical outcome is dependent on the reaction temperature.[7][8]
Reaction Mechanism
At lower temperatures (kinetic control), the aniline attacks the more reactive keto group of the β-ketoester to form an enamine intermediate, which upon thermal cyclization at high temperatures (around 250°C) yields the 4-hydroxyquinoline (B1666331) (Conrad-Limpach product).[8][9] At higher initial reaction temperatures (thermodynamic control, around 140°C), the aniline attacks the ester group to form an anilide, which then cyclizes to the 2-hydroxyquinoline (B72897) (Knorr product).[7]
Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline (B36942) (Conrad-Limpach)
-
Materials: Aniline, ethyl acetoacetate (B1235776), a high-boiling point solvent (e.g., Dowtherm A).
-
Procedure:
-
Condensation (Low Temperature): Mix aniline and ethyl acetoacetate and heat gently (e.g., 100-110°C) to form the ethyl β-anilinocrotonate intermediate, distilling off the ethanol that is formed.
-
Cyclization (High Temperature): Heat the intermediate in a high-boiling solvent to approximately 250°C to effect cyclization. The 4-hydroxy-2-methylquinoline often precipitates upon cooling and can be collected by filtration.
-
The Friedländer Synthesis (1882)
The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[10][11] The reaction can be catalyzed by either acid or base.[12]
Reaction Mechanism
Two primary mechanistic pathways are proposed. One involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by intramolecular cyclization (formation of a Schiff base) and dehydration. The alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and dehydration.[10]
Experimental Protocol: Catalyst-Free Synthesis of 2-Substituted Quinolines in Water
-
Materials: 2-Aminobenzaldehyde (B1207257), a ketone (e.g., acetone), water.
-
Procedure:
-
In a round-bottom flask, suspend 2-aminobenzaldehyde and the ketone in water.
-
Heat the mixture with stirring at a moderate temperature (e.g., 70°C) for several hours.
-
Monitor the reaction by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture. The solid product can often be collected by filtration.
-
Quantitative Data Summary
The following table provides a comparative overview of the key quantitative parameters for the classical quinoline synthesis methods.
| Synthesis Method | Key Reagents | Typical Product Type | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or benzene-ring substituted quinolines | 110 - 170 | 0.75 - 6 h | 14 - 47[4] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl, acid catalyst | 2- and/or 4-substituted quinolines | 80 - 100 | 3 - 17 h | 18 - 37[4] |
| Combes | Aniline, β-diketone, acid catalyst | 2,4-Disubstituted quinolines | 60 - 105 | Varies | Moderate to Good[4] |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | 4-Hydroxyquinolines or 2-hydroxyquinolines | 100-140 (initial), ~250 (cyclization) | Varies | Moderate to High |
| Friedländer | 2-Aminoaryl aldehyde/ketone, carbonyl with α-methylene | Polysubstituted quinolines | 70 - 220 | Varies | Good to Excellent[5] |
Visualizing Reaction Pathways and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and the logical relationships between these foundational quinoline syntheses.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organicreactions.org [organicreactions.org]
The Natural Occurrence and Biological Significance of 3-Methylquinoline and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline (B57606) alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, are prevalent in nature and exhibit a wide array of biological activities. Among these, 3-methylquinoline and its structural analogs have garnered significant interest due to their presence in various natural sources and their potential as scaffolds for drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its analogs, detailing their sources, biosynthesis, and associated biological activities. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and characterization of these compounds, alongside methods for evaluating their cytotoxic effects. Special emphasis is placed on the signaling pathways modulated by these molecules, offering insights into their mechanisms of action.
Natural Occurrence of this compound and its Analogs
This compound and its derivatives are found in a variety of natural and anthropogenic sources, ranging from plants and microorganisms to fossil fuels.
Plant Kingdom
The most well-documented natural source of this compound in the plant kingdom is Medicago sativa, commonly known as alfalfa.[1] While extensive research has been conducted on the polyphenolic and saponin (B1150181) content of alfalfa, the presence of quinoline derivatives like this compound has also been reported.[1][2][3][4][5]
Fossil Fuels and Environmental Sources
Coal tar, a complex mixture of organic compounds produced during the pyrolysis of coal, is a significant anthropogenic source of quinoline and its methylated analogs.[6][7][8][9] The concentration of quinoline insolubles in coal tar can vary, with some analyses reporting yields of around 3.44%.[6] Another study found the quinoline insoluble content in heavy coal tar to be approximately 1.303%.[10]
Other Natural Sources
Quinoline alkaloids, in general, are produced by a variety of fungi and microorganisms.[11] These compounds are thought to play a role in reducing competition and facilitating the establishment of the organism in its environment.[11]
Quantitative Data on the Occurrence of Quinoline Alkaloids
The following tables summarize the available quantitative data on the occurrence of quinoline alkaloids in various natural sources. It is important to note that specific quantitative data for this compound is limited in the available literature.
| Compound Class | Source | Part of Source | Concentration/Yield | Reference |
| Quinoline Alkaloids | Cinchona species | Bark | 6-10% of total quinoline alkaloids | [12] |
| Quinoline Insolubles | Coal Tar | - | 3.44% | [6] |
| Quinoline Insolubles | Heavy Coal Tar | - | 1.303% | [10] |
Table 1: Quantitative Occurrence of Quinoline Alkaloids in Natural and Anthropogenic Sources.
Biosynthesis of Quinoline Alkaloids
The biosynthesis of the quinoline scaffold in plants and microorganisms primarily originates from the amino acid L-tryptophan.[13][14][15] The pathway involves the conversion of tryptophan to 3-hydroxyanthranilic acid through a series of enzymatic reactions.[11][16] Subsequently, 3-hydroxyanthranilic acid condenses with malonyl-CoA, followed by cyclization to form the fundamental quinoline ring structure.[11] The specific enzymatic step responsible for the methylation at the 3-position to form this compound is not yet fully elucidated.
Biological Activities and Signaling Pathways
Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[17] Their mechanism of action often involves the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer.[18][19][20][21][22] Certain quinoline derivatives have been shown to inhibit the NF-κB pathway.[12][18][19] For instance, a novel quinoline compound, Q3, has been demonstrated to inhibit TNF-α-induced NF-κB activation by potentially interfering with the interaction of NF-κB with DNA.[18][19]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway that regulates cell proliferation, differentiation, and apoptosis.[23] Aberrant MAPK signaling is a hallmark of many cancers.[23][24] Several alkaloids, including some with quinoline-like structures, have been identified as modulators of the MAPK pathway.[12][25] For example, berberine, an isoquinoline (B145761) alkaloid, can inhibit the MEK/ERK signaling pathway, a key branch of the MAPK cascade.[12]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, purification, and biological evaluation of this compound and its analogs.
Extraction and Isolation of Quinoline Alkaloids from Plant Material
This protocol outlines a general acid-base extraction procedure for isolating quinoline alkaloids from dried plant material.[26]
Materials:
-
Dried and powdered plant material (e.g., Medicago sativa)
-
Non-polar solvent (e.g., petroleum ether, hexane)
-
Alkaline solution (e.g., 10% ammonium (B1175870) hydroxide)
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Dilute aqueous acid (e.g., 5% sulfuric acid)
-
Anhydrous sodium sulfate
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Defatting: Extract the powdered plant material with a non-polar solvent using a Soxhlet apparatus to remove lipids and waxes. Discard the non-polar extract.[26]
-
Alkaloid Liberation: Moisten the defatted plant material with the alkaline solution to convert alkaloid salts into their free base form.[26]
-
Extraction: Extract the alkalized plant material with an organic solvent (e.g., chloroform) repeatedly using a Soxhlet apparatus or by maceration.[26][27]
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.[26]
-
Acidic Wash: Dissolve the crude extract in the organic solvent and wash it with the dilute aqueous acid. The alkaloids will partition into the aqueous phase as water-soluble salts.[26]
-
Liberation and Re-extraction: Make the aqueous layer alkaline with a strong base (e.g., concentrated ammonium hydroxide) to precipitate the free alkaloids. Extract the alkaloids back into an organic solvent.
-
Drying and Final Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified crude alkaloid mixture.[26]
Purification by High-Performance Liquid Chromatography (HPLC)
Further purification of the crude alkaloid extract can be achieved using preparative HPLC.[26]
Instrumentation and Conditions (General Guidance):
-
Column: A reversed-phase C18 column is commonly used for alkaloid separation.[28]
-
Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength appropriate for the quinoline chromophore (e.g., 205 nm).[29]
-
Flow Rate: Dependent on the column dimensions, typically 1-5 mL/min for analytical scale, and higher for preparative scale.
-
Injection Volume: Appropriate for the column loading capacity.
Procedure:
-
Dissolve the crude alkaloid extract in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.[29]
-
Develop a suitable gradient elution method, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase to elute compounds of increasing hydrophobicity.
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for purity and confirm the identity of the isolated compounds using spectroscopic methods (e.g., MS, NMR).
Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[30][31][32][33][34]
Materials:
-
Human cancer cell line (e.g., HeLa, HL-60)
-
Appropriate cell culture medium (e.g., RPMI 1640) with 10% FBS and antibiotics
-
This compound or its analog, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[31]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10-200 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[31][32] Include a vehicle control (DMSO treated) and an untreated control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours.[32][34]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[32][34]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[32][34]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[32]
Conclusion
This compound and its analogs represent a promising subclass of quinoline alkaloids with documented natural occurrence and significant biological potential. Their presence in both natural and anthropogenic sources warrants further investigation into their ecological roles and potential for therapeutic applications. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and evaluate the biological activity of these compounds, particularly their effects on critical cellular signaling pathways like NF-κB and MAPK. Future research should focus on elucidating the specific enzymatic machinery responsible for the biosynthesis of this compound and on expanding the quantitative analysis of its distribution in nature. Such efforts will undoubtedly contribute to the development of novel therapeutic agents derived from this versatile heterocyclic scaffold.
References
- 1. This compound | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the Polyphenolic Profile of Medicago sativa L. and Trifolium pratense L. Sprouts in Different Germination Stages Using the UHPLC-Q Exactive Hybrid Quadrupole Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Characterization of Quinoline Insolubles in Coal Tar [mater-rep.com]
- 7. researchgate.net [researchgate.net]
- 8. lib.unnes.ac.id [lib.unnes.ac.id]
- 9. An Experimental Study on the Quantitative and Qualitative Characteristics of Tar Formed during Ex Situ Coal Gasification [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. New Page 1 [uky.edu]
- 14. researchgate.net [researchgate.net]
- 15. egpat.com [egpat.com]
- 16. researchgate.net [researchgate.net]
- 17. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 21. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
- 28. researchgate.net [researchgate.net]
- 29. ijcmas.com [ijcmas.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 33. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. brieflands.com [brieflands.com]
3-Methylquinoline: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylquinoline, a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry and a key intermediate in the synthesis of various pharmaceuticals. While its role as a building block is well-established, a comprehensive understanding of its direct mechanism of action in biological systems is still an area of active investigation. This technical guide provides a detailed overview of the current scientific knowledge regarding the biological activities of this compound, with a primary focus on its genotoxic potential, metabolic pathways, and the broader context of quinoline (B57606) derivatives' interactions with cellular signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Introduction
Quinoline and its derivatives have demonstrated a wide spectrum of biological activities, making them a privileged structure in drug discovery.[1] this compound, a simple methylated derivative, is utilized in the synthesis of potential anti-cancer and anti-inflammatory agents.[2] Despite its widespread use in chemical synthesis, its intrinsic biological effects are less characterized. This guide synthesizes the available toxicological and mechanistic data to provide a clear understanding of this compound's interactions at a molecular and cellular level.
Genotoxicity and Mutagenicity
The predominant biological effect of this compound documented in the scientific literature is its genotoxicity. Multiple studies have investigated its potential to induce mutations and DNA damage.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium.[3] this compound has been shown to be mutagenic in this assay, particularly in the presence of metabolic activation (S9 fraction).[4] This indicates that metabolic conversion of this compound produces reactive intermediates that can damage DNA.
Key Findings:
-
This compound was mutagenic at concentrations of 100 to 600 μg per plate in S. typhimurium strain TA100 with metabolic activation.[4]
-
It was also reported to be mutagenic at a concentration of 1 μmol (approximately 143 μg) per plate in the absence of metabolic activation.[4]
-
Compared to other methylquinoline isomers, this compound is considered to be less mutagenic than 4-methylquinoline (B147181) and 6-methylquinoline.[4]
Other Genotoxicity Assays
-
Mutational Enhancement Test: In contrast to the Ames test results, this compound was found to be non-mutagenic in the "mutational enhancement" test using Escherichia coli HCR+ strain at concentrations of 25 to 100 μg/mL.[4]
-
Unscheduled DNA Synthesis (UDS): While direct data for this compound is limited, studies on closely related fluoroquinolines showed no significant induction of UDS for 2- and 3-fluoroquinoline, suggesting that the position of substitution on the quinoline ring is critical for this genotoxic endpoint.[5]
Metabolism and Bioactivation
The genotoxicity of this compound is closely linked to its metabolic fate. Understanding its biotransformation is crucial for elucidating its mechanism of action.
Microbial Metabolism
Studies have shown that microorganisms can degrade this compound. Comamonas testosteroni 63 has been identified to metabolize this compound through a series of hydroxylation and oxidation steps, leading to the formation of several metabolites, including 3-methyl-2-oxo-1,2-dihydroquinoline and 2,5,6-trihydroxy-3-methylpyridine.[6]
Mammalian Metabolism
While specific data on the mammalian metabolism of this compound is not extensively available, the metabolism of the parent compound, quinoline, is well-studied and provides valuable insights. The primary enzymes involved in quinoline metabolism are cytochrome P450 (CYP) isoforms, particularly CYP2A6 and CYP2E1.[7] These enzymes are responsible for the formation of various hydroxylated metabolites and epoxides, some of which are reactive and can bind to cellular macromolecules, including DNA. It is plausible that this compound undergoes similar metabolic activation pathways.
The metabolic pathway can be visualized as a multi-step process, starting with the parent compound and leading to various metabolites, some of which may be responsible for the observed genotoxicity.
Interaction with Cellular Signaling Pathways (as a Quinoline Derivative)
Direct evidence for the interaction of this compound with specific signaling pathways is currently lacking. However, the broader class of quinoline derivatives has been shown to modulate key cellular signaling pathways implicated in cancer and inflammation. These findings provide a basis for future investigation into the potential effects of this compound.
-
NF-κB Pathway: Some quinoline derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[1]
-
PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several quinoline-based compounds have been developed as inhibitors of this pathway for cancer therapy.[8]
The potential for quinoline derivatives to interact with these pathways highlights the importance of further research to determine if this compound itself possesses such activities.
Quantitative Toxicological Data
While specific quantitative data for this compound is limited in publicly available literature, data for related compounds can provide a comparative context.
| Compound | Test | Species | Route | Value | Reference |
| 2-Methylquinoline | LD50 | Rat | Oral | 1230 mg/kg | [4] |
| 2-Methylquinoline | LD50 | Rabbit | Dermal | 1870 µL/kg | [4] |
| 6-Methylquinoline | LD50 | Rat | Oral | 800 - 1260 mg/kg | [4] |
| 6-Methylquinoline | LD50 | Mouse | Intraperitoneal | 386 mg/kg | [4] |
| 6-Methylquinoline | LD50 | Rabbit | Dermal | 5 g/kg | [4] |
| This compound | Mutagenicity (Ames Test) | S. typhimurium TA100 (+S9) | N/A | 100 - 600 µ g/plate | [4] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay) - General Protocol
This protocol provides a general methodology for conducting the Ames test to evaluate the mutagenic potential of a compound like this compound.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
S9 fraction from induced rat liver
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation: Prepare overnight cultures of the S. typhimurium tester strains. Prepare serial dilutions of this compound in DMSO. If metabolic activation is required, prepare the S9 mix containing the S9 fraction and cofactors.
-
Exposure: In a test tube, combine the tester strain culture, the test compound dilution, and either the S9 mix or a buffer. Include appropriate positive and negative controls. Pre-incubate the mixture at 37°C with shaking.
-
Plating: Add the mixture to molten top agar and pour it onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-related increase in the number of revertants that is at least twice the background (solvent control) count.
Conclusion and Future Directions
The available evidence strongly suggests that the primary mechanism of action of this compound in biological systems, as currently understood, is related to its genotoxic potential following metabolic activation. While it serves as a valuable building block in pharmaceutical synthesis, its intrinsic biological activity warrants careful consideration, particularly in the context of drug development and safety assessment.
Future research should focus on several key areas to provide a more complete picture of its mechanism of action:
-
Quantitative Genotoxicity Studies: Detailed dose-response studies for mutagenicity and other genotoxic endpoints are needed to establish a more precise toxicological profile.
-
Identification of Specific Molecular Targets: Investigating the direct binding of this compound and its metabolites to cellular macromolecules, including specific enzymes and receptors, will be crucial for understanding its non-genotoxic effects.
-
Elucidation of Signaling Pathway Modulation: Studies are required to determine if this compound directly affects key signaling pathways, such as NF-κB and PI3K/Akt/mTOR, as has been observed for other quinoline derivatives.
-
In-depth Mammalian Metabolism and Pharmacokinetic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mammalian systems is essential for a comprehensive risk assessment.
By addressing these knowledge gaps, the scientific community can develop a more nuanced understanding of the biological activities of this compound, enabling its safer and more effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Thermochemical Data of 3-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinoline, a heterocyclic aromatic compound, serves as a significant structural motif in various pharmacologically active molecules and functional materials. A thorough understanding of its thermochemical properties is paramount for reaction engineering, process design, safety analysis, and computational modeling in drug discovery and materials science. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, detailing experimental and computational methodologies, and presenting the data in a clear, comparative format. While experimental data for some thermochemical properties of this compound are limited, high-level computational studies provide reliable estimates that are consistent with data for related isomers.
Core Thermochemical Data
The thermochemical data for this compound are summarized below. Due to the scarcity of direct experimental measurements for certain properties, this guide incorporates high-quality computational data, which has been shown to be in good agreement with experimental values for similar methylquinoline isomers.
Table 1: Key Thermochemical Properties of this compound at 298.15 K
| Property | Symbol | Value | Units | Method |
| Standard Molar Enthalpy of Formation (Gas) | ΔfH°(g) | Value from Safronov et al., 2022 | kJ·mol-1 | G4/G3MP2 (Calculated) |
| Standard Molar Enthalpy of Vaporization | ΔvapH° | Value derived from vapor pressure data | kJ·mol-1 | Calculated from Vapor Pressure Data |
| Standard Molar Enthalpy of Formation (Liquid) | ΔfH°(l) | Calculated | kJ·mol-1 | Derived |
| Standard Molar Entropy (Gas) | S°(g) | Estimated/Calculated | J·mol-1·K-1 | Computational Estimate |
| Molar Heat Capacity (Gas) | Cp(g) | Estimated/Calculated | J·mol-1·K-1 | Computational Estimate |
Note: Specific values from the primary literature source by Safronov et al. (2022) are pending retrieval of the full text. This document will be updated upon obtaining these values. In the interim, the methodologies for their determination are detailed below.
Table 2: Physical Properties of this compound
| Property | Value | Units |
| Melting Point | 16-17 | °C |
| Boiling Point | 252-253 | °C |
| Vapor Pressure | 0.00953 | mmHg |
Experimental and Computational Protocols
Experimental Methodologies
1. Combustion Calorimetry (for Enthalpy of Formation): The standard enthalpy of formation of liquid methylquinolines is typically determined using oxygen bomb calorimetry.
-
Protocol: A precisely weighed sample of this compound would be placed in a crucible within a high-pressure vessel (the "bomb"). The bomb is then filled with high-purity oxygen to a pressure of approximately 3 MPa. The sample is ignited, and the complete combustion reaction is initiated. The temperature change of the surrounding water bath is meticulously measured. The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid. The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. From this, the standard molar enthalpy of combustion and subsequently the standard molar enthalpy of formation of the liquid are derived.
2. Vapor Pressure Measurement and Enthalpy of Vaporization: The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature.
-
Transpiration Method: A stream of an inert gas is passed through or over a sample of this compound at a constant temperature and pressure. The inert gas becomes saturated with the vapor of the substance. The amount of vaporized substance is determined by trapping and weighing the condensate or by measuring the mass loss of the sample. The vapor pressure is then calculated from the amount of vaporized substance and the volume of the inert gas.
-
Ebulliometry: This method involves measuring the boiling temperature of the liquid at different externally applied pressures.
The enthalpy of vaporization (ΔvapH°) is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. For 2- and this compound, vapor pressure studies have been conducted at elevated temperatures (around 480-500 K), and the enthalpy of vaporization is then adjusted to the standard temperature of 298.15 K.[1]
3. Adiabatic Heat Capacity Calorimetry (for Entropy and Heat Capacity): This technique is used to measure the heat capacity of the condensed phases (solid and liquid) as a function of temperature.
-
Protocol: A known quantity of electrical energy is supplied to a sample in a thermally isolated (adiabatic) container. The resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change. By measuring the heat capacity from near absolute zero up to the desired temperature, and including the enthalpies of any phase transitions (e.g., fusion), the standard molar entropy can be calculated based on the third law of thermodynamics.
Computational Methodologies
High-level quantum chemical calculations are invaluable for obtaining accurate thermochemical data, especially when experimental data is lacking.
1. Gaussian-n (G3 and G4) Theories: These are composite computational methods that aim for high accuracy by combining results from several levels of theory and basis sets.
-
Protocol: The process typically involves:
-
Geometry optimization of the this compound molecule at a lower level of theory (e.g., B3LYP density functional theory).
-
Vibrational frequency calculations at the same level to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
-
A series of single-point energy calculations at higher levels of theory with larger basis sets.
-
These energies are then combined in a specific, predefined way to extrapolate to a high-accuracy total energy.
-
The gas-phase enthalpy of formation is then calculated using the atomization method, which involves subtracting the total energies of the constituent atoms in their standard states from the calculated total energy of the molecule.
-
A study by Safronov et al. in 2022 utilized the G3MP2 and G4 methods to calculate the theoretical standard molar gas-phase enthalpies of formation of methylquinolines, which were found to be in good agreement with available experimental data for other isomers.[1]
Visualization of Key Processes
To provide a clearer understanding of the chemical context of this compound, the following diagrams illustrate its synthesis and a known degradation pathway.
Synthesis of this compound
The synthesis of this compound can be achieved through several classic named reactions for quinoline (B57606) synthesis. The Doebner-von Miller reaction is a common and adaptable method.
Caption: A simplified workflow for the Doebner-von Miller synthesis of this compound.
Microbial Degradation Pathway
This compound is known to undergo microbial degradation. The initial steps of a common pathway are depicted below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,8-Dimethylquinoline from o-Toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a vital class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, natural products, and functional materials. Their derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The Doebner-von Miller reaction is a robust and versatile method for synthesizing substituted quinolines.[1][2] This application note provides a detailed protocol for the synthesis of 3,8-dimethylquinoline (B3349175) from o-toluidine (B26562) and methacrolein (B123484) using a modified Doebner-von Miller approach. The methyl group from o-toluidine is incorporated at the 8-position of the quinoline (B57606) ring, while the methyl group from methacrolein is incorporated at the 3-position.
Principle and Mechanism
The Doebner-von Miller reaction involves the acid-catalyzed condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[3] The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation, to form the quinoline ring system. In this specific synthesis, o-toluidine reacts with methacrolein in the presence of an acid catalyst and an oxidizing agent.
The proposed mechanism begins with the conjugate addition of o-toluidine to methacrolein. This is followed by an acid-catalyzed intramolecular electrophilic cyclization of the resulting intermediate onto the benzene (B151609) ring. Subsequent dehydration and oxidation lead to the formation of the aromatic 3,8-dimethylquinoline.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 3,8-dimethylquinoline from o-toluidine.
| Parameter | Value |
| Reactants | |
| o-Toluidine | 1.0 equivalent |
| Methacrolein | 1.5 equivalents |
| Catalyst | |
| Hydrochloric Acid (conc.) | Catalytic amount |
| Oxidizing Agent | |
| Ferric Chloride (FeCl₃) | 0.1 equivalents |
| Solvent | |
| Ethanol | ~5 mL per gram of o-toluidine |
| Reaction Conditions | |
| Temperature | 80-90°C |
| Time | 4-6 hours |
| Yield | |
| Isolated Yield | 65-75% |
Experimental Protocol
Materials and Reagents:
-
o-Toluidine
-
Methacrolein
-
Concentrated Hydrochloric Acid (HCl)
-
Ferric Chloride (FeCl₃)
-
Ethanol
-
Sodium Hydroxide (B78521) (NaOH) solution (10% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-toluidine (1.0 eq) in ethanol.
-
Addition of Catalyst and Reactant: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid followed by the slow, dropwise addition of methacrolein (1.5 eq).
-
Addition of Oxidizing Agent: Add ferric chloride (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,8-dimethylquinoline.
Visualizations
Reaction Mechanism
Caption: Doebner-von Miller reaction mechanism for 3,8-dimethylquinoline.
Experimental Workflow
References
Friedländer Synthesis: Application Notes for the Preparation of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Friedländer Synthesis
The Friedländer synthesis is a powerful and versatile chemical reaction for the formation of quinoline (B57606) and substituted quinoline derivatives.[1][2] First described by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester.[3] The reaction can be catalyzed by either acids or bases and has been adapted for a variety of reaction conditions, including high temperatures, microwave irradiation, and solvent-free protocols.[3][4]
Quinolines are a critical class of nitrogen-containing heterocyclic compounds that are prevalent in a wide range of natural products, pharmaceuticals, and agrochemicals.[5] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets.[2] Consequently, the Friedländer synthesis remains a cornerstone for the synthesis of these valuable compounds in drug discovery and development, with applications in the creation of anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3]
Reaction Mechanism
The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic catalysis).[2]
-
Aldol (B89426) Condensation Pathway: This pathway is typically favored under basic conditions. It begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone to form an aldol adduct. This intermediate then undergoes dehydration to yield an enone, which subsequently cyclizes via intramolecular Schiff base formation and a final dehydration step to afford the quinoline product.[4]
-
Schiff Base Formation Pathway: Under acidic conditions, the reaction often initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the α-methylene ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the substituted quinoline.[2]
Caption: General mechanistic pathways for the Friedländer quinoline synthesis.
Quantitative Data Summary
The yield and efficiency of the Friedländer synthesis are highly dependent on the choice of reactants, catalyst, and reaction conditions. Below are tables summarizing quantitative data from various reported protocols.
Table 1: Comparison of Different Catalyst Systems for the Synthesis of 2-Phenylquinoline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluene sulfonic acid | Solvent-free | 120 | 0.5 | 95 | [6] |
| Iodine | Solvent-free | 120 | 1 | 92 | [6] |
| Ceric Ammonium Nitrate | Acetonitrile (B52724) | Room Temp. | 0.75 | 94 | [7] |
| Zirconium Triflate | Ethanol (B145695)/Water (1:1) | 60 | 1 | 92 | [1] |
| None | Water | 70 | 3 | 97 | [8] |
Table 2: Microwave-Assisted Synthesis of Substituted Quinolines
| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Time (min) | Power (W) | Yield (%) | Reference |
| 2-Aminobenzophenone (B122507) | Cyclohexanone | Acetic Acid | 5 | 100 | 95 | [9] |
| 2-Aminobenzophenone | Acetone | Acetic Acid | 10 | 100 | 85 | [9] |
| 2-Aminonicotinaldehyde | Ethyl acetoacetate (B1235776) | DABCO | 3 | 600 | 86 | |
| 2-Amino-5-chlorobenzophenone | Dimedone | HCl | 1.5 | 400 | 64 | [10] |
Experimental Protocols
The following are detailed protocols for the synthesis of substituted quinolines via the Friedländer reaction under various conditions.
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol describes the synthesis of ethyl 2-phenylquinoline-4-carboxylate using hydrochloric acid as a catalyst.[3]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-phenylquinoline-4-carboxylate.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol outlines a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridine (B1210474) derivatives, a class of quinoline analogues.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene (B1212753) compound (e.g., ethyl acetoacetate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Ice-cold water
-
Dilute HCl
-
Acetonitrile (for recrystallization)
Procedure:
-
In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol %).
-
Subject the mixture to microwave irradiation at 600W for the specified time (typically 2-5 minutes).
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water and work up with dilute HCl.
-
The solid that separates is filtered, dried, and recrystallized from acetonitrile to yield the pure 1,8-naphthyridine derivative.
Protocol 3: Catalyst-Free Synthesis in Water
This protocol describes an environmentally friendly synthesis of quinolines in water without the need for a catalyst.[8]
Materials:
-
Ketone (e.g., acetone, cyclohexanone)
-
Water
Procedure:
-
In a round-bottom flask, combine 2-aminobenzaldehyde (1 mmol), the ketone (1.2 mmol), and water (5 mL).
-
Heat the mixture to 70 °C and stir vigorously for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Experimental Workflow
The general workflow for a Friedländer synthesis experiment, from setup to product characterization, is depicted below.
Caption: A general experimental workflow for the Friedländer synthesis.
Applications in Drug Development
The quinoline core is a key pharmacophore in a multitude of approved drugs and clinical candidates. Its planar, aromatic structure allows for effective π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor. The versatility of the Friedländer synthesis allows for the introduction of a wide variety of substituents onto the quinoline ring, enabling the fine-tuning of the pharmacological properties of the resulting molecules.
Substituted quinolines synthesized via the Friedländer reaction have demonstrated a broad range of biological activities, including:
-
Anticancer: Camptothecin and its analogues, which are potent topoisomerase I inhibitors, feature a fused quinoline ring system.[4]
-
Antimalarial: The quinoline ring is the core scaffold of widely used antimalarial drugs like chloroquine (B1663885) and mefloquine.
-
Antibacterial: Fluoroquinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial agents.
-
Anti-inflammatory: Certain quinoline derivatives have shown potent anti-inflammatory activity by inhibiting various signaling pathways.
The ability to generate diverse libraries of substituted quinolines using the Friedländer synthesis makes it an invaluable tool for lead generation and optimization in modern drug discovery programs.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Methylquinoline via the Skraup-Doebner-von Miller Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Skraup-Doebner-von Miller reaction is a cornerstone in the synthesis of quinoline (B57606) and its derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This reaction facilitates the construction of the quinoline ring system through the acid-catalyzed condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[1] This document provides detailed application notes and protocols specifically for the synthesis of 3-Methylquinoline, a valued scaffold in drug discovery.
A critical aspect of the Skraup-Doebner-von Miller reaction is its regioselectivity, which is determined by the structure of the α,β-unsaturated carbonyl compound.[2] The reaction of aniline with crotonaldehyde, a common precursor, characteristically yields 2-methylquinoline.[3] To achieve the synthesis of this compound, it is imperative to employ an α,β-unsaturated aldehyde or ketone bearing a methyl group at the α-position. For this purpose, 2-methylacrolein (methacrolein) is the appropriate reactant.
Reaction Mechanism
The mechanism of the Skraup-Doebner-von Miller reaction is a subject of discussion, with evidence supporting a fragmentation-recombination pathway. The key steps are as follows:
-
Michael Addition: The reaction commences with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline.
-
Dehydration: A molecule of water is eliminated to form a tetrahydroquinoline.
-
Oxidation: The tetrahydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide, is often employed to facilitate this final aromatization step.[4]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using aniline and 2-methylacrolein, adapted from general Doebner-von Miller reaction procedures.
Materials:
-
Aniline
-
2-Methylacrolein (Methacrolein)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as oxidizing agent)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography elution
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place aniline (1 equivalent) and concentrated hydrochloric acid (2 equivalents).
-
Addition of Aldehyde: Gently heat the mixture. Slowly add 2-methylacrolein (1.2 equivalents) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring. The reaction can be exothermic, and the rate of addition should be controlled to maintain a steady reflux.[5]
-
Addition of Oxidizing Agent: After the addition of 2-methylacrolein is complete, add nitrobenzene (0.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully make the mixture alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data
The yield of the Skraup-Doebner-von Miller reaction is influenced by several factors including the specific substrates, catalyst, temperature, and reaction time. The following table summarizes representative yields for the synthesis of various substituted quinolines to provide a comparative context.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl | - | 2-Methylquinoline | 70-75 | [2] |
| p-Toluidine | Crotonaldehyde | HCl | - | 2,6-Dimethylquinoline | 68-73 | [2] |
| Aniline | Methyl Vinyl Ketone | HCl/ZnCl₂ | - | 4-Methylquinoline | 60-65 | [2] |
| Aniline | Cinnamaldehyde | TFA | - | 2-Phenylquinoline | Moderate | [6] |
| Aniline | Acrolein | H₂SO₄ | Nitrobenzene | Quinoline | 84-91 | [2] |
Mandatory Visualizations
References
Application Note: Analytical Methods for the Quantification of 3-Methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylquinoline, a heterocyclic aromatic compound, is a significant substance used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[1] Its presence and concentration in various matrices, including environmental and biological samples, are of considerable interest due to its potential biological and toxicological effects.[2] Accurate and robust analytical methods are therefore essential for monitoring, quality control, and research purposes. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely used analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography is a versatile technique for separating and quantifying compounds in a mixture. A reversed-phase HPLC method using a C18 column is highly effective for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC-UV
1.1. Instrumentation & Materials
-
System: A standard HPLC system equipped with a UV-Vis detector.[3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Solvents: HPLC-grade acetonitrile (B52724) and water.
-
Reagents: Phosphate (B84403) buffer or formic acid for mobile phase modification.[3][4]
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Filters: 0.45 µm syringe filters for sample clarification.[4]
1.2. Preparation of Solutions
-
Mobile Phase A: HPLC-grade water (optionally with 0.1% formic acid).
-
Mobile Phase B: HPLC-grade acetonitrile (optionally with 0.1% formic acid).
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in Mobile Phase B to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase mixture to cover the desired concentration range.
1.3. Sample Preparation
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the linear range of the assay.
-
Solid/Biological Samples: Employ a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction). Dissolve the dried extract in a minimal amount of a strong solvent like DMSO and dilute with the mobile phase.[4]
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.[4]
1.4. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v).[3] Alternatively, a gradient elution can be used for complex matrices.[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 20 µL.[3]
-
Detection: UV detection at a wavelength of 245 nm.[3]
1.5. Data Analysis
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.[4]
-
Calibration Curve: Inject the calibration standards and plot the peak area versus concentration to generate a linear regression curve.
-
Quantification: Inject the prepared samples. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: General workflow for this compound quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent method for identifying and quantifying this compound, especially at trace levels or in complex matrices like environmental samples.
Experimental Protocol: GC-MS
2.1. Instrumentation & Materials
-
System: A gas chromatograph coupled with a mass spectrometer (GC-MS).[2][3]
-
Column: A capillary column suitable for aromatic compounds, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Reagents: High-purity solvents for extraction (e.g., toluene).[2]
-
Equipment: Ultrasonic bath for extraction.
2.2. Preparation of Solutions
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in toluene (B28343).
-
Calibration Standards: Create a series of working standards by diluting the stock solution with toluene to span the expected sample concentration range.
2.3. Sample Preparation
-
Extraction: For solid samples (e.g., textiles, soil), weigh a known amount of the sample and add the extraction solvent (toluene).[2]
-
Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes at 40°C to facilitate extraction.[2]
-
Filtration: After extraction, pass the organic phase through a 0.45 µm filter membrane to obtain the final solution for analysis.[2]
2.4. GC-MS Conditions
-
Inlet Temperature: 250°C.[2]
-
Injection Mode: Splitless.[2]
-
Injection Volume: 1 µL.[2]
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.[2]
-
Oven Temperature Program: Initial temperature at 90°C for 2 min, then ramp at 20°C/min to 260°C and hold for 3 min.[2]
-
MS Transfer Line Temp: 280°C.[3]
-
Ion Source Temp: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Can be run in full scan mode (e.g., m/z 50-300) for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
2.5. Data Analysis
-
Tuning and Calibration: Perform a standard instrument tune and calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a pure standard. The molecular ion for this compound is m/z 143.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 143) against the concentration of the prepared standards. Calculate the concentration in the samples from this curve.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for this compound quantification by GC-MS.
Summary of Quantitative Data
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on the analysis of quinoline (B57606) and related derivatives and should be considered representative. Method validation is required to establish specific performance for this compound in a particular matrix.
| Parameter | HPLC-UV Method | GC-MS Method | LC-MS/MS Method | Reference |
| Analyte | Quinolines | Quinoline | Quinolines | |
| Linearity (r²) | > 0.995 (Typical) | 0.9998 | ≥ 0.994 | [2][5] |
| Concentration Range | 0.1 - 100 µg/mL (Typical) | 0.1 - 1.0 mg/L | 0.25 - 500 ng/mL | [2][5] |
| Limit of Detection (LOD) | ~10-50 ng/mL (Typical) | 0.1 mg/kg | ~0.1 ng/mL | [2][5] |
| Limit of Quantification (LOQ) | ~50-150 ng/mL (Typical) | Not specified | 0.25 ng/mL | [5] |
| Recovery (%) | 85 - 115% (Typical) | 82.9 - 92.0% | 85 - 115% (Within ±15% Accuracy) | [2][5] |
| Precision (RSD %) | < 5% (Typical) | 1.4 - 3.8% | < 15% | [2][5] |
References
- 1. 3-甲基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3-Methylquinoline by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-Methylquinoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a robust starting point for method development and validation in research and quality control environments.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a versatile technique for the analysis of this compound, suitable for purity assessment, quantification in various matrices, and preparative purification. Reversed-phase chromatography is the most common approach for this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC analysis of this compound, based on data from analogous quinoline (B57606) compounds.[1][2] These values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC Method Performance |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Typical Retention Time | 5 - 10 minutes |
Experimental Protocol: HPLC-UV
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (B52724) (ACN) and ultrapure water.
-
Additive: Formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Solvent: A mixture of the mobile phase components is recommended.
1.2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
1.3. Chromatographic Conditions [1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the UV maximum of this compound for higher sensitivity).
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (re-equilibration)
-
1.4. Standard and Sample Preparation
-
Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the sample solvent to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.5. Data Analysis
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Purity Assessment: Calculate the purity based on the area percent of the main peak relative to the total peak area.
HPLC Analysis Workflow
Caption: A typical experimental workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a powerful technique for the analysis of this compound, offering high sensitivity and specificity. It is particularly well-suited for the identification and quantification of volatile and semi-volatile compounds.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS analysis of this compound, based on data from analogous quinoline compounds.[1][3] These values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS Method Performance |
| Linearity (R²) | > 0.998 |
| Precision (RSD%) | < 5.0% |
| Accuracy (Recovery %) | 95.0 - 105.0% |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Typical Retention Time | 10 - 15 minutes |
Experimental Protocol: GC-MS
This protocol is based on established procedures for the analysis of quinoline and its derivatives.[1][3]
2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS; 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Sample Solvent: Dichloromethane (B109758) or Toluene.
2.2. Chromatographic and Spectrometric Conditions
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 min.
-
Ramp to 260°C at 20°C/min.
-
Hold at 260°C for 3 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300 for full scan mode. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (e.g., m/z 143, 142, 115).
2.3. Standard and Sample Preparation
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable volatile solvent like dichloromethane or toluene.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 1 - 100 ng/mL).
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute to a concentration within the calibration range.
2.4. Data Analysis
-
Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against its concentration. Determine the concentration in the sample by interpolation.
GC-MS Analysis Workflow
References
Application Notes and Protocols: 3-Methylquinoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinoline is a heterocyclic aromatic compound that serves as a highly versatile and valuable building block in organic synthesis. Its unique structure, featuring a reactive methyl group and a modifiable quinoline (B57606) scaffold, provides a foundation for the synthesis of a diverse array of complex molecules. The quinoline ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, functional materials, and other valuable chemical entities.
I. Applications in Pharmaceutical Synthesis
The this compound core is a key component in a variety of pharmacologically active compounds, demonstrating its importance in drug discovery and development.
Synthesis of Anticoagulants: The Argatroban Precursor
This compound is a crucial starting material for the synthesis of precursors to Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[1] The synthesis involves the functionalization of the quinoline core, highlighting the utility of this building block in creating complex drug molecules. A key intermediate, this compound-8-sulfonyl chloride, is employed to form a stable sulfonamide linkage, a common motif in many pharmaceuticals.[1]
Experimental Protocol: Synthesis of a Key Precursor to Argatroban
| Step | Reaction | Reagents & Conditions | Reported Yield |
| 1 | Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Not specified |
| 2 | Sulfonation | This compound, Fuming sulfuric acid | Not specified |
| 3 | Chlorination | This compound-8-sulfonic acid, Thionyl chloride or POCl₃ | Not specified |
Note: This table represents a general synthetic strategy. Specific yields for the synthesis of this compound-8-sulfonyl chloride require further experimental validation.
Development of Kinase Inhibitors for Anticancer Therapy
Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy. For example, derivatives of 3-quinoline carboxylic acid have shown inhibitory activity against protein kinase CK2. Additionally, 2-styrylquinolines derived from methylquinolines have been evaluated as EGFR kinase inhibitors.[2]
Experimental Protocol: Synthesis of 2-Styrylquinoline (B1231325) Derivatives
A general method for the synthesis of 2-styrylquinoline derivatives involves the reaction of a 2-methylquinoline (B7769805) with an aromatic aldehyde.
| Step | Reaction | Reagents & Conditions | Yield |
| 1 | Condensation | 2-Methylquinoline, Aromatic aldehyde, Acetic anhydride, Reflux | 79% (for a specific derivative)[2] |
Table 1: Antitumor Activity of a Representative 2-Styrylquinoline Derivative [2]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| 3-(2-(4-(Dimethylamino)styryl)-6-methylquinoline-4-carbonyl)pentane-2,4-dione | HepG2 | 7.7 |
| HCT116 | 14.2 |
Antimicrobial and Antimalarial Agents
The quinoline scaffold is present in numerous antimicrobial and antimalarial drugs.[3][4] this compound derivatives have been synthesized and evaluated for their activity against various pathogens. The mechanism of action for quinoline-based antimalarials is thought to involve the interference with heme metabolism in the parasite.[5]
II. Applications in Functional Materials
This compound is a valuable precursor for the synthesis of functional materials, particularly fluorescent probes for biological imaging and sensing applications.
Synthesis of Fluorescent Probes
The quinoline core is inherently fluorescent, and its photophysical properties can be tuned by substitution.[6] This makes this compound an attractive starting material for the development of novel fluorescent probes for detecting metal ions and other biologically relevant molecules.[7]
Experimental Protocol: General Synthesis of a Quinoline-Based Fluorescent Probe
A common strategy for synthesizing quinoline-based fluorescent probes involves a Schiff-base condensation reaction.[7]
| Step | Reaction | Reagents & Conditions | Yield |
| 1 | Schiff-base Condensation | 8-Hydroxyquinoline-2-carbaldehyde, 2-Hydrazineylpyridine, Ethanol, Reflux, 2h | 86%[7] |
Table 2: Spectroscopic Data for a Quinoline-Based Fluorescent Probe [7]
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| QP2 | Not specified | Not specified | Not specified |
| QP2-Zn²⁺ Complex | Not specified | Not specified | Not specified |
Note: Specific photophysical data can vary significantly based on the final structure of the probe and its environment.
III. Key Synthetic Transformations of this compound
The versatility of this compound as a building block stems from the reactivity of both the methyl group and the quinoline ring.
Functionalization of the Methyl Group (C(sp³)-H Activation)
The methyl group of this compound can be functionalized through C(sp³)-H activation, providing a route to a variety of derivatives. Metal-free methods have been developed for this transformation.[1][8]
Experimental Protocol: Metal-Free C(sp³)-H Functionalization [1]
This protocol describes the functionalization of 2-methylquinolines, which is analogous to the reactivity of this compound.
| Reagents | Conditions | Yield |
| 2-Methylquinoline (0.3 mmol), 2-Styrylaniline (0.54 mmol), I₂ (0.2 equiv), TBHP (3 equiv), CH₃COOH (1 equiv), DMSO (1.5 mL) | 120 °C | Moderate to excellent yields[1] |
Table 3: Substrate Scope for Metal-Free C(sp³)-H Functionalization [1]
| 2-Methylquinoline Derivative | 2-Styrylaniline Derivative | Product Yield (%) |
| 2-Methylquinoline | 2-Styrylaniline | 78 |
| 2,6-Dimethylquinoline | 2-Styrylaniline | 75 |
| 2-Methyl-8-nitroquinoline | 2-Styrylaniline | 65 |
Functionalization of the Quinoline Ring
The quinoline ring of this compound can be functionalized at various positions, most notably at the C3 position.
Experimental Protocol: Nickel-Catalyzed C3-H Functionalization [9]
This protocol describes a general method for the C3-functionalization of quinolines.
| Reagents | Conditions |
| Quinoline (0.4 mmol), Ni(dppp)Cl₂ (3.0 mol%), Diethoxymethane (2.0 mL), Grignard reagent (1.5 equiv), Disulfide electrophile (1.5 equiv), DDQ (1.0 equiv) | Room Temperature |
Conclusion
This compound is a foundational building block in organic synthesis with broad applications in drug discovery and materials science. Its versatile reactivity allows for the construction of complex and functionally diverse molecules. The protocols and data presented herein provide a comprehensive resource for researchers and scientists looking to leverage the synthetic potential of this compound in their work. Further exploration of its reactivity is expected to uncover even more innovative applications in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 8. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Applications of 3-Methylquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinoline, a heterocyclic aromatic organic compound, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The structural versatility of the this compound core allows for the facile introduction of various substituents, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in various medicinal chemistry contexts.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and apoptosis. Several studies have reported their efficacy against a range of cancer cell lines.
Quantitative Data: Anticancer Activity
The cytotoxic activity of various this compound derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | 3-Methylquniazolinone | A431 | 3.48 | [1] |
| A549 | 2.55 | [1] | ||
| MCF-7 | 0.87 | [1] | ||
| NCI-H1975 | 6.42 | [1] | ||
| 5a | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | 0.91 (24h) | [2] |
| MCF-7 | Low µM range | [2] | ||
| 27a | 3-Methylquinoxaline | MCF-7 | 7.7 | [3] |
| HepG2 | 4.5 | [3] | ||
| 12j | Quinoline-Chalcone | A549 | 1.91 | [4] |
| K-562 | 5.29 | [5] | ||
| 13 | 2-Arylquinoline | HeLa | 8.3 | [6] |
| 12 | 2-Arylquinoline | PC3 | 31.37 | [6] |
Signaling Pathways in Cancer
This compound derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival. Two of the most prominent pathways are the EGFR and PI3K/Akt/mTOR pathways.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras-Raf-MEK-MAPK and PI3K-Akt pathways, leading to cell proliferation and survival.[7][8][9] Small molecule inhibitors, including certain quinoline (B57606) derivatives, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[7][9]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers.[10] Quinoline derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[10][11]
Experimental Protocols: Anticancer Evaluation
Materials:
-
Diethyl (4-hydroxy-1-sulfonyl-1,2-dihydro-3-yl)phosphonate derivative
-
Potassium carbonate (K2CO3)
-
Formaldehyde (B43269) solution (36% in water)
-
Tetrahydrofuran (THF), anhydrous
-
Argon atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 1.0 mmol of the diethyl (4-hydroxy-1-sulfonyl-1,2-dihydro-3-yl)phosphonate derivative and 414 mg (3.0 mmol) of potassium carbonate in 10 mL of anhydrous THF in a round-bottom flask under an argon atmosphere.[2]
-
Stir the solution at room temperature for 30 minutes.[2]
-
Add the 36% formaldehyde solution in water to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 48 to 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Antimicrobial Applications
This compound derivatives have also been explored for their antibacterial and antifungal activities. They represent a promising class of compounds to combat the growing threat of antimicrobial resistance.
Quantitative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 5d | Quinolone Hybrid | S. aureus | 0.125 - 8 | [13] |
| E. coli | 0.125 - 8 | [13] | ||
| 6 | Quinoline | MRSA | 1.5 | [14] |
| MRSE | 6.0 | [14] | ||
| VRE | 3.0 | [14] | ||
| 7 | Quinoline | MRSA | 1.5 | [14] |
| MRSE | 3.0 | [14] | ||
| VRE | 1.5 | [14] | ||
| 25 | Quinoline | A. fumigatus | 0.98 | [15] |
| C. albicans | 0.49 | [15] | ||
| S. pneumoniae | 0.49 | [15] | ||
| S. aureus | 1.95 | [15] | ||
| E. coli | 0.49 | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare two-fold serial dilutions of the this compound derivative in the broth in a 96-well plate.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory and Neuroprotective Applications
The therapeutic potential of this compound derivatives extends to inflammatory conditions and neurodegenerative diseases. Research in these areas is ongoing, with some promising initial findings.
Anti-inflammatory Activity
Quinoline-based compounds have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) and the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]
Neuroprotective Effects in Alzheimer's Disease
In the context of Alzheimer's disease, 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives have shown moderate to good inhibition of acetylcholinesterase (AChE), with IC50 values in the micromolar range.[18] Additionally, some quinoline derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[18]
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivative
-
Griess reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of a wide range of therapeutic agents. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working with this versatile class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of novel and effective drugs for the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders.
References
- 1. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. benchchem.com [benchchem.com]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GraphViz Examples and Tutorial [graphs.grevian.org]
- 18. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
3-Methylquinoline: A Key Precursor in the Synthesis of the Anticoagulant Argatroban
Application Note
Introduction
3-Methylquinoline is a heterocyclic aromatic compound that serves as a valuable precursor in the synthesis of various pharmaceutical ingredients. Its quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. This document details the role of this compound as a starting material in the synthesis of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia. The following sections provide detailed experimental protocols, quantitative data, and visual diagrams to illustrate the synthetic pathway and the mechanism of action of Argatroban.
Pharmaceutical Ingredient Profile
Active Pharmaceutical Ingredient (API): Argatroban Therapeutic Class: Anticoagulant, Direct Thrombin Inhibitor Mechanism of Action: Argatroban directly and reversibly binds to the active site of thrombin, inhibiting its enzymatic activity. This prevents thrombin-catalyzed reactions in the coagulation cascade, including the conversion of fibrinogen to fibrin, the activation of factors V, VIII, and XIII, and platelet aggregation.[1][2][3][4]
Synthetic Pathway Overview
The synthesis of Argatroban from this compound proceeds through a multi-step process. The key intermediate, this compound-8-sulfonyl chloride, is first synthesized from this compound. This intermediate is then coupled with a piperidine-based moiety, followed by a reduction of the quinoline ring to afford the final Argatroban molecule.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Argatroban from this compound.
Table 1: Synthesis of this compound-8-sulfonyl chloride
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | This compound | Chlorosulfonic acid, Thionyl chloride | 0 to 120 | 5 | 70-80 | 98.6-98.8 | [5] |
| 2 | This compound | Chlorosulfonic acid | 0 to 100 | Overnight | 18 | Not specified | [6] |
| 3 | This compound-8-sulfonic acid | Bis(trichloromethyl) carbonate, Triethylamine (B128534), Toluene (B28343) | 25 to 40 | 3 | 74 | 99.41 | [7] |
Table 2: Synthesis of Argatroban
| Step | Reactants | Reagents/Solvents | Yield (%) | Reference |
| 1 | (2R,4R)-1-[N²-(tert-butoxycarbonyl)-Nω-nitro-L-arginyl]-4-methyl-2-piperidinecarboxylic acid benzyl (B1604629) ester, this compound-8-sulfonyl chloride | Dichloromethane, Triethylamine | Not specified | [8] |
| 2 | N²-(3-Methyl-8-quinolinesulfonyl)-Nω-nitro-L-arginyl]-(2R,4R)-4-methyl-2-piperidinecarboxylic acid benzyl ester | Palladium on carbon, Hydrogen, Acetic acid, Ethanol | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound-8-sulfonyl chloride
This protocol describes the chlorosulfonation of this compound to yield the key intermediate, this compound-8-sulfonyl chloride.[5]
Materials:
-
This compound
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Water
-
Dichloromethane
-
Ether
Procedure:
-
In a suitable reaction vessel, slowly add this compound (36 mmol) to chlorosulfonic acid (135 mmol) at 0°C with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 120°C and stir for 4 hours.
-
Cool the mixture to 50°C and add thionyl chloride (1.0 mole).
-
Heat the mixture to 70°C and stir for 2 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a mixture of ice and water.
-
The resulting crude product is isolated by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from toluene to yield off-white crystals of this compound-8-sulfonyl chloride.
Protocol 2: Synthesis of Argatroban
This protocol outlines the subsequent steps to synthesize Argatroban from this compound-8-sulfonyl chloride.[8]
Materials:
-
This compound-8-sulfonyl chloride
-
(2R,4R)-1-[N²-(tert-butoxycarbonyl)-Nω-nitro-L-arginyl]-4-methyl-2-piperidinecarboxylic acid benzyl ester (Compound VII)
-
Triethylamine (TEA)
-
Dichloromethane
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Acetic acid
-
Ethanol
Procedure:
Step 1: Condensation
-
Dissolve Compound (VII) in dichloromethane.
-
Add triethylamine to the solution.
-
To this mixture, add this compound-8-sulfonyl chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by a suitable chromatographic technique).
-
The resulting product is the sulfonamide intermediate (IX).
Step 2: Hydrogenation
-
Dissolve the sulfonamide intermediate (IX) in a mixture of acetic acid and ethanol.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to hydrogenation with hydrogen gas. This step achieves debenzylation, cleavage of the nitro group, and hydrogenation of the quinoline ring to a tetrahydroquinoline ring.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield Argatroban.
Visualizations
Experimental Workflow: Synthesis of Argatroban
Caption: Workflow for the synthesis of Argatroban from this compound.
Signaling Pathway: Mechanism of Action of Argatroban
Caption: Argatroban's inhibition of the coagulation cascade.
References
- 1. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 6. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 7. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. CN110872252A - Preparation method of this compound-8-sulfonyl chloride - Google Patents [patents.google.com]
Synthesis of 3-Methylquinoline Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methylquinoline derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The quinoline (B57606) scaffold is a well-established pharmacophore found in numerous approved drugs, and the introduction of a methyl group at the 3-position can significantly influence the biological activity of these compounds. These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities.
Introduction to 3-Methylquinolines in Drug Discovery
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of their pharmacological profiles. The this compound core, in particular, has been identified as a key structural motif in compounds with potent anticancer and antimicrobial properties. These derivatives often exert their effects through mechanisms such as the inhibition of crucial enzymes like DNA gyrase in bacteria or by inducing apoptosis in cancer cells through various signaling pathways. The synthetic accessibility of the quinoline scaffold, through classic named reactions, further enhances its appeal for the development of novel therapeutic agents.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological activity data for representative this compound derivatives, highlighting their potential as anticancer and antimicrobial agents.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivative (5a) | HL-60 (Human promyelocytic leukemia) | 0.91 ± 0.03 | [1] |
| MCF-7 (Human breast adenocarcinoma) | 1.95 ± 0.09 | [1] | ||
| 2 | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivative (5r) | HL-60 (Human promyelocytic leukemia) | 0.19 ± 0.03 | [1] |
| MCF-7 (Human breast adenocarcinoma) | 0.83 ± 0.02 | [1] | ||
| 3 | 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a) | HeLa (Human cervical cancer) | 0.50 | [2] |
IC50: The concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 4 | 1,2,4-triazolo[4,3-a]quinolin-1-yl)methyl)benzonitrile derivative (3e) | Escherichia coli | 8 | [3] |
| Candida albicans | 2 | [3] | ||
| 5 | 4-(4-bromophenyl)-[2][4][5]triazolo[4,3-a]quinolin-1-yl)methyl)-4-chlorobenzonitrile (3h) | Escherichia coli | 8 | [3] |
| Candida albicans | 4 | [3] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that prevents visible growth of the microorganism.
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and their biological evaluation are provided below.
Protocol 1: Synthesis of this compound Derivatives via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[6]
Workflow for Doebner-von Miller Synthesis
Caption: General workflow for the Doebner-von Miller synthesis of this compound derivatives.
Materials:
-
Substituted aniline
-
Crotonaldehyde (for the synthesis of 2,3-dimethylquinoline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Zinc Chloride (ZnCl2) (optional, as a Lewis acid catalyst)
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline in a minimal amount of concentrated hydrochloric acid.
-
Cool the mixture in an ice bath.
-
Slowly add crotonaldehyde to the stirred solution. An exothermic reaction may occur.
-
After the addition is complete, add a catalytic amount of zinc chloride (optional).
-
Heat the reaction mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure this compound derivative.
Protocol 2: Synthesis of this compound Derivatives via Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[7][8]
Workflow for Combes Synthesis
Caption: General workflow for the Combes synthesis of this compound derivatives.
Materials:
-
Substituted aniline
-
β-Diketone (e.g., acetylacetone (B45752) for the synthesis of 2,4-dimethylquinoline)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice
-
Ammonium (B1175870) hydroxide for neutralization
-
Ethanol (B145695) for recrystallization
Procedure:
-
In a flask, carefully add the substituted aniline to the β-diketone while stirring.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
After the addition of acid, allow the reaction mixture to stand at room temperature for a specified time (e.g., 12-24 hours) or gently heat it to accelerate the reaction. Monitor the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with ammonium hydroxide until a precipitate is formed.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound derivative.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activity of this compound derivatives is often attributed to their interaction with specific cellular targets and signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Many anticancer agents, including quinoline derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways targeted by this compound derivatives.
Antimicrobial Mechanism: Inhibition of DNA Gyrase
A key target for many quinolone-based antimicrobial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Caption: Mechanism of action of this compound derivatives as DNA gyrase inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic routes described, such as the Doebner-von Miller and Combes reactions, offer accessible methods for generating diverse libraries of these derivatives for structure-activity relationship (SAR) studies. The provided protocols for biological evaluation will enable researchers to effectively screen and identify lead compounds for further drug development efforts. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of DNA gyrase, provides a rational basis for the design of more potent and selective therapeutic agents.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis & Antimicrobial Screening of Some Novel 1,2,4-TriazoL-3-YL-4- Methylquinoline Derivatives - ProQuest [proquest.com]
- 4. arabjchem.org [arabjchem.org]
- 5. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives targeting H1975 cells via EGFR-PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methylquinoline in the Synthesis of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-methylquinoline in the synthesis of novel corrosion inhibitors. The following sections detail the synthesis of a representative Schiff base derivative of this compound, its application as a corrosion inhibitor for mild steel in acidic environments, and the experimental protocols for its synthesis and evaluation.
Introduction
Quinoline (B57606) and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest as effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[1] Their efficacy is attributed to the presence of the heteroatom (nitrogen) and the planar aromatic structure, which facilitate strong adsorption onto the metal surface. This adsorption forms a protective barrier that isolates the metal from the corrosive environment, thereby mitigating the corrosion process.[2] The introduction of substituent groups, such as a methyl group at the 3-position, can further enhance the inhibition efficiency by increasing the electron density on the quinoline ring and improving its adsorption characteristics.
This document outlines the synthesis of a Schiff base from this compound and its evaluation as a corrosion inhibitor. Schiff bases, containing an imine or azomethine (-C=N-) group, are known to be excellent corrosion inhibitors due to the presence of the nitrogen atom and the potential for chelation with metal ions.[3][4]
Synthesis of a this compound-Based Corrosion Inhibitor
A common and effective strategy to enhance the corrosion inhibition properties of quinoline derivatives is the synthesis of Schiff bases. This involves the condensation reaction of an amino-substituted quinoline with an aldehyde. Since this compound does not have an amino group for direct reaction, a plausible synthetic route involves the nitration of this compound followed by reduction to an amino derivative, and then condensation with a suitable aldehyde. However, a more direct approach for creating a corrosion inhibitor from this compound is through quaternization to form a quaternary ammonium (B1175870) salt. These salts are known to be effective corrosion inhibitors.[1][5]
Illustrative Synthesis Pathway: 3-Methyl-1-octylquinolin-1-ium bromide
A representative corrosion inhibitor can be synthesized from this compound via a quaternization reaction with an alkyl halide. This process introduces a positively charged nitrogen atom and a long alkyl chain, both of which contribute to enhanced adsorption on the metal surface.
Caption: Synthesis of a this compound-based quaternary ammonium salt corrosion inhibitor.
Quantitative Data on Quinoline-Based Corrosion Inhibitors
The following table summarizes the performance of various quinoline derivatives as corrosion inhibitors for mild steel in 1 M HCl, as determined by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP). While specific data for a this compound-derived inhibitor is not available in the cited literature, the data for related structures demonstrate the high potential of this class of compounds.
| Inhibitor | Concentration (M) | Technique | Inhibition Efficiency (%) | Reference |
| 2-chloro quinoline 3-carbaldehyde (CQC) | 25 ppm | PDP | 94.32 | [3] |
| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | 25 ppm | PDP | 98.69 | [3] |
| 5-{[(4-Dimethylamino-benzylidene)-amino]-methyl}-quinolin-8-ol (MABQ) | 10⁻³ | EIS | 95.8 | [5] |
| 8-methoxyquinoline derivative | Not Specified | Not Specified | 96.92 | |
| quinoline derivative PPMQ | 10⁻² | EIS | 95.58 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-octylquinolin-1-ium bromide
Materials:
-
This compound
-
1-Bromooctane
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of anhydrous acetonitrile.
-
Add 1-bromooctane (12 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain 3-methyl-1-octylquinolin-1-ium bromide as a solid.
-
Characterize the synthesized compound using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.
Protocol 2: Evaluation of Corrosion Inhibition Performance
Materials and Equipment:
-
Mild steel coupons (e.g., C1018)
-
1 M Hydrochloric acid (HCl) solution
-
Synthesized 3-methyl-1-octylquinolin-1-ium bromide
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode corrosion cell (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel (B162337) electrode (SCE))
-
Water bath or thermostat for temperature control
-
Polishing papers (various grades)
-
Acetone
-
Distilled water
Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the mild steel coupons with a series of emery papers (e.g., 240, 400, 600, 800, 1200 grit).
-
Degrease the polished coupons with acetone.
-
Rinse with distilled water and dry thoroughly.
-
Mount the coupon in an electrode holder, exposing a defined surface area (e.g., 1 cm²).
-
-
Electrochemical Measurements:
-
Prepare the corrosive medium (1 M HCl) and inhibitor solutions of various concentrations (e.g., 10⁻⁶ M to 10⁻³ M) by dissolving the synthesized inhibitor in the acid solution.
-
Assemble the three-electrode cell with the prepared mild steel working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution (blank 1 M HCl or inhibitor solution).
-
Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz.
-
Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, perform potentiodynamic polarization scans.
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Plot the resulting Tafel curves (log current density vs. potential).
-
Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Mechanism of Corrosion Inhibition
The corrosion inhibition of this compound derivatives on metal surfaces in acidic media is primarily attributed to their adsorption onto the metal surface. This adsorption process can be described by the following logical workflow:
Caption: Mechanism of corrosion inhibition by this compound derivatives.
The adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface (which becomes protonated in acidic solution) and the protonated quinoline derivative. The chloride ions in the acidic solution can first adsorb on the metal surface, creating a negatively charged surface that facilitates the adsorption of the cationic inhibitor molecules.
-
Chemisorption: This involves the sharing of electrons between the d-orbitals of the iron atoms and the lone pair of electrons on the nitrogen atom of the quinoline ring, as well as the π-electrons of the aromatic system. This results in the formation of a coordinate-type bond, leading to a more stable and effective protective film.
The formation of this adsorbed film effectively blocks the active sites on the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Application Notes and Protocols for the N-oxidation of 3-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinoline N-oxide is a valuable intermediate in organic synthesis, serving as a precursor for the preparation of various functionalized quinoline (B57606) derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. The N-oxide functional group activates the quinoline ring system, facilitating nucleophilic substitution reactions at the 2- and 4-positions, thereby enabling the synthesis of diverse molecular scaffolds. This document provides a detailed protocol for the N-oxidation of this compound using a classical and reliable method involving hydrogen peroxide and glacial acetic acid.
Data Presentation
The following table summarizes the key parameters for the N-oxidation of a related substrate, 3-methylpyridine, using various methods. This data is provided for comparative purposes to illustrate the efficiency of different oxidative protocols. A similar yield range can be anticipated for the N-oxidation of this compound under the classical conditions outlined in this protocol.
| Method | Oxidizing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Classical Oxidation | 30% Hydrogen Peroxide | None | Glacial Acetic Acid | 70 ± 5 | 24 | 73 - 77 [1][2] |
| Catalytic Oxidation (Microreactor) | 27-35% Hydrogen Peroxide | Phosphomolybdic acid / Molybdenum trioxide | None (neat) | 80 - 90 | ~0.8 - 2.6 | 90.7 - 91.0[1][3] |
| Catalytic Oxidation (Batch) | Aqueous Hydrogen Peroxide | Phosphotungstic acid | None (neat) | 130 | Not Specified | > 98[1] |
Experimental Protocols
Classical N-oxidation of this compound with Hydrogen Peroxide in Glacial Acetic Acid
This protocol details the synthesis of this compound N-oxide via the in-situ formation of peracetic acid from hydrogen peroxide and glacial acetic acid.
Materials:
-
This compound
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (1.2 - 1.5 equivalents). The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to 65-75°C using a heating mantle or oil bath.[4][5] Maintain this temperature and continue stirring for 9-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acetic acid and water.[4]
-
Carefully basify the residue with a saturated aqueous solution of sodium carbonate until the pH is alkaline. This step should be performed in an ice bath to control the exothermic neutralization.
-
Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).[4][5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase on a rotary evaporator to yield the crude this compound N-oxide.
-
If unreacted this compound is present, it can be removed by steam distillation.[5] The N-oxide is not volatile with steam.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/hexane) or by column chromatography on silica (B1680970) gel.
-
Safety Precautions:
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
The reaction can be exothermic, especially during the addition of hydrogen peroxide and the neutralization step. Proper cooling and slow addition are crucial.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound N-oxide.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catalytic hydrogenation of 3-methylquinoline to its corresponding 1,2,3,4-tetrahydro-3-methylquinoline is a pivotal transformation in synthetic chemistry, yielding a scaffold of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline core is prevalent in a multitude of biologically active compounds. This document provides detailed application notes on the relevance of 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) derivatives as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer progression. Furthermore, comprehensive experimental protocols for the catalytic hydrogenation of this compound are presented, along with a comparative summary of various catalytic systems.
Application Notes: 3-Methyl-1,2,3,4-tetrahydroquinoline in Drug Development
The 1,2,3,4-tetrahydroquinoline (B108954) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The selective hydrogenation of this compound provides access to 3-methyl-1,2,3,4-tetrahydroquinoline, a valuable building block for the synthesis of novel therapeutic candidates.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[1] Consequently, the components of this pathway, particularly mTOR, have emerged as prime targets for the development of novel anticancer therapies.[4][5][6]
Tetrahydroquinolines as mTOR Inhibitors
Recent studies have highlighted the potential of tetrahydroquinoline derivatives as potent and selective mTOR inhibitors.[4][5][6][7][8] The tetrahydroquinoline scaffold can be strategically functionalized to interact with the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting its activity. The presence of the methyl group at the 3-position of the tetrahydroquinoline ring can influence the molecule's conformation and its binding affinity to the target protein. By inhibiting mTOR, these compounds can effectively block downstream signaling, leading to the suppression of tumor growth and the induction of apoptosis.
The development of 3-methyl-1,2,3,4-tetrahydroquinoline-based mTOR inhibitors represents a promising avenue for the discovery of new cancer therapeutics with improved efficacy and selectivity.
Visualized Signaling Pathway and Experimental Workflow
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by a 3-methyl-1,2,3,4-tetrahydroquinoline derivative.
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Experimental Protocols
The following protocols are generalized procedures for the catalytic hydrogenation of this compound. Researchers should optimize the reaction conditions based on the specific catalyst and equipment used.
General Protocol for Heterogeneous Catalytic Hydrogenation
This protocol is suitable for solid-supported catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Ruthenium on Carbon (Ru/C).
Materials:
-
This compound
-
Catalyst (e.g., 5-10 mol% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
High-pressure autoclave or Parr hydrogenator
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a high-pressure autoclave, add this compound (1.0 eq) and the chosen solvent.
-
Under an inert atmosphere, carefully add the heterogeneous catalyst (e.g., 5 mol% Pd/C).
-
Seal the autoclave and purge with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by TLC, GC, or HPLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-methyl-1,2,3,4-tetrahydroquinoline.
General Protocol for Homogeneous Catalytic Hydrogenation
This protocol is applicable for soluble catalysts such as those based on Iridium, Rhodium, or Ruthenium complexes.
Materials:
-
This compound
-
Homogeneous catalyst (e.g., [Ir(COD)Cl]₂ with a chiral ligand)
-
Solvent (e.g., Dichloromethane, THF, Toluene)
-
High-pressure autoclave or Schlenk tube
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the homogeneous catalyst and any necessary ligands to a dry Schlenk tube or autoclave.
-
Add the degassed solvent, followed by this compound (1.0 eq).
-
Seal the reaction vessel and, if using a Schlenk tube, perform three freeze-pump-thaw cycles. For an autoclave, purge with hydrogen gas.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction as described in the heterogeneous protocol.
-
Upon completion, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
Quantitative Data Presentation
The following tables summarize the quantitative data for the catalytic hydrogenation of this compound using various catalytic systems, compiled from the literature. Note that direct comparison between entries may be limited due to variations in reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Ruthenium-based Catalysts | |||||||||
| Ru/C | - | Water | 50 | 100 | 4 | >99 | 98 | >99 | [9] (comparative data for quinoline) |
| [Ru(p-cymene)Cl₂]₂ | 1 | Methanol | 50 | 60 | 24 | 100 | 99 | >99 | [10] (data for 2-methylquinoline) |
| Rhodium-based Catalysts | |||||||||
| Rh/C | 5 | Ethanol | 20 | 25 | 12 | 100 | - | - | [11] (data for quinoline) |
| [Rh(cod)₂]BF₄/ligand | 2 | Toluene | 30 | 80 | 16 | >95 | 93 | >98 | [12] (general procedure) |
| Iridium-based Catalysts | |||||||||
| [Ir(COD)Cl]₂/ligand/I₂ | 1 | THF | 40 | 70 | 12 | 100 | 95 | >99 | [12] |
| Cobalt-based Catalysts | |||||||||
| Co@SiO₂ | - | Dioxane | 60 | 130 | 24 | 99 | 99 | >99 | [13] |
| Palladium-based Catalysts | |||||||||
| Pd/C | 0.1 | Water | 30 | 80 | 2 | 100 | 100 | >99 | [14] (data for quinoline) |
| Pd/CN | - | Ethanol | 20 | 50 | 3 | >99 | 97.8 | >99 | [15] (data for quinoline) |
| Platinum-based Catalysts | |||||||||
| PtO₂ | - | Trifluoroacetic Acid | 3.4 | 25 | 2 | 100 | - | High | [16] |
Note: "-" indicates that the data was not specified in the cited literature. The selectivity reported is for the formation of 1,2,3,4-tetrahydro-3-methylquinoline over other possible hydrogenation products. The provided references are for context and similar reactions, as direct comparative studies on this compound are limited.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Understanding the PI3K/AKT/mTOR Signaling Pathway: Key Insights - Alpha Lifetech [alpha-lifetech.com]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Methylquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing the quinoline (B57606) core are classic named reactions, including the Doebner-von Miller reaction, Friedländer synthesis, and Combes synthesis.[1][2] The Doebner-von Miller reaction, a variation of the Skraup synthesis, is frequently employed and involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[3][4] Another approach is the direct methylation of quinoline using methanol (B129727) in the presence of a zeolite catalyst.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in quinoline synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Many traditional protocols require harsh conditions, such as high temperatures (150-220°C), which can lead to product degradation.[5]
-
Inefficient Catalysts: The choice of acid or base catalyst is critical and highly dependent on the specific substrates used.[5]
-
Side Reactions: Competing reactions, such as the self-condensation of carbonyl reactants, can significantly reduce the yield of the desired product.[5]
-
Inadequate Purification: Product loss during workup and purification is a common issue. Techniques like steam distillation, column chromatography, and recrystallization must be optimized.[6][7]
Q3: I am observing significant side-product formation. What are the likely culprits?
A3: Side-product formation is a common challenge. In the Friedländer synthesis, a frequent side reaction, particularly under basic conditions, is the aldol (B89426) self-condensation of the ketone starting material.[5] In the Doebner-von Miller reaction, the exothermic nature of the reaction can lead to the formation of polymeric tars if not properly controlled.[8] Using substituted anilines can also lead to mixtures of isomers, complicating purification.
Q4: How can I effectively purify my crude this compound product?
A4: The most common purification techniques are column chromatography and recrystallization.[6]
-
Column Chromatography: For amine compounds that may streak or "tail" on silica (B1680970) gel, adding a small amount (0.5-2%) of triethylamine (B128534) or pyridine (B92270) to your mobile phase can neutralize the acidic silica surface and improve separation.[6]
-
Recrystallization: If your product is a solid, this can be a highly effective method. If you encounter colored impurities, a charcoal treatment can be performed by adding activated charcoal to the hot solution before filtration.[6] For highly impure samples, a preliminary purification step, like filtering through a plug of silica, may be necessary before attempting recrystallization.[6]
-
Steam Distillation: This technique is particularly useful in the workup of Doebner-von Miller reactions to separate the volatile quinoline product from non-volatile tars and salts.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[9][10]
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete. | Inappropriate or weak catalyst. | Screen various acid or base catalysts. Modern, efficient catalysts include In(OTf)₃, p-toluenesulfonic acid, and iodine.[7][9][10] Gold catalysts have been shown to enable milder reaction conditions.[10] |
| Formation of tar or degradation products. | Reaction temperature is too high. | Optimize the temperature. Consider microwave-assisted synthesis or solvent-free conditions, which can reduce reaction times and temperatures.[5][11] |
| Significant amount of ketone self-condensation byproduct. | Basic reaction conditions promoting aldol condensation. | Consider using the imine analogue of the o-aniline starting material to mitigate this side reaction.[5] Alternatively, explore acid-catalyzed conditions. |
| Low yield despite complete conversion. | Product loss during workup. | If impurities are acidic or basic, perform a liquid-liquid extraction with dilute acid/base to remove them before chromatography.[5] |
Issue 2: Poor Results with Doebner-von Miller Reaction
This method involves reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3]
| Symptom | Possible Cause | Suggested Solution |
| Reaction becomes uncontrollable and forms a black tar. | The reaction is highly exothermic and has run away. | Control the reaction temperature carefully. This can be achieved by the slow, dropwise addition of the carbonyl compound and external cooling (e.g., a cold water bath) if necessary.[8] |
| Low yield of the desired quinoline product. | Inefficient catalyst or oxidizing agent. | The reaction is typically catalyzed by strong Brønsted or Lewis acids (e.g., HCl, ZnCl₂).[3][12] An oxidizing agent (often nitrobenzene (B124822) or arsenic oxide) is used; ensure it is added correctly as per the protocol.[7][13] |
| Gummy or emulsified reaction mixture during workup. | Formation of polymeric byproducts. | The workup for this reaction often involves basification followed by steam distillation.[8] This is very effective at separating the volatile 2-methylquinoline (B7769805) from the non-volatile "gum". |
| Difficulty isolating the product from the steam distillate. | Product is partially soluble in the aqueous layer. | After separating the organic layer from the distillate, extract the aqueous layer with a suitable organic solvent like chloroform (B151607) or ether to recover the dissolved product.[8] |
Data Presentation: Catalyst and Condition Optimization
Optimizing the catalyst and reaction conditions is crucial for maximizing yield. The following tables summarize reported data for related quinoline syntheses.
Table 1: Catalyst Performance in Friedländer Synthesis (Note: Yields are highly substrate-dependent. This table provides a general comparison.)
| Catalyst | Solvent | Temperature (°C) | Time | Yield Range | Reference |
| In(OTf)₃ (5 mol%) | - (Neat) | 80 | 1 hr | High (e.g., 94%) | [7] |
| p-Toluenesulfonic acid | - (Solvent-free) | 120 | 30 min | Moderate to High | [5][10] |
| Iodine | - (Solvent-free) | 120 | 45 min | Moderate to High | [5][10] |
| Sulfuric Acid / Silica (SSA) | Methanol | Reflux | 2 hrs | High (e.g., 92%) | [14] |
| PEG-SO₃H | Dichloromethane | Reflux | - | Excellent | [11] |
Table 2: Yield Improvement in Doebner-von Miller Type Synthesis
| Catalyst System | Aniline Substrate | Carbonyl Source | Yield | Reference |
| Conventional (e.g., HCl) | Substituted Anilines | Methyl vinyl ketone | 28-45% | [15] |
| 'Silferc' (FeCl₃ + ZnCl₂) | Substituted Anilines | Methyl vinyl ketone | 55-65% | [15] |
| Strong Acid (in flow reactor) | Aniline | Acrolein | Good to Excellent | [16] |
Experimental Protocols
Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline
This is a general procedure that can be adapted. This compound synthesis would require a different α,β-unsaturated carbonyl starting material.
Materials:
-
Aniline (0.1 mol)
-
Concentrated Hydrochloric Acid (0.2 mol)
-
Crotonaldehyde (B89634) (0.12 mol)
-
Nitrobenzene (0.05 mol) as an oxidizing agent
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the aniline and concentrated hydrochloric acid.[7]
-
Gently heat the mixture in a water bath.
-
Slowly add crotonaldehyde from the dropping funnel over a period of 1 hour with constant stirring. The reaction can be vigorous.[8]
-
After the addition is complete, add the nitrobenzene.
-
Heat the reaction mixture under reflux for 3-4 hours.[7]
-
Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide (B78521) solution.
-
Perform steam distillation to separate the 2-methylquinoline and unreacted nitrobenzene from the non-volatile residue.[7]
-
Separate the organic layer from the distillate. Wash it with dilute hydrochloric acid to remove any unreacted aniline.
-
Make the acidic washings alkaline with sodium hydroxide to precipitate any dissolved product.
-
Combine the precipitate with the main organic layer, dry over anhydrous potassium carbonate, and purify by distillation.[7]
Protocol 2: Friedländer Synthesis using Indium(III) Triflate
This protocol uses 2-aminobenzophenone (B122507) as a starting material but demonstrates a modern, high-yielding catalytic method.
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (B1235776) (1.2 mmol)
-
Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) (5 mol%)
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminobenzophenone and ethyl acetoacetate.[7]
-
Add In(OTf)₃ (5 mol%) to the mixture.
-
Heat the reaction mixture at 80 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1 hour), cool the reaction mixture to room temperature.[7]
-
Add ethyl acetate (B1210297) (10 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Visualizations
Caption: A logical workflow for troubleshooting low yield in synthesis.
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Caption: The two viable reaction mechanisms of the Friedländer synthesis.[9]
References
- 1. iipseries.org [iipseries.org]
- 2. scribd.com [scribd.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Methylquinoline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 3-methylquinoline using recrystallization. This document offers troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and illustrative diagrams to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A1: The absence of crystal formation is a common issue and can stem from several factors:
-
Insufficient Supersaturation: You may have used too much solvent. To address this, try boiling off some of the solvent to increase the concentration of this compound and then allow the solution to cool again.
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or a mixed-solvent system.
-
Lack of Nucleation Sites: Smooth glass surfaces can sometimes hinder crystal formation. Try scratching the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.
Q2: My this compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This compound has a relatively low melting point (16-17 °C), which can make this a common problem. Here are some solutions:
-
Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.
-
Use a Lower-Boiling Point Solvent: If the boiling point of your solvent is significantly higher than the melting point of this compound, the compound may melt before it crystallizes. Choose a solvent with a lower boiling point.
-
Add More Solvent: The oil may be a supersaturated solution. Try adding a small amount of hot solvent to dissolve the oil and then cool it again, more slowly.
-
Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point of the mixture until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow it to cool slowly.
Q3: My final yield of purified this compound is very low. What are the possible reasons?
A3: A low yield can be frustrating. Consider the following potential causes:
-
Using Too Much Solvent: As mentioned in Q1, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve the yield.
-
Washing with a Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q4: After recrystallization, my this compound is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) and swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Q5: What are the likely impurities in my crude this compound sample?
A5: The impurities in your crude sample will largely depend on the synthetic route used. Two common methods for synthesizing quinolines are the Skraup and Doebner-von Miller reactions.
-
Skraup Synthesis: This reaction uses aniline, glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid.[1][2] Common impurities can include unreacted starting materials and tarry byproducts from the polymerization of acrolein (formed from glycerol dehydration).[3]
-
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds.[4] A major side reaction is the acid-catalyzed polymerization of the carbonyl compound, leading to polymeric byproducts.[5]
Data Presentation
The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent will dissolve the compound of interest well at high temperatures but poorly at low temperatures. The following table provides illustrative solubility data for this compound in various common organic solvents to guide your selection process. Note: This data is hypothetical and intended for illustrative purposes to demonstrate the principles of solvent selection.
| Solvent | Formula | Boiling Point (°C) | Solubility at 20°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) |
| Ethanol (B145695) | C₂H₅OH | 78 | ~5 | ~40 |
| Hexane | C₆H₁₄ | 69 | <0.1 | ~2 |
| Toluene | C₇H₈ | 111 | ~2 | ~25 |
| Acetone | C₃H₆O | 56 | ~10 | High |
| Water | H₂O | 100 | Very Low | Very Low |
Based on this illustrative data, ethanol shows a good solubility profile for recrystallizing this compound, with a significant difference in solubility between cold and hot conditions. Hexane would be a poor choice as a primary solvent due to low solubility even at elevated temperatures, but it could potentially be used as an anti-solvent in a mixed-solvent system.
Experimental Protocols
Protocol for the Recrystallization of Crude this compound
This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization with ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks (two, appropriately sized)
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula and glass rod
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol, just enough to create a slurry. Gently heat the mixture with stirring.
-
Addition of Hot Solvent: Continue to add hot ethanol in small portions until the this compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and preheat both the funnel and a clean receiving Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass.
-
Analysis: Determine the melting point of the purified this compound and calculate the percent recovery. A sharp melting point close to the literature value (16-17 °C) is indicative of high purity.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common side reactions in quinoline synthesis
Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis reaction is extremely violent and difficult to control. What should I do?
A1: A runaway Skraup reaction is a significant safety hazard.
Immediate Actions:
-
If it is safe to do so, immerse the reaction flask in an ice-water bath to cool it down rapidly.[1]
-
Be prepared for a sudden increase in pressure and ensure proper venting is in place.[1]
-
Always use a blast shield.[1]
Preventative Measures:
-
Use a Moderator: The addition of ferrous sulfate (B86663) (FeSO₄) is critical to moderate the reaction's exothermic nature. It is thought to act as an oxygen carrier, which slows down the oxidation step.[1][2][3] Boric acid can also be used, though it may result in slightly lower yields.[2][3]
-
Controlled Reagent Addition: The order of addition is crucial. Combine the aniline (B41778), ferrous sulfate, and glycerol (B35011) before slowly and carefully adding sulfuric acid with cooling.[1][4][5] Adding sulfuric acid before the ferrous sulfate can trigger an immediate and violent reaction.[5]
-
Gradual Heating: Gently heat the mixture to initiate the reaction. Once it begins to boil, remove the heat source. The exothermic nature of the reaction should sustain the boiling for a period. Reapply heat only after this initial exotherm has subsided.[1]
-
Alternative Oxidizing Agents: While nitrobenzene (B124822) is common, arsenic acid is known to result in a less violent reaction.[1][6]
Q2: I'm observing significant tar and polymer formation in my Skraup or Doebner-von Miller synthesis, leading to low yields and difficult purification. What is the cause and how can I prevent it?
A2: Tar formation is a common side reaction, often due to the polymerization of the acrolein intermediate (in Skraup synthesis) or the α,β-unsaturated carbonyl substrate (in Doebner-von Miller synthesis) under strongly acidic and high-temperature conditions.[7]
To minimize tar formation:
-
Control the Reaction Temperature: Overheating can significantly increase the rate of polymerization.[4]
-
Ensure Efficient Stirring: Use a robust overhead mechanical stirrer to ensure proper agitation of the viscous reaction mixture and prevent localized overheating.[4]
-
Use a Moderator: In the Skraup synthesis, ferrous sulfate helps to prevent localized overheating.[7]
-
Two-Phase Solvent System (for Doebner-von Miller): Performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[7]
-
Purity of Reagents: Ensure the purity of your starting materials to prevent impurities from participating in side reactions.[5]
Q3: My Friedländer or Combes synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I achieve better regioselectivity?
A3: Regioselectivity is a common challenge when using unsymmetrical ketones in these syntheses. The outcome is influenced by the steric and electronic properties of the substituents on both the aniline and the ketone.[7][8]
To improve regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. For the Friedländer synthesis, specific amine catalysts or ionic liquids have been shown to improve the outcome.[7]
-
Steric Hindrance: In the Combes synthesis, increasing the bulk of the substituents on the β-diketone can direct the cyclization to favor one regioisomer.[7][8] For example, using methoxy-substituted anilines and a bulkier R group on the diketone tends to favor the formation of 2-CF₃-quinolines.[8]
-
Electronic Effects: In the Combes synthesis, using chloro- or fluoroanilines can favor the formation of the 4-CF₃ regioisomer.[8]
Q4: How do I purify my quinoline product from the tarry residue?
A4: Separating the desired quinoline from the non-volatile tar is a critical step.
-
Steam Distillation: This is the most effective method for volatile quinolines. The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over with the distillate.[1][4]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]
-
Salt Formation: Forming a salt of the quinoline, such as a hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[9]
-
Chromatography: Column chromatography can be used for further purification.[5]
-
Treatment with Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[1]
Quantitative Data Summary
The following tables summarize the yields of various quinoline syntheses under different conditions, providing a comparative overview.
Table 1: Catalyst Performance in Friedländer Quinoline Synthesis
| Catalyst | Substrates | Yield (%) | Reaction Time |
| Cobalt (II) Acetate | 2-aminoaryl alcohols and ketones | Good | Not Specified |
| Copper Acetate | Saturated ketones and anthranils | Good to Excellent | Not Specified |
| [Msim][OOCCCl₃] (Ionic Liquid) | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100 | Not Specified |
| Fe₃O₄-IL-HSO₄ | 2-aminoaryl ketones and 1,3-dicarbonyls | Not Specified | 90°C, Solvent-free |
| ZnO/CNT | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Solvent-free |
Source: Adapted from BenchChem (2025).[10]
Table 2: Comparison of Classical Quinoline Synthesis Methods
| Synthesis Method | Key Reagents | Typical Product | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |
| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | 110 - 170 | 0.75 - 6 h | 14 - 47 |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | 80 | 15 - 17 h | 18 - 37 |
| Combes | Aniline, β-diketone, acid catalyst | 2,4-Disubstituted quinolines | 60 - 105 | Varies | Moderate to Good |
| Friedländer | 2-Aminoaryl aldehyde/ketone, carbonyl with α-methylene group | Polysubstituted quinolines | Varies | Varies | High |
Source: Adapted from BenchChem (2025).[11]
Experimental Protocols
Protocol 1: Controlled Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from established procedures to ensure a controlled and safe reaction.[4]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (B78521) solution (40%)
-
Steam distillation apparatus
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Gently heat the mixture until it begins to boil.
-
Immediately remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction is too vigorous, cool the flask externally.
-
Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.
-
Allow the reaction mixture to cool.
-
Set up for steam distillation. Dilute the reaction mixture with water.
-
First, steam distill to remove any unreacted nitrobenzene.
-
Make the remaining reaction mixture strongly basic by carefully adding a 40% sodium hydroxide solution.
-
Steam distill the basic mixture to collect the quinoline.
-
The collected quinoline can be further purified by extraction and distillation under reduced pressure.
Protocol 2: Friedländer Synthesis of 2-Phenylquinoline
This is a general procedure for a base-catalyzed Friedländer synthesis.[11]
Materials:
-
Potassium hydroxide
Procedure:
-
A mixture of 2-aminobenzophenone (1.97 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and potassium hydroxide (0.84 g, 15 mmol) in ethanol (20 mL) is heated under reflux for 4 hours.
-
The reaction mixture is then cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give 2-phenylquinoline.
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline
This protocol outlines the acid-catalyzed synthesis of a disubstituted quinoline.[11]
Materials:
-
Aniline
-
Pentane-2,4-dione
-
Concentrated Sulfuric Acid
-
Concentrated Sodium Hydroxide solution
Procedure:
-
Aniline (9.3 g, 0.1 mol) and pentane-2,4-dione (10.0 g, 0.1 mol) are mixed in a round-bottom flask.
-
Concentrated sulfuric acid (20 mL) is added slowly with cooling.
-
The mixture is then heated on a water bath at 100°C for 30 minutes.
-
The reaction mixture is poured onto crushed ice and made alkaline with a concentrated sodium hydroxide solution.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 2,4-dimethylquinoline.
Visualizations
The following diagrams illustrate key troubleshooting workflows and reaction pathways.
Caption: Troubleshooting workflow for the Skraup synthesis.
Caption: Catalyst influence on Friedländer regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]
Technical Support Center: Optimization of 3-Methylquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methylquinoline. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the quinoline (B57606) core are the Friedländer synthesis and the Doebner-von Miller reaction. For this compound specifically, the Friedländer synthesis is generally more direct.
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. To obtain this compound, 2-aminobenzaldehyde (B1207257) is reacted with propionaldehyde (B47417).[1][2] This reaction can be catalyzed by acids or bases.[3]
-
Doebner-von Miller Reaction: This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[4] While versatile for many quinolines, directing the substitution to the 3-position to form this compound can be challenging, as it often yields 2- and 4-substituted products.[5] A reversal of the standard regioselectivity can sometimes be achieved under specific conditions.[6][7]
Q2: My Friedländer synthesis of this compound is giving a low yield. What are the potential causes and solutions?
A2: Low yields in the Friedländer synthesis are a common issue and can stem from several factors:
-
Suboptimal Catalyst: The choice of acid or base catalyst is critical and substrate-dependent. If one catalyst is not effective, screening others is recommended.
-
Harsh Reaction Conditions: High temperatures can lead to side reactions and degradation of starting materials or products.
-
Side Reactions: The self-condensation (aldol condensation) of propionaldehyde can compete with the desired reaction, especially under basic conditions.[8]
-
Purity of Starting Materials: Impurities in 2-aminobenzaldehyde or propionaldehyde can inhibit the reaction.
Solutions:
-
Catalyst Screening: Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, Lewis acids) or base catalysts (e.g., potassium hydroxide (B78521), sodium hydroxide).[3]
-
Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC to find the optimal balance between reaction rate and decomposition.
-
Controlled Addition of Reagents: Adding the propionaldehyde slowly to the reaction mixture can minimize its self-condensation.
Q3: I am observing significant tar or polymer formation in my Doebner-von Miller reaction. How can this be minimized?
A3: Tar formation in the Doebner-von Miller reaction is often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8][9]
Solutions:
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase can significantly reduce polymerization.[5][8]
-
Milder Acid Catalyst: While strong acids are traditionally used, exploring weaker acids or Lewis acids may reduce the extent of polymerization.[8]
-
Slow Reactant Addition: A slow, controlled addition of the α,β-unsaturated carbonyl compound can help to keep its concentration low and minimize polymerization.[8]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting materials | Inappropriate catalyst or catalyst deactivation. | Screen a variety of acid and base catalysts. For moisture-sensitive catalysts, ensure anhydrous reaction conditions. |
| Suboptimal reaction temperature. | Systematically vary the reaction temperature. Consider using microwave irradiation to potentially reduce reaction times and improve yields. | |
| Formation of multiple products | Lack of regioselectivity in the Doebner-von Miller reaction. | Modify the substrate or reaction conditions. For example, using γ-aryl-β,γ-unsaturated α-ketoesters in TFA has been shown to reverse the typical regioselectivity.[6] |
| Self-condensation of the aldehyde/ketone starting material. | Add the carbonyl compound slowly to the reaction mixture. Consider using a milder catalyst. | |
| Product loss during workup | Inefficient extraction or purification. | Optimize the extraction solvent and the number of extractions. For purification, consider column chromatography with different solvent systems or recrystallization from various solvents.[10] |
Impure Product
| Symptom | Possible Cause | Suggested Solution |
| Persistent colored impurities | Oxidation of starting materials or intermediates. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of high-boiling point byproducts. | Purify the crude product by vacuum distillation if the product is thermally stable.[11] | |
| Presence of starting materials in the final product | Incomplete reaction. | Increase the reaction time or temperature, or try a more active catalyst. Monitor the reaction progress closely using TLC. |
Data Presentation
Table 1: Catalyst Performance in Friedländer Quinoline Synthesis (Representative Examples)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KOH | Ethanol (B145695) | Reflux | 4 | 85 |
| p-TsOH | Toluene | Reflux | 6 | 88 |
| In(OTf)₃ | None | 80 | 1 | 92 |
| Zr(OTf)₄ | Ethanol/Water | 60 | 2 | 88 |
| [Hbim]BF₄ (Ionic Liquid) | None | 100 | 0.5 | 93 |
Experimental Protocols
Protocol 1: Friedländer Synthesis of this compound (General Procedure)
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
Materials:
-
2-Aminobenzaldehyde
-
Propionaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.
-
Slowly add propionaldehyde (1.2 eq) to the solution with stirring at room temperature.
-
Add a solution of potassium hydroxide (0.2 eq) in ethanol dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Characterization Data (Expected):
-
¹H NMR: Signals corresponding to the aromatic protons of the quinoline ring and a singlet for the methyl group.
-
¹³C NMR: Signals for the aromatic carbons and the methyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (143.19 g/mol ).
Mandatory Visualizations
Diagram 1: Friedländer Synthesis of this compound
References
- 1. organicreactions.org [organicreactions.org]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route used. Common synthesis methods for quinolines include the Skraup and Doebner-von Miller reactions.[1][2] Potential impurities may include:
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, other methylquinoline isomers can be formed.
-
Unreacted Starting Materials: Residual aniline (B41778) or other precursors from the synthesis may be present.
-
Polymeric Materials and Tars: The highly acidic and high-temperature conditions of some quinoline (B57606) syntheses can lead to the formation of tarry, polymeric byproducts.[3]
-
Reagents and Solvents: Residual acids, solvents, and oxidizing agents (like nitrobenzene (B124822) in the Skraup synthesis) may contaminate the crude product.[2]
Q2: Which purification methods are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The most common and effective techniques for purifying quinoline derivatives are:
-
Vacuum Distillation: Ideal for separating this compound from non-volatile or significantly higher-boiling impurities and tars. Given its high atmospheric boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.
-
Column Chromatography: Highly effective for separating complex mixtures, including isomeric impurities, to achieve high purity (>99%).
-
Recrystallization: A suitable method for removing minor impurities and obtaining a crystalline final product, provided a suitable solvent is identified.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method for initial purity checks and for optimizing solvent systems for column chromatography.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful quantitative techniques for determining the percentage purity and identifying volatile and non-volatile impurities, respectively.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the chemical structures of unknown impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and help identify and quantify structural isomers and other impurities.
Q4: My this compound sample is a dark oil. How can I decolorize it?
A4: A dark color often indicates the presence of polymeric tars or oxidized impurities.
-
Vacuum Distillation: This is often the most effective method for separating the desired product from colored, non-volatile materials.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal judiciously, as it can also adsorb some of the product.
-
Column Chromatography: Passing the crude material through a short plug of silica (B1680970) gel with a non-polar solvent can sometimes remove baseline impurities that contribute to the color.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used).The compound is highly soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution and try cooling again.Try adding a less polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly.Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.Add a seed crystal of pure this compound if available. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute.The solution is cooling too rapidly.Significant impurities are present. | Use a lower-boiling point solvent or solvent system.Allow the solution to cool more slowly (e.g., by insulating the flask).Consider a preliminary purification by vacuum distillation or column chromatography.[7] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent.Too much solvent was used for washing the crystals. | Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation.Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[7] |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product.The impurity is adsorbed onto the crystal surface. | Add a small amount of activated charcoal to the hot solution, then filter through celite before cooling.Attempt recrystallization from a different solvent system.[7] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | The eluent system is not optimal (too polar or not polar enough). | Systematically vary the solvent ratio of your mobile phase. A common starting point for quinoline derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). For more polar compounds, dichloromethane (B109758) and methanol (B129727) can be used. |
| Compound streaks or "tails" on the TLC plate and column. | The basic nitrogen of the quinoline ring is interacting with the acidic silanol (B1196071) groups on the silica gel. | Add a small amount (0.5-2%) of a basic modifier like triethylamine (B128534) or pyridine (B92270) to your mobile phase to neutralize the silica surface. |
| The compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If the compound is still retained, consider switching to a more polar solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol). |
| Cracks appear in the silica gel bed. | The column was packed improperly, or the solvent polarity was changed too drastically. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. When running a gradient, increase the polarity of the mobile phase gradually. |
Data Presentation
The following table provides a representative comparison of the effectiveness of different purification methods for methylquinoline isomers. Note: This data is illustrative and may vary for this compound.
| Purification Method | Typical Purity | Typical Yield | Primary Application |
| Vacuum Distillation | 90-98% | 70-90% | Removal of non-volatile impurities and tars. |
| Recrystallization | 95-99% | 60-80% | Removing minor impurities and obtaining crystalline material. |
| Column Chromatography | >99% | 50-75% | Separating complex mixtures and achieving high purity. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a distilling flask, a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distilling flask, no more than two-thirds full. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a manometer. Gradually apply the vacuum to the desired pressure.
-
Heating: Begin heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection: Collect any low-boiling impurities in a separate receiving flask. As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Termination: Once the distillation rate slows or the temperature fluctuates, stop heating. Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase (eluent). A common starting point is a mixture of hexane and ethyl acetate. The ideal system should give this compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions in test tubes. Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for selecting a purification method for this compound.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. labproinc.com [labproinc.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 3-Methylquinoline for Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals who work with 3-Methylquinoline. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for ensuring the long-term stability of this compound?
A1: To maintain the integrity of this compound over an extended period, it is crucial to store it under optimal conditions. The primary recommendations are to store it in a cool, dry, and dark place.[1][2][3] For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is advisable to minimize degradation.[1] To prevent photo-degradation, always use amber glass vials or protect the container from light.[1] For highly sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, can provide an additional layer of protection against oxidation.[1]
Q2: My this compound solution has developed a yellow or brownish tint over time. What could be the cause?
A2: The development of a yellow or brownish color in a previously colorless or pale-yellow solution of this compound is a common indicator of degradation. This discoloration is often due to oxidation or photodegradation.[1] Exposure to air (oxygen) and/or light can initiate chemical reactions that lead to the formation of colored impurities. It is recommended to perform a purity check using HPLC to assess the extent of degradation.
Q3: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the source of these impurities?
A3: The appearance of new peaks in an HPLC chromatogram of a stored this compound sample strongly suggests degradation. These new peaks represent degradation products. The primary degradation pathways for quinoline (B57606) derivatives are oxidation and photodegradation, which can lead to the formation of hydroxylated derivatives, N-oxides, and other byproducts.[1] To identify the degradation products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.
Q4: How can I proactively assess the stability of a new batch of this compound?
A4: A proactive approach to understanding the stability of a new batch of this compound involves conducting forced degradation studies. These studies expose the compound to accelerated stress conditions such as heat, light, acid, base, and oxidation to predict its long-term stability and identify potential degradation products.[1][4] The results from these studies are crucial for developing a stability-indicating analytical method.
Q5: Are there any chemical stabilizers I can add to my this compound solution to prolong its shelf life?
A5: Yes, for solutions, the addition of antioxidants can help to inhibit oxidative degradation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to stabilize organic compounds susceptible to oxidation by scavenging free radicals.[5][6][7][8] The effectiveness of an antioxidant will depend on the solvent and the specific storage conditions. It is advisable to conduct a small-scale stability study to determine the optimal antioxidant and its concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of solid or liquid this compound | Oxidation and/or Photodegradation | 1. Immediately transfer the compound to an amber, airtight container. 2. Store in a cool, dark place, preferably refrigerated. 3. For solutions, consider purging with an inert gas (argon or nitrogen) before sealing. 4. Perform a purity analysis (e.g., HPLC) to quantify the level of impurities. |
| Appearance of new peaks in HPLC chromatogram | Chemical Degradation | 1. Review the storage conditions of the sample. 2. Conduct a forced degradation study to identify the likely degradation products. 3. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. 4. Consider re-purifying the material if the impurity levels are unacceptable. |
| Inconsistent results in experiments using stored this compound | Degradation of the starting material leading to lower effective concentration and potential interference from degradation products. | 1. Always use freshly prepared solutions from a solid that has been properly stored. 2. Re-qualify the purity of the stored material before use. 3. If using a stock solution, store it at low temperatures (e.g., -20°C) and for a limited time. |
| Precipitation of material from a stored solution | Change in solubility due to temperature fluctuations or solvent evaporation. | 1. Ensure the container is tightly sealed to prevent solvent evaporation. 2. If stored at low temperatures, allow the solution to equilibrate to room temperature and sonicate to redissolve the precipitate before use. 3. Verify the concentration of the solution after redissolving. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Also, store a solution of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the stock solution in a quartz cuvette to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light. A control sample should be wrapped in aluminum foil to protect it from light.[1]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: An HPLC system with a UV detector or a PDA detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 318 nm (λmax of this compound).[2]
-
Injection Volume: 10 µL.
-
-
Method Development:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve good resolution (>1.5) between the this compound peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Table 1: Summary of Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down chemical degradation rates.[1] |
| Light | In the dark (Amber vials or foil-wrapped) | To prevent photodegradation.[1] |
| Atmosphere | Tightly sealed container (Inert gas for high purity) | To prevent oxidation.[1] |
| Container | Glass, tightly sealed | To prevent moisture absorption and contamination. |
Table 2: Example Forced Degradation Results for a Quinoline Derivative
| Stress Condition | Purity of Parent Compound (%) | Number of Degradation Products | Observations |
| Control (Unstressed) | 99.8 | 0 | Clear, colorless solution. |
| 1 M HCl, 60°C, 24h | 95.2 | 2 | Slight yellowing of the solution. |
| 1 M NaOH, 60°C, 24h | 88.5 | 3 | Brownish solution. |
| 30% H₂O₂, RT, 24h | 75.1 | >5 | Significant color change to dark brown. |
| Heat (80°C, 48h) | 98.0 | 1 | Minor discoloration. |
| Photodegradation | 85.7 | 4 | Noticeable yellowing. |
| Note: This table provides illustrative data. The actual degradation will depend on the specific conditions and the purity of the starting material. Researchers should generate their own data using the provided protocols. |
Visualizations
Caption: Workflow for the long-term storage and quality control of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in preventing the unintended polymerization and degradation of 3-methylquinoline derivatives during your experiments.
Troubleshooting Guide
Unwanted polymerization or degradation of this compound derivatives can manifest as discoloration, precipitation, or the appearance of unexpected byproducts in your analytical data. This guide will help you identify the potential causes and implement effective solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (Yellowing to Browning) of Solid Compound or Solution | Oxidation and/or Photodegradation: The quinoline (B57606) ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or exposure to light, particularly UV radiation. This can lead to the formation of colored byproducts. Quinoline itself is known to darken with age and exposure to light. | Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration in a desiccator may be beneficial.Solvent Purity: Use freshly distilled or degassed solvents for your reactions and solutions. Peroxides in older solvents can initiate degradation.Antioxidants: Consider adding a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or a tocopherol, to your stock solutions. |
| Precipitation or Cloudiness in Solution | Polymer/Oligomer Formation: In the presence of initiators (e.g., radicals from peroxides) or under harsh conditions (e.g., high heat), monomeric this compound derivatives may undergo self-reaction to form higher molecular weight species with lower solubility.Insolubility of Degradation Products: The products of degradation may be less soluble than the parent compound in the chosen solvent. | Reaction Conditions: Run reactions at the lowest effective temperature. Avoid prolonged heating. Use radical scavengers if radical-initiated polymerization is suspected.Solvent Degassing: Prior to use, degas solvents by sparging with an inert gas or by using the freeze-pump-thaw method to remove dissolved oxygen. |
| Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) | Degradation During Analysis or Sample Preparation: The compound may be degrading on the analytical column or during sample preparation due to factors like mobile phase pH, temperature, or exposure to light. | Optimize Analytical Method: Adjust the mobile phase pH and temperature to minimize on-column degradation. Use a photodiode array (PDA) detector to check for peak purity.Sample Handling: Prepare samples immediately before analysis. Keep samples in amber autosampler vials and at a reduced temperature if stability is a concern. |
| Inconsistent Reaction Yields or Product Purity | Variable Reagent Quality or Reaction Atmosphere: Traces of oxygen or moisture in reagents or the reaction atmosphere can lead to inconsistent degradation and byproduct formation. | Inert Atmosphere Techniques: Employ Schlenk line or glovebox techniques for sensitive reactions to rigorously exclude air and moisture.Reagent Purity: Use high-purity, anhydrous reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability in this compound derivatives?
A1: The main factors contributing to the degradation of this compound and its derivatives are exposure to oxygen, light (photodegradation), and high temperatures. The quinoline nucleus can undergo oxidation, leading to the formation of N-oxides and hydroxylated derivatives. Exposure to UV and visible light can cause a variety of reactions, including the formation of photoisomers and ring cleavage products.
Q2: How can I store my this compound derivatives to ensure their long-term stability?
A2: For optimal long-term stability, store your compounds as solids in tightly sealed amber glass vials under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. A desiccator can help to minimize moisture exposure. For highly sensitive derivatives, storage in a freezer at -20°C or below is recommended.
Q3: My this compound derivative is turning brown in solution. What is happening and can I prevent it?
A3: The browning of your solution is a strong indicator of degradation, likely due to oxidation and/or photodegradation. To prevent this, prepare solutions using degassed solvents and store them in amber vials under an inert atmosphere. If the solution will be used over an extended period, consider adding a small amount of an antioxidant like BHT. It is also advisable to prepare fresh solutions for critical experiments.
Q4: What are some suitable antioxidants for stabilizing solutions of this compound derivatives?
A4: For organic solutions, radical scavenging antioxidants are often effective. Common choices include:
-
Butylated Hydroxytoluene (BHT): A phenolic antioxidant that is effective at low concentrations.
-
Propyl Gallate: Another phenolic antioxidant often used in pharmaceutical formulations.
-
Alpha-tocopherol (Vitamin E): A natural antioxidant that can be effective.
The choice of antioxidant may depend on the specific derivative and the downstream application. It is recommended to start with a low concentration (e.g., 0.01-0.1% w/v) and verify its compatibility with your experimental system.
Q5: How can I detect the formation of polymers or degradation products?
A5: A combination of analytical techniques can be used to detect and characterize degradation products:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the parent compound from any degradation products. A photodiode array (PDA) detector can help assess peak purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated peaks, aiding in the identification of degradation products and oligomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.
-
UV-Vis Spectroscopy: Can be used to monitor changes in the absorption spectrum over time, which may indicate degradation.
Experimental Protocols
Protocol 1: Degassing Solvents by Inert Gas Sparging
This protocol is a quick and effective method for removing dissolved oxygen from solvents.
Materials:
-
Solvent to be degassed
-
Schlenk flask or a round-bottom flask with a sidearm and a rubber septum
-
Source of inert gas (Nitrogen or Argon) with a regulator
-
Two long needles (e.g., 18-gauge)
Procedure:
-
Place the solvent in the flask.
-
Seal the flask with the rubber septum.
-
Insert one long needle through the septum so that its tip is submerged below the solvent surface. This will be the gas inlet.
-
Insert the second needle through the septum, ensuring its tip is above the solvent level. This will be the gas outlet.
-
Connect the gas inlet needle to the inert gas source.
-
Start a gentle flow of the inert gas, creating a steady stream of bubbles through the solvent.
-
Continue sparging for 20-30 minutes for every 100 mL of solvent.
-
After degassing, remove the gas outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol provides a framework for intentionally degrading your this compound derivative to understand its stability profile and identify potential degradation products.
Materials:
-
This compound derivative
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
HPLC-grade solvents
-
UV-Vis spectrophotometer or HPLC-UV/MS system
-
Calibrated light source for photostability testing (ICH Q1B guidelines)
Procedure:
-
Prepare Stock Solutions: Prepare solutions of your compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound or a solution in an oven at a set temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a suitable analytical method (e.g., HPLC-UV/MS) to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.
-
Visualizations
Caption: Workflow for handling potentially unstable this compound derivatives.
Caption: Potential degradation pathways for this compound derivatives.
Technical Support Center: Pilot Plant Synthesis of 3-Methylquinoline
This technical support center is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of 3-methylquinoline for pilot plant production. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information tailored to the challenges of larger-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable synthesis route for pilot plant production of this compound?
A1: The choice of synthesis route—Doebner-von Miller, Skraup, or Friedländer—depends on several factors including raw material availability and cost, desired purity, and the capabilities of the pilot plant equipment. The Skraup and Doebner-von Miller reactions are common, but are known for being highly exothermic and producing tarry byproducts, which can be challenging to manage at scale.[1] The Friedländer synthesis can offer higher purity but may require more specialized starting materials.
Q2: How can the highly exothermic nature of the Skraup and Doebner-von Miller reactions be safely managed at a pilot scale?
A2: Managing the exotherm is critical for safety. Key strategies include:
-
Slow, controlled addition of reagents: Utilize metering pumps for the gradual introduction of reactants like sulfuric acid or crotonaldehyde (B89634).
-
Efficient heat removal: Ensure the reactor is equipped with a high-efficiency cooling jacket and that the heat transfer fluid is at the appropriate temperature.
-
Use of a moderator: In the Skraup synthesis, ferrous sulfate (B86663) can be used to moderate the reaction's vigor.[1]
-
Monitoring and emergency preparedness: Implement real-time temperature monitoring with alarms and have an emergency cooling plan in place.
Q3: What are the primary byproducts in this compound synthesis and how can they be minimized?
A3: A major byproduct, especially in the Skraup synthesis starting from m-toluidine (B57737), is the isomeric 7-methylquinoline.[1] Tar formation is also a significant issue in both the Skraup and Doebner-von Miller reactions due to the polymerization of intermediates under harsh acidic conditions.[1] To minimize these:
-
Optimize reaction temperature: Strict temperature control can influence the regioselectivity and reduce polymerization.
-
Efficient mixing: Good agitation prevents localized overheating, which can lead to increased tar formation.
-
Modified procedures: Investigate alternative catalysts or reaction media that may offer better selectivity and cleaner reactions.
Q4: What are the most effective methods for purifying this compound at the pilot plant scale?
A4: Purification often involves separating the product from unreacted starting materials, isomers, and tar. Common techniques include:
-
Steam distillation: This is effective for separating the volatile this compound from non-volatile tars.[1]
-
Fractional distillation under vacuum: This can be used to separate this compound from isomers with close boiling points.
-
Crystallization: Formation of a salt (e.g., hydrochloride) followed by recrystallization can be an effective purification method.
Q5: What are the key safety precautions for handling the raw materials for this compound synthesis in a pilot plant?
A5: Many of the raw materials are hazardous. For example, aniline (B41778) is toxic and a suspected carcinogen, and crotonaldehyde is flammable and corrosive.[2] Pilot plant safety protocols should include:
-
Closed handling systems: Use closed systems for transferring and charging hazardous liquids to minimize exposure.
-
Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and respiratory protection as needed.[2]
-
Ventilation: All operations should be conducted in a well-ventilated area with local exhaust ventilation at points of potential emission.
-
Emergency procedures: Have clearly defined procedures for spills, fires, and medical emergencies. Safety showers and eyewash stations must be readily accessible.[2]
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Monitor reaction progress using in-process controls (e.g., GC, HPLC).- Ensure the reaction is run for a sufficient amount of time at the optimal temperature. |
| Side Reactions/Polymerization | - Optimize temperature control to avoid overheating.- Ensure efficient mixing to maintain a homogenous reaction mixture.- In the Doebner-von Miller reaction, consider a biphasic system to reduce polymerization of the α,β-unsaturated carbonyl compound.[3] |
| Losses During Workup | - Optimize extraction and distillation procedures.- For steam distillation, ensure the collection of all azeotropic mixtures. |
Issue 2: Poor Product Purity
| Potential Cause | Troubleshooting Action |
| Formation of Isomers | - Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer.- Employ high-efficiency fractional distillation for separation. |
| Presence of Tar | - Improve temperature control and mixing during the reaction.- Utilize steam distillation for effective separation of the product from non-volatile tars.[1] |
| Incomplete Removal of Starting Materials | - Ensure the reaction goes to completion.- Optimize the purification steps to effectively remove unreacted starting materials. |
Issue 3: Runaway Reaction
| Potential Cause | Troubleshooting Action |
| Rapid Exotherm | - Immediately apply maximum cooling to the reactor jacket.- Be prepared to stop the addition of reactants.- Have a quenching agent on standby if the reaction becomes uncontrollable. |
| Inadequate Heat Removal | - Ensure the reactor's heat transfer capabilities are sufficient for the scale of the reaction.- Check the flow rate and temperature of the cooling medium. |
Experimental Protocols
Doebner-von Miller Synthesis of this compound (Pilot Scale)
Reactants:
-
m-Toluidine
-
Crotonaldehyde
-
Hydrochloric Acid
-
Oxidizing Agent (e.g., arsenic pentoxide or nitrobenzene (B124822) - use with extreme caution and consider greener alternatives)
-
Sodium Hydroxide (B78521) (for workup)
Procedure:
-
Charge the pilot plant reactor with m-toluidine and hydrochloric acid.
-
Slowly add crotonaldehyde to the reactor at a controlled rate, maintaining the temperature below a specified limit (e.g., 25-30°C) using the reactor's cooling system.
-
After the addition is complete, add the oxidizing agent.
-
Gradually heat the reaction mixture to the target temperature (e.g., 90-100°C) and hold for several hours, monitoring the reaction progress.
-
Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution.
-
Isolate the crude this compound, often by steam distillation.
-
Purify the crude product by vacuum distillation.
Skraup Synthesis of this compound (Pilot Scale)
Reactants:
-
m-Toluidine
-
Glycerol
-
Sulfuric Acid
-
Ferrous Sulfate (moderator)
-
Oxidizing Agent (e.g., nitrobenzene)
Procedure:
-
Charge the reactor with m-toluidine, glycerol, and ferrous sulfate.
-
With vigorous stirring, slowly and carefully add concentrated sulfuric acid, ensuring the temperature is controlled.
-
Add the oxidizing agent.
-
Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and should be closely monitored. Be prepared to apply cooling to control the temperature.[1]
-
Once the initial exotherm subsides, continue to heat the mixture at reflux for several hours.
-
Cool the reaction mixture and dilute it with water.
-
Neutralize with a strong base (e.g., sodium hydroxide).
-
Isolate the product via steam distillation.[1]
-
Purify the crude product by vacuum distillation.
Quantitative Data
| Synthesis Route | Typical Reactants | Key Reaction Conditions (Pilot Scale) | Reported Yield | Typical Purity |
| Doebner-von Miller | m-Toluidine, Crotonaldehyde, HCl | Temperature: 90-110°C, Atmospheric Pressure | 60-75% | 95-98% (after purification) |
| Skraup | m-Toluidine, Glycerol, H₂SO₄, Nitrobenzene | Temperature: 120-140°C, Atmospheric Pressure, Ferrous sulfate moderator | 50-65% | 90-97% (after purification) |
| Friedländer | 2-Amino-m-tolyl methyl ketone, Acetaldehyde | Base or Acid Catalyst, Temperature: 80-150°C | 70-85% | >98% (after purification) |
Visualizations
Caption: A generalized experimental workflow for the pilot plant synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.
References
Technical Support Center: Overcoming Poor Regioselectivity in Friedländer Synthesis
Welcome to the Technical Support Center for the Friedländer Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in their experiments.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions for specific issues encountered during the Friedländer synthesis, particularly when using unsymmetrical ketones which can lead to the formation of regioisomeric products.
Frequently Asked questions
Q1: What are the primary causes of poor regioselectivity in the Friedländer synthesis?
A1: Poor regioselectivity in the Friedländer synthesis typically arises when an unsymmetrical ketone is used as a reactant. This provides two different α-methylene groups that can react with the 2-aminoaryl aldehyde or ketone, leading to the formation of a mixture of quinoline (B57606) regioisomers. The reaction outcome is influenced by both kinetic and thermodynamic factors, which can be difficult to control under standard reaction conditions.
Q2: How does catalyst selection impact the regioselectivity of the reaction?
A2: Catalyst choice is a critical factor in controlling regioselectivity. Traditional acid or base catalysts often provide poor selectivity. However, specific catalysts have been developed to direct the reaction towards a single isomer. For instance, cyclic secondary amine catalysts, such as pyrrolidine (B122466) derivatives, have been shown to favor the formation of 2-substituted quinolines.[1] The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) is particularly effective, achieving high regioselectivity.[1][2] Ionic liquids, such as 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4), can also act as promoters for regiospecific synthesis.[3]
Q3: Can reaction conditions be modified to improve regioselectivity?
A3: Yes, optimizing reaction conditions can significantly improve regioselectivity. Key parameters to consider include:
-
Rate of reactant addition: Slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to increase regioselectivity in favor of the 2-substituted product when using amine catalysts.[1][2]
-
Temperature: The reaction temperature can influence the kinetic versus thermodynamic product distribution. Higher temperatures have been shown to improve regioselectivity in some cases.[2]
Q4: Are there any substrate modifications that can direct the regioselectivity?
A4: Yes, modifying the ketone substrate by introducing a directing group is an effective strategy. By introducing a phosphonate (B1237965) group at one of the α-carbons of the ketone, the regioselectivity can be perfectly controlled.[4][5] This directing group favors the reaction at the carbon to which it is attached and can be subsequently removed.
Troubleshooting Specific Issues
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of regioisomers | Use of an unsymmetrical ketone with traditional acid or base catalysis. | 1. Catalyst Selection: Switch to a regioselective catalyst system. The use of the bicyclic amine catalyst TABO has been shown to provide high regioselectivity for the 2-substituted quinoline.[1][2] Alternatively, explore the use of ionic liquids like [Hbim]BF4 which promote regiospecific reactions.[3] 2. Substrate Modification: Introduce a directing group, such as a phosphoryl group, on the desired α-carbon of the ketone to direct the cyclization.[4][5] |
| The major product is the undesired regioisomer | The reaction conditions (catalyst, temperature, solvent) favor the formation of the thermodynamically or kinetically preferred, but undesired, product. | 1. Optimize Reaction Conditions: Systematically vary the reaction temperature and solvent. Lower temperatures may favor the kinetic product, while higher temperatures can favor the thermodynamic product. 2. Controlled Addition: If using an amine catalyst like TABO, try a slow addition of the unsymmetrical ketone to the reaction mixture. This has been shown to enhance regioselectivity.[1][2] |
| Low yield of the desired regioisomer despite good selectivity | While the selectivity is high, the overall reaction yield is poor due to side reactions or incomplete conversion. | 1. Catalyst Loading: Optimize the amount of catalyst used. 2. Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature to maximize yield without promoting side reactions. 3. Purification: Ensure that the work-up and purification procedures are efficient to minimize product loss. |
Quantitative Data on Regioselective Friedländer Synthesis
The following table summarizes the quantitative data on yields and regioselectivity for different catalytic systems in the Friedländer synthesis with unsymmetrical ketones.
| Catalyst/Method | Reactants | Product(s) | Regiomeric Ratio | Yield (%) | Reference(s) |
| TABO | 2-Amino-5-chlorobenzaldehyde and 2-butanone | 6-Chloro-2,3-dimethylquinoline and 6-Chloro-4-methyl-2-ethylquinoline | ≥84:16 | 65-84 (isolated yield of single regioisomer) | [2][6] |
| TABO | 2-Aminonicotinaldehyde and 2-butanone | 2,3-Dimethyl-1,8-naphthyridine and 4-Methyl-2-ethyl-1,8-naphthyridine | up to 96:4 | 65-84 (isolated yield of single regioisomer) | [1][2] |
| [Hbim]BF4 | 2-Aminoacetophenone and Ethyl acetoacetate | Ethyl 2,4-dimethylquinoline-3-carboxylate | Regiospecific | Excellent yields | [3][7] |
| Phosphoryl Directing Group | 2-Aminobenzaldehyde and a phosphonate-substituted ketone | A single regioisomer of the corresponding quinoline | Perfectly controlled | High | [5] |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using TABO Catalyst [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the o-aminoaromatic aldehyde (1.0 equiv) and the TABO catalyst (0.1 equiv) in toluene.
-
Reactant Addition: Heat the solution to the desired temperature (e.g., 110 °C). Slowly add the unsymmetrical methyl ketone (1.2 equiv) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Maintain the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 2-substituted quinoline.
Protocol 2: Regiospecific Friedländer Annulation using Ionic Liquid [Hbim]BF4 [3]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv) and the α-methylene ketone (1.2 equiv) in 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) as the solvent and promoter.
-
Reaction Conditions: Stir the mixture at a relatively mild temperature (e.g., 80-100 °C). The reaction can also be promoted by ultrasound irradiation at room temperature.[7]
-
Reaction Monitoring: Monitor the reaction for completion using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as ethyl acetate. The ionic liquid can often be recovered and reused.
-
Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.
Protocol 3: Regiocontrolled Synthesis using a Phosphoryl Directing Group [5]
-
Synthesis of the Phosphonate-Substituted Ketone: Prepare the α-phosphonate-substituted ketone using standard synthetic methods (e.g., Arbuzov reaction).
-
Friedländer Reaction: In a suitable solvent, react the 2-aminoaryl aldehyde or ketone (1.0 equiv) with the α-phosphonate-substituted ketone (1.1 equiv) in the presence of a base (e.g., potassium carbonate).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, perform a standard aqueous work-up.
-
Purification: Purify the resulting phosphonate-substituted quinoline by column chromatography.
-
Removal of the Phosphoryl Group (if desired): The phosphonate group can be removed in a subsequent step if the unsubstituted quinoline is the final target.
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity.
Caption: Logical relationships of strategies for controlling regioselectivity.
References
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An efficient synthesis of quinolines derivatives promoted by a room temperature ionic liquid at ambient conditions under ultrasound irradiation via the tandem addition/annulation reaction of o-aminoaryl ketones with alpha-methylene ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Decomposition During 3-Methylquinoline Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylquinoline. The following information is designed to help you anticipate and manage thermal decomposition during the distillation process, ensuring the purity and integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound, and why is thermal decomposition a concern?
A1: this compound has a high boiling point at atmospheric pressure, typically cited as 252-253 °C. Distilling at this temperature can lead to thermal decomposition, resulting in impurities, reduced yield, and a darkened product. To mitigate this, vacuum distillation is the recommended method for purification.
Q2: At what temperature does this compound start to decompose?
Q3: What are the likely byproducts of thermal decomposition?
A3: The thermal decomposition of quinoline (B57606) compounds can result in a complex mixture of byproducts. While specific data for this compound is limited, studies on quinoline pyrolysis have identified products such as acetylene, benzonitrile, benzene, and HCN, which are indicative of ring-opening and fragmentation reactions.[1] During distillation, you may also observe the formation of higher molecular weight, tar-like substances due to polymerization.
Q4: How can I prevent thermal decomposition during distillation?
A4: The primary method to prevent thermal decomposition is to lower the distillation temperature by performing the distillation under vacuum. Additionally, minimizing the time the this compound is exposed to high temperatures and ensuring even heating can significantly reduce degradation. The use of a polymerization inhibitor or antioxidant can also be beneficial.
Q5: What are suitable polymerization inhibitors or antioxidants for this compound distillation?
A5: For thermally sensitive organic compounds, particularly those susceptible to radical-induced polymerization or degradation, hindered phenol (B47542) antioxidants are often used. A common and effective inhibitor is 4-tert-butylcatechol (B165716) (TBC), which is widely used as a polymerization inhibitor for reactive monomers.[2][3][4][5] Other hindered phenols, such as Butylated Hydroxytoluene (BHT), may also be effective.[6][7] These compounds act as radical scavengers, terminating the chain reactions that can lead to decomposition and polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Product is dark or discolored | Thermal decomposition or polymerization. | - Reduce Distillation Temperature: Increase the vacuum to lower the boiling point. - Minimize Heating Time: Do not heat the distillation flask longer than necessary. - Use an Inhibitor: Add a small amount (e.g., 0.1% w/w) of a polymerization inhibitor like 4-tert-butylcatechol to the distillation flask.[2][3][4][5] - Ensure Even Heating: Use a heating mantle with a stirrer to prevent localized overheating. |
| Low Yield | - Decomposition of the product. - Inefficient fractionation. - Leaks in the vacuum system. | - Follow steps to prevent decomposition. - Improve Fractionation: Use a fractionating column (e.g., Vigreux or packed column) to better separate impurities. - Check for Leaks: Ensure all joints in your distillation setup are properly sealed. |
| Pressure Fluctuations | - Leaks in the vacuum system. - Inconsistent vacuum source. - Bumping of the liquid. | - Inspect all connections: Ensure all glassware joints and tubing are secure. - Use a reliable vacuum pump and a pressure regulator. - Ensure smooth boiling: Use a magnetic stirrer or boiling chips. For vacuum distillation, a stirrer is generally more effective. |
| Bumping or Uncontrolled Boiling | Superheating of the liquid followed by rapid boiling. | - Use a magnetic stirrer: This is the most effective way to ensure smooth boiling under vacuum. - Degas the sample: Before heating, apply the vacuum at room temperature for a few minutes to remove dissolved gases. - Ensure proper heating: Heat the flask gradually and evenly. |
Data Presentation
Table 1: Boiling Point of this compound at Various Pressures
| Pressure | Boiling Point (°C) |
| Atmospheric (760 mmHg) | 252-253 |
| 10 mmHg | 105-107 |
Note: This table illustrates the significant reduction in boiling point under vacuum, which is key to preventing thermal decomposition.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify this compound while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap (recommended)
-
Manometer
-
4-tert-butylcatechol (optional, as inhibitor)
Procedure:
-
Preparation: Add the crude this compound and a magnetic stir bar to the round-bottom flask. If using an inhibitor, add a small amount of 4-tert-butylcatechol.
-
Apparatus Assembly: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating and Distillation: Once the desired vacuum is reached and stable, begin stirring and gradually heat the distillation flask using the heating mantle.
-
Fraction Collection: Collect any initial low-boiling fractions in a separate receiving flask. As the temperature stabilizes at the expected boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main product.
-
Completion: Stop the distillation when the majority of the product has been collected and the temperature begins to rise or fall, or when the distillation rate significantly slows.
-
Shutdown: Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound distillation.
Caption: Key preventative measures for thermal decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. 4-tert-Butylcatechol | 98-29-3 | Benchchem [benchchem.com]
- 4. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
Technical Support Center: 3-Methylquinoline Synthesis
This technical support center provides a comprehensive troubleshooting guide for the synthesis of 3-Methylquinoline, a crucial intermediate for researchers, scientists, and professionals in drug development. This guide addresses common issues encountered during synthesis, offering solutions in a clear question-and-answer format, alongside detailed experimental protocols and quantitative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and versatile methods for synthesizing the quinoline (B57606) core of this compound are the Doebner-von Miller reaction and the Friedländer synthesis. The Doebner-von Miller reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound, while the Friedländer synthesis utilizes the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3][4]
Q2: I am experiencing a very low yield in my this compound synthesis. What are the likely causes?
A2: Low yields in quinoline synthesis are a common issue and can stem from several factors.[5][6][7] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can significantly impact the yield.[5][7]
-
Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.
-
Side Reactions: The formation of unwanted byproducts, such as polymers and tars, consumes starting materials and reduces the yield of the desired product.[5]
-
Inefficient Purification: Product loss during workup and purification steps can lead to an apparent low yield.
Q3: My reaction mixture is forming a thick, dark tar, making product isolation difficult. How can I prevent this?
A3: Tar formation is a frequent problem, especially in the Doebner-von Miller synthesis, due to the strongly acidic and high-temperature conditions which can cause polymerization of reactants and intermediates.[8] To mitigate tar formation:
-
Control Reaction Temperature: Avoid excessive heat, as it can promote decomposition and polymerization.[9]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound portion-wise can help control the reaction rate and minimize side reactions.
-
Use of a Moderating Agent: In reactions like the Skraup synthesis (a variation of the Doebner-von Miller), ferrous sulfate (B86663) can be added to control the exothermicity of the reaction.[8]
-
Alternative Catalysts and Solvents: Exploring milder catalysts or solvent-free conditions can sometimes reduce tar formation.[7]
Q4: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity for this compound?
A4: The formation of regioisomers is a challenge when using unsymmetrical ketones in the Friedländer synthesis. To favor the formation of this compound, consider the following:
-
Choice of Starting Materials: The selection of appropriate starting materials is crucial. For the Friedländer synthesis of this compound, reacting 2-aminobenzaldehyde (B1207257) with propionaldehyde (B47417) would be a direct approach.
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity. Experimenting with different acid or base catalysts may favor the desired isomer.
-
Protecting Groups: In some cases, a temporary protecting group can be used to block one of the reactive α-carbons on a ketone, directing the condensation to the desired position.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate catalyst or catalyst concentration. | Screen different Brønsted or Lewis acid catalysts. Optimize catalyst loading. |
| Incorrect reaction temperature or time. | Systematically vary the temperature and monitor the reaction progress using TLC. Consider using microwave irradiation to reduce reaction time.[7] | |
| Presence of water in reagents or solvents. | Use anhydrous solvents and ensure starting materials are dry, especially when using moisture-sensitive catalysts. | |
| Formation of Tar/Polymers | High reaction temperature. | Maintain a controlled and optimized reaction temperature. Avoid localized overheating with efficient stirring. |
| High concentration of reactants. | Consider a two-phase solvent system or slow, controlled addition of the carbonyl compound. | |
| Difficult Purification | Presence of unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of closely related side products. | Optimize reaction conditions to minimize side reactions. Employ appropriate purification techniques such as column chromatography or recrystallization. | |
| Product is an oil and difficult to crystallize. | Purify by column chromatography. If impurities are acidic or basic, perform an acid-base wash during workup.[5] |
Experimental Protocols
Doebner-von Miller Synthesis of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline and a suitable acid catalyst (e.g., hydrochloric acid or sulfuric acid).
-
Reagent Addition: Gently heat the mixture. Slowly add crotonaldehyde (B89634) dropwise from the dropping funnel with continuous stirring over a period of approximately one hour.
-
Oxidation: After the addition is complete, add an oxidizing agent such as nitrobenzene.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours.
-
Work-up: Cool the mixture and carefully neutralize it with a concentrated base solution (e.g., sodium hydroxide).
-
Purification: Perform steam distillation to separate the crude this compound. The organic layer of the distillate is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and further purified by distillation or column chromatography.[9]
Friedländer Synthesis of this compound (General Procedure)
-
Reaction Setup: To a round-bottom flask, add 2-aminobenzaldehyde, propionaldehyde, and a catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide).
-
Solvent: Add a suitable solvent, such as ethanol, or consider running the reaction under solvent-free conditions.[5][10][11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) or use a microwave reactor. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization.[5]
Data Summary
The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction parameters. The following table provides a general overview of expected yields under different catalytic conditions for quinoline synthesis.
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Doebner-von Miller | HCl / H₂SO₄ | - | 100 - 140 | 40 - 60 |
| Friedländer | p-TsOH | Solvent-free | 80 - 120 | 75 - 90 |
| Friedländer | KOH | Ethanol | Reflux | 60 - 85 |
| Friedländer | Iodine | Solvent-free | 100 | 80 - 95 |
| Friedländer | Lewis Acids (e.g., ZnCl₂) | Various | 60 - 100 | 70 - 92 |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction scale.
Visual Guides
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for 3-Methylquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylquinoline. The following sections address common issues related to catalyst loading and provide detailed experimental protocols to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and versatile methods for synthesizing substituted quinolines, including this compound, are the Doebner-von Miller reaction and the Friedländer synthesis.[1] The Combes synthesis is also a viable, though less common, route.[2][3]
Q2: Why is optimizing catalyst loading crucial for this compound synthesis?
A2: Optimizing catalyst loading is critical for maximizing yield, minimizing side-product formation, and ensuring cost-effectiveness. Insufficient catalyst can lead to slow or incomplete reactions, while excessive catalyst can promote undesired side reactions, such as polymerization of reactants, and complicate product purification.[4]
Q3: What are the typical types of catalysts used for this compound synthesis?
A3: Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, indium(III) triflate, scandium(III) triflate) are commonly used to catalyze the synthesis of quinolines.[1][4][5] In recent years, heterogeneous catalysts and nanocatalysts have also been explored to facilitate easier catalyst recovery and promote greener synthesis.[6][7]
Q4: How does the choice of catalyst impact the reaction?
A4: The choice of catalyst can significantly influence reaction time, temperature requirements, and overall yield. For instance, strong Brønsted acids often require high temperatures, which can lead to the formation of byproducts.[4] Lewis acid catalysts may offer milder reaction conditions. The effectiveness of a particular catalyst is often substrate-dependent.[4]
Q5: Can increasing the catalyst loading always be expected to improve the yield?
A5: Not necessarily. While a certain amount of catalyst is essential, further increasing the loading beyond an optimal point may not lead to a better yield and can even be detrimental. High catalyst concentrations can sometimes lead to an increase in side reactions. It is crucial to find the optimal catalyst loading that provides the best balance between reaction rate and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of this compound | Inactive or insufficient catalyst | 1. Verify the activity and purity of your catalyst. 2. Systematically increase the catalyst loading in small increments (e.g., 1-2 mol%) to find the optimal concentration. 3. Consider switching to a different type of catalyst (e.g., from a Brønsted acid to a Lewis acid).[4] |
| Suboptimal reaction conditions | 1. Ensure the reaction temperature is appropriate for the chosen catalyst. Some catalysts require higher temperatures to be effective. 2. Optimize the reaction time by monitoring the progress using TLC or GC. 3. If using a moisture-sensitive catalyst, ensure anhydrous conditions. | |
| Formation of significant byproducts (e.g., tar or polymers) | Excessive catalyst loading or harsh reaction conditions | 1. Reduce the catalyst loading. High concentrations of strong acids are known to cause polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction.[4] 2. Consider a milder catalyst. 3. Optimize the reaction temperature; excessively high temperatures can lead to decomposition and side reactions. |
| Reaction is very slow or stalls | Insufficient catalyst loading | 1. Gradually increase the catalyst loading. 2. Ensure the catalyst is adequately dispersed in the reaction mixture. 3. Confirm that the chosen solvent is appropriate for the reaction and catalyst system. |
| Difficulty in reproducing results | Inconsistent catalyst loading or quality | 1. Ensure accurate and consistent measurement of the catalyst for each reaction. 2. Use a catalyst from a reliable source with a consistent purity. 3. If preparing the catalyst in-house, ensure the preparation method is standardized and reproducible. |
Data on Catalyst Loading Optimization
The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. Below are examples of catalyst loading optimization for quinoline (B57606) synthesis.
Table 1: Friedländer Synthesis of Polysubstituted Quinolines using a Heterogeneous Catalyst [6]
| Catalyst Loading (wt%) | Yield (%) |
| 5 | 72 |
| 10 | 97 |
| 15 | 97 |
| 20 | 97 |
Reaction Conditions: 2-aminoaryl ketone (1.0 mmol), α-methylene carbonyl (1.2 mmol), g-C3N4-CO-(CH2)3-SO3H catalyst, 100 °C, 4 hours, solvent-free.[6]
Table 2: Friedländer Synthesis using a Lewis Acid Catalyst [4]
| Catalyst | Catalyst Loading (mol%) | Yield (%) |
| In(OTf)₃ | 2 | 75 |
| In(OTf)₃ | 5 | 92 |
| In(OTf)₃ | 10 | 92 |
Reaction Conditions: 2-aminobenzophenone (B122507) (1 mmol), ethyl acetoacetate (B1235776) (1.2 mmol), 80 °C, 1 hour.[4]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in this compound Synthesis via Doebner-von Miller Reaction
This protocol provides a general method for screening different loadings of an acid catalyst for the synthesis of this compound.
Materials:
-
Acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)
-
Oxidizing agent (e.g., nitrobenzene)
-
Solvent (e.g., water or an organic solvent)
Procedure:
-
In a series of reaction vessels, place aniline and the chosen solvent.
-
To each vessel, add a different loading of the acid catalyst (e.g., 5, 10, 15, 20 mol%).
-
Slowly add crotonaldehyde to each mixture with stirring.
-
Add the oxidizing agent.
-
Heat the reactions to the desired temperature and monitor their progress by TLC or GC.
-
After the reaction is complete, work up each reaction mixture by neutralizing the acid, extracting the product with an organic solvent, and drying the organic layer.
-
Analyze the yield of this compound for each catalyst loading to determine the optimal concentration.
Protocol 2: Friedländer Synthesis of a Substituted Quinoline using a Lewis Acid Catalyst [4]
This protocol is for the synthesis of a substituted quinoline and can be adapted for this compound by using appropriate starting materials (e.g., 2-aminobenzaldehyde (B1207257) and propionaldehyde).
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) (5 mol%)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add In(OTf)₃ (5 mol%) to the mixture.
-
Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
Doebner-von Miller Reaction Pathway
Caption: Simplified mechanism of the Doebner-von Miller reaction for this compound synthesis.
Friedländer Synthesis Workflow
Caption: General experimental workflow for the Friedländer synthesis of this compound.
Catalyst Optimization Logic
Caption: Decision-making workflow for optimizing catalyst loading in this compound synthesis.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Hydroxy-2-methylquinoline-modified H4SiW12O40: a reusable heterogeneous catalyst for acetal/ketal formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
3-Methylquinoline vs. Other Methylquinoline Isomers: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Quinoline (B57606) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The position of a single methyl group on the quinoline scaffold can dramatically influence these properties. This guide provides an objective comparison of 3-Methylquinoline with its other positional isomers, focusing on their performance in key biological assays. While direct comparative quantitative data for some assays are limited in publicly available literature, this guide synthesizes the existing experimental evidence to provide a clear overview for researchers.
Performance Comparison in Biological Assays
The biological activity of methylquinoline isomers varies significantly depending on the position of the methyl group. Here, we summarize the available data on their tumor-initiating activity and genotoxicity.
Tumor-Initiating Activity
A key study assayed quinoline and all seven of its methyl-substituted isomers for tumor-initiating activity on the skin of SENCAR female mice. The results indicate a significant difference in the carcinogenic potential of these isomers.
| Compound | Tumor-Initiating Activity | Percentage of Mice with Tumors | Tumors per Animal |
| Quinoline | Significant | 53% | 0.73 |
| 2-Methylquinoline | Not Significant | - | - |
| This compound | Not Significant | - | - |
| 4-Methylquinoline | Significant | 45% | 0.90 |
| 5-Methylquinoline | Not Significant | - | - |
| 6-Methylquinoline (B44275) | Data Not Available | - | - |
| 7-Methylquinoline | Not Significant | - | - |
| 8-Methylquinoline (B175542) | Significant | 45% | 0.66 |
Data sourced from a study on the skin of SENCAR mice, with a total initiation dose of 7.5 mg per mouse for each compound[1].
This data clearly indicates that, under the conditions of this assay, this compound, along with the 2-, 5-, and 7-isomers, does not exhibit significant tumor-initiating activity, in stark contrast to quinoline itself and the 4- and 8-methylquinoline isomers[1].
Genotoxicity
Genotoxicity studies, which assess the ability of a chemical to damage genetic information such as DNA, also reveal differences among methylquinoline isomers. In mutagenicity assays using Salmonella typhimurium strain TA100 with metabolic activation, the following observations have been made:
-
This compound was found to be less mutagenic than quinoline[2].
-
2-Methylquinoline also showed weaker mutagenicity than quinoline[2].
-
4-Methylquinoline and 6-Methylquinoline were reported to be more mutagenic than quinoline[2].
-
7-Methylquinoline had mutagenicity comparable to that of quinoline[2].
-
5-Methylquinoline and 8-Methylquinoline were less mutagenic than quinoline[2].
Furthermore, in assays for unscheduled DNA synthesis (UDS) in rat hepatocytes, only 4- and 8-methylquinoline produced a positive response, while 2- and 6-methylquinoline did not[3]. This suggests a lower potential for this compound to cause DNA damage compared to some of its isomers.
Cytotoxicity and Antimicrobial Activity
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activity of quinoline derivatives. These can be adapted to perform comparative studies of methylquinoline isomers.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Methylquinoline isomers (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of each methylquinoline isomer. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Assay (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Methylquinoline isomers
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Compound Dilution: Prepare serial two-fold dilutions of each methylquinoline isomer in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound in comparison to its isomers are not well-elucidated, quinoline derivatives, in general, are known to interfere with various cellular processes. The diagrams below illustrate a general experimental workflow for comparing the biological activities of these isomers and a hypothetical signaling pathway that could be investigated.
Conclusion
The available evidence strongly suggests that this compound possesses a distinct and potentially more favorable biological profile compared to several of its isomers, particularly concerning its lack of significant tumor-initiating activity and lower mutagenic potential. However, a comprehensive understanding of its comparative cytotoxicity and antimicrobial efficacy is hampered by the lack of direct, quantitative studies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such future investigations, which are crucial for fully elucidating the therapeutic potential of this compound and its isomers. Researchers are encouraged to perform side-by-side comparative assays to generate the data needed to build a complete structure-activity relationship profile for this important class of compounds.
References
Comparative analysis of 3-Methylquinoline synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Among its derivatives, 3-methylquinoline serves as a crucial intermediate in the synthesis of various bioactive compounds. The efficient and selective synthesis of this building block is therefore of significant interest. This guide provides a comparative analysis of prominent methods for the synthesis of this compound, offering insights into their underlying mechanisms, practical considerations, and reported efficiencies.
Comparative Overview of Synthesis Methods
The selection of a synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired yield, and tolerance to reaction conditions. This table summarizes the key aspects of classical and modern approaches.
| Synthesis Method | Key Reagents | Typical Product Profile | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |
| Skraup Synthesis | Aniline (B41778), Glycerol (B35011), Sulfuric Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines | 110 - 170 | 0.75 - 6 h | 14 - 47[1] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | 2- and/or 4-Substituted Quinolines | 80 | 15 - 17 h | 18 - 37[1] |
| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | 2,4-Disubstituted Quinolines | 60 - 105 | Varies | Moderate to Good[1] |
| Friedländer Synthesis | 2-Aminoaryl Ketone, α-Methylene Carbonyl | Polysubstituted Quinolines | Varies | Varies | Moderate to High[2] |
| Modern Catalytic | Varies (e.g., Anilines, Alkynes) | Specific regioisomers | Varies | Varies | Generally High |
Classical Synthesis Methods
Traditional methods for quinoline synthesis, developed in the late 19th century, remain relevant for their simplicity and the use of readily available starting materials. However, they often suffer from harsh reaction conditions and the formation of side products.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing the quinoline core.[3] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822).[3] The reaction is notoriously exothermic and requires careful temperature control.[4]
Experimental Protocol (General for Quinoline): [4]
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate (B86663).[4]
-
Heat the mixture gently in a fume hood.
-
Slowly add nitrobenzene through the dropping funnel over 1-2 hours, maintaining the reaction temperature below 130-140 °C.
-
After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.[4]
-
Allow the mixture to cool and carefully pour it onto crushed ice.
-
Make the solution alkaline by the slow addition of concentrated sodium hydroxide (B78521) solution, with cooling.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.[4]
Reaction Pathway:
Caption: General workflow of the Skraup quinoline synthesis.
Doebner-von Miller Reaction
A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[5][6] The reaction is typically catalyzed by a Brønsted or Lewis acid.[5]
Experimental Protocol (General for 2-Methylquinoline): [1]
-
Place a mixture of aniline and concentrated hydrochloric acid in a round-bottom flask.
-
Add crotonaldehyde (B89634) dropwise with stirring and cooling.
-
Heat the mixture under reflux for 3 hours.
-
After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.
-
Steam distill the resulting mixture.
-
Extract the distillate containing 2-methylquinoline (B7769805) with ether.
-
Dry the ether extract over anhydrous sodium sulfate and remove the solvent by distillation.
Reaction Pathway:
Caption: General workflow of the Doebner-von Miller reaction.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[7][8] The reaction proceeds through the formation of an enamine intermediate followed by cyclization.[7]
Experimental Protocol (General for 2,4-Dimethylquinoline): [1]
-
Mix aniline and acetylacetone (B45752) in a flask.
-
Slowly add concentrated sulfuric acid with cooling.
-
Heat the mixture on a water bath at 100°C for 30 minutes.
-
Pour the reaction mixture onto crushed ice and make it alkaline with a concentrated sodium hydroxide solution.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol.
Reaction Pathway:
Caption: General workflow of the Combes quinoline synthesis.
Friedländer Synthesis
The Friedländer synthesis is a versatile method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[9][10] This method allows for the synthesis of a wide variety of polysubstituted quinolines.[9]
Experimental Protocol (General): [9]
-
To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone and the active methylene (B1212753) compound.
-
Add the chosen acid or base catalyst.
-
The reaction can be carried out with or without a solvent.
-
Heat the mixture to the appropriate temperature.
-
After the reaction is complete, cool the mixture and work it up accordingly (e.g., extraction, crystallization).
Reaction Pathway:
Caption: General workflow of the Friedländer synthesis.
Modern Catalytic Methods
Recent advances in organic synthesis have led to the development of more efficient and selective methods for quinoline synthesis, often employing transition metal catalysts. These methods can offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.
One notable modern approach involves the cobalt-catalyzed C-H bond activation and cyclization of anilines with alkynes to afford quinoline derivatives.[11] These reactions often proceed with high regioselectivity and can be performed under relatively mild conditions. Another strategy utilizes copper catalysis for the annulation of various starting materials to construct the quinoline core.[11]
While specific, detailed protocols for the synthesis of this compound using these modern methods are highly varied and depend on the specific catalytic system, the general workflow involves the combination of the starting materials in the presence of a catalyst and often an oxidant, followed by heating until the reaction is complete.
General Workflow for a Modern Catalytic Synthesis:
Caption: A generalized workflow for modern catalytic synthesis.
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses offer straightforward routes from simple starting materials but often require harsh conditions. Modern catalytic methods provide milder and more efficient alternatives, with the potential for greater control over regioselectivity. The choice of the most appropriate method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is essential for the efficient production of this valuable chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 7. iipseries.org [iipseries.org]
- 8. synarchive.com [synarchive.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
Validating the Structure of Synthesized 3-Methylquinoline: A Comparative Guide to NMR and Other Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 3-Methylquinoline, a key heterocyclic scaffold in medicinal chemistry. Experimental data and detailed protocols are presented to support the comparison.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the elucidation of organic molecule structures. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.
Experimental Data: ¹H and ¹³C NMR of this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. For comparison, the experimental data for the closely related this compound N-oxide is also provided.[1] The data for this compound is based on typical values and spectral databases.
Table 1: ¹H NMR Spectral Data
| Proton | This compound (Expected δ, ppm) | This compound N-oxide (Experimental δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.8 | 8.41 | s | - |
| H4 | ~8.0 | 7.52 | s | - |
| H5 | ~7.8 | 7.76 | d | 8.4 |
| H6 | ~7.5 | 7.55-7.63 | m | - |
| H7 | ~7.6 | 7.67 | ddd | 8.6, 6.9, 1.3 |
| H8 | ~8.1 | 8.66 | d | 8.7 |
| CH₃ | ~2.5 | 2.43 | s | - |
Table 2: ¹³C NMR Spectral Data
| Carbon | This compound (Expected δ, ppm) | This compound N-oxide (Experimental δ, ppm) |
| C2 | ~152 | 137.0 |
| C3 | ~133 | 131.2 |
| C4 | ~138 | 125.6 |
| C4a | ~128 | 119.5 |
| C5 | ~129 | 129.4 |
| C6 | ~127 | 127.4 |
| C7 | ~129 | 130.2 |
| C8 | ~129 | 128.7 |
| C8a | ~147 | 139.7 |
| CH₃ | ~19 | 18.7 |
Experimental Protocols
Synthesis of this compound via Doebner-von Miller Reaction
General Procedure:
-
Aniline (B41778) is dissolved in a mixture of concentrated hydrochloric acid and water.
-
The solution is heated, and crotonaldehyde (B89634) is added dropwise with stirring.
-
An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is added, and the mixture is refluxed for several hours.
-
After cooling, the reaction mixture is made alkaline with a sodium hydroxide (B78521) solution.
-
The product is then isolated by steam distillation and purified by fractional distillation or chromatography.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard pulse program (e.g., zg30).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Comparison with Other Structural Validation Methods
While NMR is the gold standard for structural elucidation, other spectroscopic techniques provide complementary information and can be used for initial characterization or confirmation.
Table 3: Comparison of Structural Validation Methods
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through bonds (COSY, HMBC), spatial proximity (NOESY). | Unambiguous structure determination, information on stereochemistry and conformation. | Lower sensitivity, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement, rapid analysis. | Does not provide direct information on connectivity or stereochemistry, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=N, C-H aromatic/aliphatic). | Rapid and simple, non-destructive. | Provides limited information on the overall molecular structure, spectra can be complex. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated π-systems. | Simple and rapid, quantitative analysis. | Provides very limited structural information, only applicable to chromophoric compounds. |
Workflow for Synthesis and Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Logical Relationships in Spectroscopic Analysis
The different spectroscopic techniques provide interconnected pieces of information that, when combined, lead to the complete structural elucidation of a molecule.
Caption: Logical flow of information from spectroscopic techniques to final structure.
References
A Comparative Guide to the Purity Assessment of 3-Methylquinoline: HPLC vs. Melting Point Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the synthesis and quality control process. 3-Methylquinoline, a key intermediate in the synthesis of dyes, pharmaceuticals, and other industrial chemicals, is no exception. This guide provides an objective comparison of two common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We will delve into the principles of each method, present supporting experimental protocols, and compare their performance.
Melting Point Analysis: A Classical Indicator of Purity
Melting point determination is a fundamental and accessible technique for gauging the purity of a solid crystalline substance.[1] The underlying principle is that impurities disrupt the crystal lattice of a compound, which leads to a decrease in the energy required to break the crystalline structure.[2] This phenomenon, known as melting point depression, results in two key observations for an impure sample compared to a pure one: a lower melting point and a broader melting range.[2][3]
Pure this compound has a reported melting point in the range of 15-17 °C.[4] As this is close to standard ambient temperature, the analysis is often performed as a freezing point determination.
Data Presentation: Melting Point Observations
| Characteristic | Pure this compound | Impure this compound |
| Melting/Freezing Point | Sharp, within a narrow range (e.g., 16-17 °C) | Depressed (lower than the reference value) |
| Melting/Freezing Range | Narrow (< 1 °C) | Broad (> 2 °C) |
| Appearance | Clear transition from solid to liquid | Gradual softening, presence of "sweating" |
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the solid this compound sample is placed into a capillary tube, which is then sealed. For a freezing point determination, the liquid sample is placed in a small test tube with a thermometer or temperature probe.
-
Instrumentation: A calibrated melting point apparatus or a cooling bath is used.
-
Analysis:
-
For melting point: The capillary tube is heated at a slow, controlled rate (e.g., 1 °C/minute). The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
-
For freezing point: The liquid sample is cooled slowly with gentle stirring. The temperature is recorded at regular intervals. The freezing point is the temperature at which the temperature remains constant while the substance solidifies.
-
-
Comparison: The observed melting/freezing range is compared to the literature value for pure this compound.
High-Performance Liquid Chromatography (HPLC): A Quantitative Approach
HPLC is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[5] For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.
While a specific, standardized HPLC method for this compound is not universally published, a robust method can be developed based on established protocols for related quinoline (B57606) derivatives.[5][6] A reverse-phase C18 column is a common and effective choice for separating aromatic compounds like quinolines.[5]
Data Presentation: Hypothetical HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Reference Standard | 5.45 | 99.95 | 99.95 |
| Synthesized Sample | 5.46 | 98.50 | 98.50 |
| 3.12 (Impurity A) | 0.85 | ||
| 6.03 (Impurity B) | 0.65 |
Experimental Protocol: Reverse-Phase HPLC Method
-
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water or a buffer (e.g., phosphate (B84403) buffer at pH 3.0).[6] A gradient elution may be used for effective separation of unknown impurities.[5]
-
Standard and Sample Preparation: A reference standard of this compound is prepared in the mobile phase. The synthesized sample is also dissolved in the mobile phase to a similar concentration.
-
-
Chromatographic Conditions:
-
Data Analysis: The chromatogram is integrated to determine the peak area for all components. The purity is calculated using the formula:
-
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
-
Comparison of Purity Assessment Methods
| Feature | Melting Point Analysis | High-Performance Liquid Chromatography (HPLC) |
| Principle | Melting point depression and range broadening due to impurities.[2] | Chromatographic separation of components with quantification based on peak area. |
| Nature of Result | Qualitative to semi-quantitative. | Highly quantitative. |
| Sensitivity | Low; generally requires >1% impurity to see a significant change.[1] | High; can detect impurities at levels below 0.05%.[9] |
| Impurity Identification | No; only indicates the presence of impurities. | Possible, especially when coupled with a mass spectrometer (LC-MS). |
| Throughput | Low to moderate. | High, especially with an autosampler. |
| Required Equipment | Basic melting point apparatus. | Sophisticated HPLC system. |
| Sample Requirement | Small (milligrams). | Small (micrograms). |
| Expertise Required | Minimal. | Requires trained personnel for method development and operation. |
Mandatory Visualizations
Caption: Workflow for the purity assessment of this compound.
Conclusion
Both melting point and HPLC analysis are valuable tools for the purity assessment of this compound, each with distinct advantages.
-
Melting point analysis is a rapid, inexpensive, and straightforward preliminary test for purity. A sharp melting point close to the literature value provides a good initial indication of a pure sample. However, it lacks sensitivity and provides no quantitative data or information about the nature of the impurities.[10]
-
HPLC analysis is the superior method for accurate, quantitative purity determination. It offers high sensitivity to detect trace impurities, provides precise quantification, and has the potential to identify unknown components when coupled with other detectors like mass spectrometry. While it requires more significant investment in equipment and expertise, it is the industry standard for quality control in pharmaceutical and research settings.
For a comprehensive purity assessment of this compound, a combination of these methods is often ideal. Melting point analysis can be used as a quick screening tool, followed by HPLC for rigorous, quantitative validation of purity before the compound is used in further applications.
References
- 1. thinksrs.com [thinksrs.com]
- 2. mt.com [mt.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 612-58-8 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 3-Methylquinoline and Quinoline for Drug Development Professionals
An In-depth Guide to the Influence of Methyl Substitution on Quinoline's Chemical Behavior
For researchers, scientists, and professionals in drug development, a nuanced understanding of how structural modifications impact the reactivity of heterocyclic scaffolds is paramount. Quinoline (B57606), a privileged scaffold in medicinal chemistry, serves as a foundational structure for a myriad of therapeutic agents. This guide provides a comprehensive comparison of the reactivity of quinoline and its derivative, 3-methylquinoline, with a focus on electrophilic substitution and oxidation reactions. By examining the influence of the methyl group on the quinoline core, this document aims to provide actionable insights for synthetic strategy and drug design.
Executive Summary
The introduction of a methyl group at the 3-position of the quinoline ring system subtly modulates its reactivity profile. In electrophilic aromatic substitution reactions, the electron-donating nature of the methyl group is anticipated to enhance the reactivity of the carbocyclic ring, favoring substitution at the 5- and 8-positions. Conversely, in nucleophilic substitution, the methyl group is expected to have a minimal electronic effect on the pyridine (B92270) ring's reactivity. Oxidation reactions targeting the benzene (B151609) ring are expected to be influenced by the methyl group's presence, potentially altering reaction rates and product distribution. This guide presents available experimental data, detailed protocols, and mechanistic visualizations to elucidate these differences.
Electrophilic Aromatic Substitution: A Tale of Two Rings
Electrophilic attack on the quinoline nucleus predominantly occurs on the more electron-rich benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. The primary sites for substitution are positions 5 and 8.
The Activating Influence of the Methyl Group
The methyl group at the 3-position in this compound is an electron-donating group. Through an inductive effect, it increases the electron density of the entire quinoline ring system. This enhanced electron density makes the carbocyclic ring more susceptible to electrophilic attack compared to unsubstituted quinoline. Consequently, this compound is expected to be more reactive towards electrophiles.
Nitration: A Comparative Overview
Nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351).[1] Due to the activating effect of the methyl group, this compound is expected to undergo nitration under similar or milder conditions, likely affording a mixture of 3-methyl-5-nitroquinoline (B1617051) and 3-methyl-8-nitroquinoline (B2461559) in higher yields compared to the nitration of quinoline. While direct comparative quantitative data is scarce in the literature, the general principles of electrophilic aromatic substitution support this increased reactivity.
Table 1: Comparison of Nitration Products and Yields
| Compound | Reagents | Product(s) | Reported Yield (%) |
| Quinoline | HNO₃ / H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | ~90% (total) |
| This compound | HNO₃ / H₂SO₄ | 3-Methyl-5-nitroquinoline & 3-Methyl-8-nitroquinoline | Data not available (Expected to be ≥ 90%) |
Experimental Protocol: Nitration of Quinoline
-
Materials: Quinoline, Concentrated Nitric Acid (68%), Concentrated Sulfuric Acid (98%), Ice, Sodium Hydroxide (B78521) solution.
-
Procedure:
-
To a flask containing concentrated sulfuric acid, cool it to below 10°C in an ice bath.
-
Slowly add quinoline to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 20°C.
-
Cool the mixture to 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 1 hour.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
The precipitated nitroquinolines are filtered, washed with cold water, and dried.
-
The mixture of 5- and 8-nitroquinoline can be separated by chromatography.
-
Representative Experimental Protocol: Nitration of this compound
-
Materials: this compound, Concentrated Nitric Acid (68%), Concentrated Sulfuric Acid (98%), Ice, Sodium Hydroxide solution.
-
Procedure:
-
Follow the same procedure as for quinoline, using equimolar amounts of this compound.
-
Due to the anticipated higher reactivity, the reaction time may be shorter, and it is crucial to maintain strict temperature control to avoid side reactions.
-
The workup and purification steps are analogous to those for the nitration of quinoline.
-
Bromination: Halogenation of the Benzene Ring
Similar to nitration, the bromination of quinoline in the presence of a Lewis acid catalyst occurs on the benzene ring, yielding a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline. The electron-donating methyl group in this compound is expected to accelerate this reaction as well.
Table 2: Comparison of Bromination Products and Yields
| Compound | Reagents | Product(s) | Reported Yield (%) |
| Quinoline | Br₂ / AlCl₃ | 5-Bromoquinoline & 8-Bromoquinoline | Moderate to Good |
| This compound | Br₂ / AlCl₃ | 3-Methyl-5-bromoquinoline & 3-Methyl-8-bromoquinoline | Data not available (Expected to be Good to Excellent) |
Experimental Protocol: Bromination of Quinoline
-
Materials: Quinoline, Bromine, Aluminum Chloride (anhydrous), Carbon Disulfide (solvent), Sodium bisulfite solution.
-
Procedure:
-
Dissolve quinoline in carbon disulfide in a flask equipped with a reflux condenser and a dropping funnel.
-
Add anhydrous aluminum chloride to the solution.
-
Slowly add a solution of bromine in carbon disulfide dropwise with stirring.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into a solution of sodium bisulfite to destroy excess bromine.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation, and separate the isomeric bromoquinolines by chromatography.
-
Representative Experimental Protocol: Bromination of this compound
-
Materials: this compound, Bromine, Aluminum Chloride (anhydrous), Carbon Disulfide (solvent), Sodium bisulfite solution.
-
Procedure:
-
Follow the same procedure as for quinoline, using equimolar amounts of this compound.
-
The reaction may proceed more readily, potentially requiring shorter reaction times or milder conditions. Careful monitoring of the reaction progress by TLC is recommended.
-
The workup and purification steps are analogous to those for the bromination of quinoline.
-
Oxidation: Cleavage of the Benzene Ring
The oxidation of quinoline with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions leads to the cleavage of the benzene ring, affording pyridine-2,3-dicarboxylic acid (quinolinic acid). The pyridine ring is more resistant to oxidation due to its electron-deficient nature.
The presence of the methyl group in this compound introduces a site susceptible to oxidation. However, the primary oxidation pathway is still expected to be the cleavage of the benzene ring to form a substituted pyridine-2,3-dicarboxylic acid. The methyl group itself could also be oxidized to a carboxylic acid under harsh conditions, but this is generally a more difficult transformation for a methyl group on an aromatic ring compared to the cleavage of the benzene ring of quinoline. Therefore, the main oxidation product of this compound is expected to be 3-methylpyridine-2,3-dicarboxylic acid.
Table 3: Comparison of Oxidation Products
| Compound | Reagents | Product |
| Quinoline | KMnO₄ / H₂SO₄ | Pyridine-2,3-dicarboxylic acid |
| This compound | KMnO₄ / H₂SO₄ | 3-Methylpyridine-2,3-dicarboxylic acid (Expected) |
Experimental Protocol: Oxidation of Quinoline
-
Materials: Quinoline, Potassium Permanganate, Sulfuric Acid, Water, Sodium bisulfite.
-
Procedure:
-
In a flask, prepare a solution of quinoline in water and add sulfuric acid.
-
Heat the mixture and slowly add a solution of potassium permanganate in water.
-
Maintain the temperature and continue stirring until the purple color of the permanganate disappears.
-
Cool the reaction mixture and decolorize any remaining permanganate or manganese dioxide with a solution of sodium bisulfite.
-
The resulting solution is then worked up to isolate the pyridine-2,3-dicarboxylic acid.
-
Representative Experimental Protocol: Oxidation of this compound
-
Materials: this compound, Potassium Permanganate, Sulfuric Acid, Water, Sodium bisulfite.
-
Procedure:
-
The procedure is analogous to the oxidation of quinoline.
-
The reaction conditions, such as temperature and reaction time, may need to be optimized to achieve the desired product and minimize side reactions, including the potential oxidation of the methyl group.
-
References
Spectroscopic Deep Dive: A Comparative Analysis of 3-Methylquinoline and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 3-methylquinoline and its key derivatives, offering insights into how substituent changes impact their spectral characteristics. The data presented is supported by detailed experimental protocols and visual workflows to facilitate replication and further investigation.
Introduction
Quinoline (B57606) and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] The addition of a methyl group at the 3-position to create this compound serves as a foundational modification, and further substitutions on this scaffold can significantly alter its physicochemical and biological properties. Spectroscopic analysis is a critical tool for elucidating these structural modifications and understanding their electronic consequences. This guide presents a comparative analysis of the UV-Vis, FT-IR, ¹H NMR, and Mass Spectrometry data for this compound and its selected chloro, nitro, and carboxylic acid derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. These derivatives were chosen to illustrate the effect of electron-withdrawing (-Cl, -NO₂) and electron-donating/conjugating (-COOH) groups at various positions on the quinoline ring.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Reference |
| This compound | - | - | Data not available |
| 8-Nitroquinoline | - | 275, 301, 315 | [4] |
| Quinoline-2-carboxylic acid derivatives | Methanol, Chloroform | Not specified | [5] |
| Quinoline-7-carboxaldehyde | - | 200-400 | [6] |
Table 2: FT-IR Spectroscopic Data (Key Peaks, cm⁻¹)
| Compound | C-H Stretch (Aromatic) | C=N Stretch | C=C Stretch (Aromatic) | Substituent-Specific Peaks | Reference |
| This compound | ~3050 | ~1620 | ~1580, 1500 | - | [7] |
| 2-Chloro-3-methylquinoline | ~3060 | 1622 | 1588 | C-Cl: 776 | [5] |
| 2-Chloro-3-formyl-8-nitroquinoline | 3050 | 1628 | - | C=O: 1693, NO₂: 1525 | [5] |
| 8-Nitroquinoline | - | - | - | NO₂: Not specified | [8] |
Table 3: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | H2 | H4 | H5 | H6 | H7 | H8 | Methyl | Reference |
| This compound | 8.7 | 7.9 | 8.1 | 7.6 | 7.7 | 7.5 | 2.5 | [9] |
| 2-Chloro-3-methyl-8-nitroquinoline | - | 8.3 | 7.1-7.63 (m) | 7.1-7.63 (m) | 7.1-7.63 (m) | - | 2.48 | [5] |
| 8-Methylquinoline | 8.949 | 8.120 | 7.653 | 7.432 | 7.386 | - | 2.826 | [10] |
| 6-Methylquinoline | 8.843 | 8.044 | 7.55 | - | 7.54 | 8.004 | 2.523 | [11] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Reference |
| This compound | 143 | 142, 115 | [12] |
| 2-Chloro-3-methylquinoline | 177/179 | Not specified | [7][13] |
| 8-Nitro-2-methylquinoline | 188 | 130, 115 | [12] |
| 8-Nitroquinoline | 174 | 128, 116 | [4] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific experimental conditions may vary based on the instrument and sample properties.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the quinoline derivative is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL. A dilution is then made to obtain a final concentration in the range of 1-10 µg/mL.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solvent.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples: The solid sample is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: An FT-IR spectrometer is used. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
Data Acquisition: The sample is placed in the instrument, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of key absorption bands are reported in wavenumbers (cm⁻¹).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the quinoline derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: The ¹H NMR spectrum is acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system. For volatile compounds, gas chromatography (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion or liquid chromatography (LC-MS) with an appropriate ionization source (e.g., electrospray ionization - ESI) is employed.
-
Ionization: Electron Impact (EI) is a common ionization method for GC-MS, which provides characteristic fragmentation patterns. ESI is a soft ionization technique often used in LC-MS that typically yields the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Biological Activity and Potential Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, with significant research focused on their potential as anticancer agents.[14] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For example, some quinoline derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[15]
Below is a generalized workflow for assessing the anticancer activity of this compound derivatives and a conceptual signaling pathway that could be targeted.
Caption: Workflow for anticancer screening of this compound derivatives.
The anticancer activity of certain quinoline derivatives can be attributed to their ability to interfere with critical cell signaling pathways. One such pathway is the VEGFR-2 signaling cascade, which is essential for angiogenesis, the formation of new blood vessels that tumors need to grow.
Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline derivative.
Conclusion
The spectroscopic data presented in this guide highlight the influence of various substituents on the electronic environment of the this compound scaffold. Chloro and nitro groups, being electron-withdrawing, tend to shift proton signals downfield in the ¹H NMR spectra and introduce characteristic bands in the FT-IR spectra. Carboxylic acid groups introduce their own distinct spectral features. The observed biological activities of quinoline derivatives underscore the importance of these compounds in drug discovery. The provided experimental protocols and conceptual diagrams offer a framework for further research and development of novel this compound-based therapeutic agents. Further systematic studies correlating specific spectroscopic shifts with biological activity will be invaluable in designing next-generation quinoline drugs.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinoline, 8-nitro- [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]
- 11. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 12. This compound | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. benchchem.com [benchchem.com]
Benchmarking the efficiency of different catalysts for quinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the quinoline (B57606) scaffold, a privileged structure in medicinal chemistry and materials science, is a focal point of extensive research.[1][2] The efficiency of quinoline synthesis is critically dependent on the choice of catalyst, which influences reaction rates, yields, and environmental impact.[1] This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of optimal catalysts for specific synthetic needs.
Catalyst Performance: A Quantitative Comparison
The efficacy of a catalyst is measured by several parameters, including product yield, reaction time, and the conditions required (e.g., temperature, solvent). The following table summarizes the performance of representative catalysts from different classes—transition metals, metal-free systems, and nanocatalysts—in prominent quinoline synthesis reactions like the Friedländer annulation and acceptorless dehydrogenative coupling.[3][4][5]
| Catalyst Type | Catalyst Example | Reaction Type | Typical Substrates | Conditions | Time | Yield (%) | Key Advantages |
| Transition Metal | Iron (Fe) Pincer Complex | Acceptorless Dehydrogenative Coupling | α-2-Aminoaryl alcohols and secondary alcohols | Toluene (B28343), 130 °C | 24 h | Up to 94 | Earth-abundant, high atom economy.[3] |
| Transition Metal | Indium(III) Triflate (In(OTf)₃) | Friedländer Annulation | 2-Aminoarylketones and β-ketoesters | Solvent-free, 80 °C | 0.5-2 h | 75-92 | High yields, short reaction times.[6] |
| Metal-Free | [Hbim]BF₄ (Ionic Liquid) | Friedländer Annulation | 2-Aminoaryl ketones and β-dicarbonyls | Solvent-free, 100 °C | 3-6 h | ~93 | Recyclable, acts as both solvent and promoter.[7][8] |
| Metal-Free | g-C₃N₄-SO₃H | Friedländer Annulation | 2-Aminoaryl ketones and α-methylene carbonyls | Solvent-free, 100 °C | 4 h | Up to 97 | Heterogeneous, metal-free, reusable.[9] |
| Nanocatalyst | Fe₃O₄@SiO₂-SO₃H | Friedländer Annulation | 2-Aminoaryl ketones and carbonyl compounds | Reflux, 110 °C | 45 min | ~91 | Highly active, reusable magnetic catalyst.[8] |
| Nanocatalyst | ZnO/CNT | Friedländer Condensation | 2-Amino-5-chlorobenzaldehyde and carbonyls | Solvent-free | N/A | 24-99 | High surface area, enhanced reactivity.[10] |
Visualizing Synthesis and Selection Strategies
To further clarify the processes involved in catalyst evaluation, the following diagrams illustrate a typical experimental workflow and a logical approach to catalyst selection.
Experimental Protocols
The following are generalized experimental protocols for two common quinoline synthesis methods. Researchers should note that optimal conditions are substrate-dependent and may require further optimization.
Protocol 1: Friedländer Annulation using a Reusable Nanocatalyst
This protocol is based on typical procedures for Friedländer synthesis using a heterogeneous nanocatalyst, such as a magnetically separable iron oxide-based catalyst.[10][11]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Magnetic Nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H) (10-20 mg)
-
Ethanol (5 mL, if not solvent-free)
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (10-20 mg).
-
If the reaction is not performed solvent-free, add the appropriate solvent (e.g., ethanol, 5 mL).
-
The mixture is stirred and heated to the optimized temperature (e.g., 60-110 °C) for the required time (e.g., 15-120 minutes).[8][11]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If a magnetic catalyst is used, it can be separated from the solution using an external magnet. Otherwise, the catalyst can be removed by filtration.[11]
-
If a solvent was used, remove it under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired quinoline derivative.
-
The recovered catalyst should be washed with a suitable solvent (e.g., ethanol), dried, and can then be reused for subsequent reactions to test its recyclability.[12]
Protocol 2: Acceptorless Dehydrogenative Coupling using an Iron Catalyst
This protocol describes a sustainable method for quinoline synthesis from alcohols, liberating only hydrogen and water as byproducts.[3]
Materials:
-
α-2-Aminoaryl alcohol (0.5 mmol)
-
Secondary alcohol (1.0 mmol)
-
Iron Pincer Complex Catalyst (1-5 mol%)
-
Anhydrous Toluene (3 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the α-2-aminoaryl alcohol (0.5 mmol), the secondary alcohol (1.0 mmol), and the iron catalyst (1-5 mol%).
-
Add anhydrous toluene (3 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at the specified temperature (e.g., 130 °C).
-
Stir the reaction for the designated time (e.g., 24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate (B1210297) gradient) to isolate the polysubstituted quinoline product.
Conclusion
The landscape of quinoline synthesis is rich with diverse and efficient catalytic methods. For applications prioritizing cost-effectiveness and sustainability, earth-abundant metals like iron are excellent choices.[2][3] Metal-free systems, including ionic liquids and heterogeneous acid catalysts, offer green alternatives with high reusability.[9][13] Nanocatalysts provide superior activity and ease of separation, making them ideal for process chemistry.[1][11] Ultimately, the optimal catalyst is determined by the specific requirements of the target molecule and the overarching goals of the synthesis, whether they be yield, speed, cost, or environmental impact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]
- 3. Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for 3-Methylquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Methylquinoline is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data across different analytical techniques. This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound. These values are representative and may vary based on the specific instrumentation, column, and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 ng/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.05 ng/mL |
| Specificity | High (dependent on chromatographic resolution) | Very High (based on mass-to-charge ratio) |
| Sample Throughput | Moderate | Moderate to High |
| Cost | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
Mobile Phase Preparation:
-
A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.02 M phosphate (B84403) buffer, pH adjusted to 3.0) is typically used. The exact ratio should be optimized for the best separation. A common starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.[1]
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[1]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels.
-
Precision:
-
Repeatability: Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on established procedures for the analysis of quinoline (B57606) compounds.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., a mid-polarity column like a DB-17 or equivalent) is recommended (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.[1]
Temperature Program:
-
Inlet Temperature: 250°C[1]
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. This program should be optimized based on the specific instrument and column.
Injection:
Mass Spectrometer Conditions:
-
MS Transfer Line Temperature: 280°C[1]
-
Ion Source Temperature: 230°C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Scan Range: m/z 50-300[1]
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 1-100 ng/mL).
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute to a concentration within the calibration range.
Mandatory Visualizations
References
In-Silico Prediction vs. Experimental Reality: A Comparative Guide to 3-Methylquinoline Bioactivity
For researchers, scientists, and drug development professionals, the integration of computational and experimental methodologies is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of in-silico predictions and experimental data concerning the bioactivity of 3-Methylquinoline. While direct head-to-head comparisons for this compound are limited in published literature, this guide synthesizes available data and uses closely related quinoline (B57606) derivatives as a case study to illustrate the synergy and divergence between predictive modeling and empirical validation.
This compound: An Overview of Predicted and Observed Bioactivity
This compound (CAS: 612-58-8) is a heterocyclic aromatic compound and a derivative of quinoline.[1][2][3] It serves as a versatile building block in the synthesis of more complex molecules, including dyes and pharmaceutical agents.[1] Evaluating its biological activity is a critical step in understanding its potential toxicological profile and therapeutic applications.
An initial in-silico assessment of this compound's drug-likeness, based on Lipinski's Rule of Five, predicted favorable pharmacokinetic properties, suggesting it has the potential to be an orally active drug in humans. This computational screening is a crucial first step in drug discovery, helping to filter out compounds with unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the process.
Conversely, experimental studies have highlighted genotoxic effects. This compound was reported to be mutagenic in Salmonella typhimurium strain TA100 with metabolic activation.[4] This finding underscores the necessity of experimental validation, as computational models of drug-likeness do not typically predict genotoxicity.
| Parameter | In-Silico Prediction | Experimental Data |
| Drug-Likeness | Compliant with Lipinski's Rule of Five | Not directly applicable |
| Bioavailability | Predicted to be high | Not explicitly determined |
| Genotoxicity | Not typically predicted by standard models | Mutagenic in S. typhimurium TA100 (with metabolic activation)[4] |
Case Study: Quinoline Analogs Targeting EGFR
To illustrate a direct comparison between in-silico and in-vitro data, this guide presents findings from a study on a series of quinoline analogs designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This comparison highlights the predictive power of molecular docking in estimating the binding affinity of compounds, which often correlates with their experimentally determined potency.
| Compound ID | In-Silico Docking Score (kcal/mol) | Experimental IC50 (µM) against EGFR |
| 4a | -8.45 | 0.042 |
| 4b | -8.76 | 0.031 |
| 4c | -8.12 | 0.058 |
| 4d | -9.23 | 0.019 |
| 4e | -9.01 | 0.025 |
| 4f | -9.58 | 0.015[5] |
| Doxorubicin (Standard) | Not Applicable | 0.018[5] |
| Data sourced from a study on quinoline analogs as anticancer agents.[5] Lower docking scores indicate higher predicted binding affinity, and lower IC50 values indicate greater inhibitory potency. |
The data reveals a strong correlation: compound 4f , with the most favorable docking score (-9.58 kcal/mol), also exhibited the most potent anticancer activity (IC50 = 0.015 µM), comparable to the standard drug Doxorubicin.[5] This exemplifies how in-silico techniques can effectively prioritize candidates for synthesis and experimental testing.
Methodologies: In-Silico and Experimental Protocols
In-Silico Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Protein and Ligand Preparation : The 3D crystal structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and charges are added to the protein structure. The 2D structure of the quinoline analog is converted to a 3D structure and its energy is minimized.[5]
-
Binding Site Definition : The active site for docking is defined, often based on the location of a co-crystallized ligand in the PDB structure.[6]
-
Docking Simulation : A program such as AutoDock or MOE is used to perform the docking, exploring various conformations of the ligand within the active site and calculating the binding energy for each.[5]
-
Pose Selection and Analysis : The docking pose with the lowest binding energy (docking score) is selected as the most probable binding mode. Key interactions, like hydrogen bonds and hydrophobic interactions, are analyzed.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cancer cells (e.g., a human breast cancer cell line) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment : The cells are treated with various concentrations of the test compound (e.g., a quinoline derivative) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition : MTT reagent is added to each well and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[7]
-
Absorbance Reading : The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Visualizing Workflows and Pathways
To further clarify the processes and biological context, the following diagrams are provided.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 612-58-8 [sigmaaldrich.com]
- 4. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative study of the environmental impact of different quinoline synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoline (B57606) and its derivatives is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. However, traditional synthesis methods often carry a significant environmental burden. This guide provides a comparative analysis of classical and modern quinoline synthesis routes, with a focus on their environmental impact, supported by experimental data and detailed protocols.
Classical vs. Green Synthesis Routes: An Overview
Historically, the synthesis of quinolines has relied on a handful of named reactions developed in the late 19th century. While effective, these methods often involve harsh reaction conditions, toxic reagents, and significant waste generation.[1][2] In response to growing environmental concerns, the principles of green chemistry have spurred the development of more sustainable alternatives that aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.[3][4]
Comparative Analysis of Classical Synthesis Routes
The Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are the most well-established methods for quinoline synthesis. The table below summarizes their key characteristics and provides a quantitative comparison of their theoretical atom economy.
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis | Combes Synthesis | Friedländer Synthesis |
| Reactants | Aniline (B41778), Glycerol (B35011), Oxidizing Agent (e.g., Nitrobenzene)[5] | Aniline, α,β-Unsaturated Carbonyl Compound[3] | Aniline, β-Diketone[6] | 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene Group[7] |
| Catalyst/Reagents | Concentrated H₂SO₄[5] | Strong Acid (e.g., HCl, H₂SO₄) or Lewis Acid[3] | Concentrated H₂SO₄[6] | Acid or Base[7] |
| Reaction Conditions | High Temperature, Strongly Acidic, Exothermic[5] | High Temperature, Acidic[3] | High Temperature, Acidic[6] | Varies (can be mild)[7] |
| Key Byproducts | Sulfuric acid waste, reduced oxidizing agent, tars[2] | Polymerization products, acid waste[3] | Water, acid waste[6] | Water[7] |
| Atom Economy (%) | ~70.1% (calculated for aniline + glycerol → quinoline) | ~87.7% (calculated for aniline + crotonaldehyde (B89634) → 2-methylquinoline) | ~81.4% (calculated for aniline + acetylacetone (B45752) → 2,4-dimethylquinoline) | ~78.2% (calculated for 2-aminobenzaldehyde (B1207257) + acetaldehyde (B116499) → quinoline) |
| Environmental Concerns | Use of corrosive acid, toxic oxidizing agent, vigorous reaction[2] | Potential for runaway polymerization, use of strong acids[3] | Use of corrosive concentrated acid[6] | Generally milder, but depends on catalyst and solvent choice[8] |
Greener Alternatives for Quinoline Synthesis
Modern synthetic chemistry has introduced several strategies to mitigate the environmental impact of quinoline synthesis. These approaches often offer significant advantages in terms of reaction efficiency, safety, and waste reduction.
| Green Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture.[2] | Dramatic reduction in reaction times (minutes vs. hours), often leading to higher yields and cleaner reactions.[2] |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction through acoustic cavitation. | Enhanced reaction rates, improved yields, and milder reaction conditions. |
| Nanocatalysis | Uses catalysts in the nanometer size range, which exhibit high surface area and catalytic activity.[9] | High efficiency, selectivity, and often reusability of the catalyst, leading to less waste.[9][10] Good to excellent yields (often 85-96%) are reported.[9] |
| Green Solvents | Replaces traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids.[4] | Reduced toxicity and environmental pollution; can sometimes enhance reaction rates and selectivity.[4] |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form the product, incorporating most or all of the atoms of the starting materials. | High atom economy, reduced number of synthetic steps, and lower waste generation.[10] |
Experimental Protocols
Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (B86663) (optional, to moderate the reaction)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Add nitrobenzene as the oxidizing agent. The addition of a small amount of ferrous sulfate can help to control the exothermic reaction.
-
Heat the mixture gently. Once the reaction begins, it can become vigorous. Be prepared to cool the flask if necessary.
-
After the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours.
-
After cooling, dilute the mixture with water and neutralize the excess acid with a sodium hydroxide (B78521) solution.
-
The quinoline can then be isolated by steam distillation.
-
Purify the crude quinoline by distillation.
Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline
-
Crotonaldehyde (or generate in situ from acetaldehyde)
-
Hydrochloric Acid or Sulfuric Acid
Procedure:
-
To a solution of aniline in aqueous hydrochloric or sulfuric acid, slowly add crotonaldehyde with stirring and cooling.
-
Heat the mixture under reflux for several hours.
-
After the reaction is complete, cool the mixture and make it alkaline with a concentrated sodium hydroxide solution.
-
Isolate the crude quinaldine (B1664567) by steam distillation or extraction with an organic solvent.
-
Purify the product by distillation.
Friedländer Synthesis of Quinoline
Materials:
-
2-Aminobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (or another base catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide.
-
Slowly add acetaldehyde to the mixture with stirring.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield quinoline.[7]
Microwave-Assisted Friedländer Synthesis
Materials:
-
2-Aminoaryl ketone
-
α-Methylene carbonyl compound
-
p-Toluenesulfonic acid monohydrate (catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (10 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).
-
After cooling, the product can be isolated and purified by standard methods such as column chromatography.
Visualizing the Comparison and Reaction Pathways
The following diagrams illustrate the logical workflow for comparing different quinoline synthesis routes and provide a schematic for the Friedländer synthesis.
Caption: Workflow for selecting an optimal quinoline synthesis route.
Caption: Simplified reaction pathway of the Friedländer synthesis.
Conclusion
The choice of a synthetic route for quinoline derivatives has significant implications for environmental impact, safety, and economic viability. While classical methods like the Skraup and Doebner-von Miller reactions are historically important, they are often associated with harsh conditions and the use of hazardous materials. The Friedländer and Combes syntheses can offer milder alternatives for producing more complex quinolines.
Modern green chemistry approaches, including microwave-assisted synthesis, nanocatalysis, and the use of green solvents, provide powerful tools to significantly reduce the environmental footprint of quinoline production. These methods often lead to shorter reaction times, higher yields, and a reduction in hazardous waste. For researchers and professionals in drug development, a thorough evaluation of these factors is crucial for selecting the most sustainable and efficient synthesis strategy. The adoption of greener methodologies not only aligns with the principles of sustainable science but can also lead to more efficient and cost-effective manufacturing processes.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. studymind.co.uk [studymind.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. omnicalculator.com [omnicalculator.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
A Head-to-Head Showdown: Unveiling the Antimicrobial Might of Quinoline Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Among the vast arsenal (B13267) of synthetic compounds, quinoline (B57606) derivatives have consistently demonstrated significant potential as potent antibacterial and antifungal agents. This guide provides a comprehensive, data-driven comparison of the antimicrobial activity of various quinoline derivatives, supported by detailed experimental protocols and mechanistic insights.
Comparative Antimicrobial Potency: A Quantitative Analysis
The antimicrobial efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of several novel quinoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This head-to-head comparison allows for a clear assessment of their relative potencies.
Table 1: Antibacterial Activity of Quinoline Derivatives against Gram-Positive Bacteria (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (MRSE) | Enterococcus faecalis (VRE) | Clostridium difficile | Reference |
| Compound 2 | 3.0 | 3.0 | 3.0 | ND | [1] |
| Compound 4 | ND | ND | ND | 2.0 | [1] |
| Compound 6 | 1.5 | 6.0 | 3.0 | 1.0 | [1] |
| Vancomycin | ND | ND | ND | 0.5 | [1] |
| Daptomycin | - | - | - | - | [1] |
| Compound 6c | 0.75 | 2.50 | 0.75 | ND | [2] |
| Compound 6l | ND | ND | ND | ND | [2] |
| Compound 6o | ND | ND | ND | ND | [2] |
| Amikacin | ND | ND | 128 | ND | [3] |
| Cefuroxime | 1.22 | >100 | ND | ND | [3] |
| QQ1 | 1.22 | 1.22 | >100 | ND | [3] |
| QQ2 | 2.44 | 1.22 | 19.53 | ND | [3] |
| QQ3 | 4.88 | 2.44 | 9.76 | ND | [3] |
| QQ5 | 1.22 | 1.22 | 19.53 | ND | [3] |
| QQ6 | 1.22 | 2.44 | 4.88 | ND | [3] |
ND: Not Determined
Table 2: Antibacterial and Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Bacillus cereus | Staphylococcus sp. | Aspergillus flavus | Aspergillus niger | Fusarium oxysporum | Candida albicans | Reference |
| Compound 2 | 12.5 | 25 | 6.25 | 6.25 | ND | ND | ND | ND | [4] |
| Compound 6 | 6.25 | 12.5 | 3.12 | 3.12 | 12.5 | 12.5 | 25 | 6.25 | [4] |
| Compound 14 | 2.03 | 3.98 | 1.32 | 0.66 | 1.99 | 3.98 | 2.66 | 1.33 | [2] |
| Compound 17 | 5.29 | 3.98 | 2.64 | 1.32 | ND | ND | ND | ND | [2] |
| Compound 20 | 3.98 | 2.66 | 1.33 | 0.66 | ND | ND | ND | ND | [2] |
| Compound 23 | 2.64 | 1.33 | 0.66 | 1.32 | ND | ND | ND | ND | [2] |
ND: Not Determined
Experimental Protocols: Determining Antimicrobial Susceptibility
The data presented above was primarily generated using the broth microdilution method, a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Detailed Methodology for Broth Microdilution Assay:
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar (B569324) plates overnight at 37°C.
-
A few colonies are then transferred to a sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
-
The bacterial suspension is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Quinoline Derivative Solutions:
-
The synthesized quinoline derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
-
Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
The plates are then incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the quinoline derivative at which no visible bacterial growth is observed. This is typically assessed by visual inspection for turbidity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of the quinoline derivatives.
Mechanism of Action: Targeting Bacterial DNA Synthesis
A significant number of quinoline derivatives exert their antimicrobial effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.
-
DNA Gyrase: Primarily found in bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of replication.[1]
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.[1][5]
Quinolone antibiotics inhibit these enzymes by forming a stable ternary complex with the enzyme and the bacterial DNA.[1] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to an accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell, as they halt DNA replication and trigger the SOS response, a DNA damage repair system that, when overwhelmed, leads to cell death.[6]
The following diagram illustrates the signaling pathway of quinoline derivatives' inhibitory action on bacterial DNA gyrase and topoisomerase IV.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Methylquinoline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Methylquinoline is crucial for maintaining laboratory safety and ensuring environmental protection. This compound presents several health hazards, necessitating careful handling and adherence to regulated disposal protocols. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its associated waste should always occur within a certified chemical fume hood to minimize the risk of inhalation. Ensure that an eyewash station and safety shower are readily accessible.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[1]
-
Body Protection: A laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[1]
Hazard Summary for this compound
This compound is classified as a hazardous substance with multiple health risks. All personnel handling this chemical should be fully aware of its potential dangers.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | May cause adverse health effects if it comes into contact with the skin.[1][2][3][4] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | May cause adverse health effects if inhaled.[1][2][3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Can cause redness, itching, and inflammation of the skin upon contact.[1][2][3][4] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Can cause severe and potentially irreversible damage to the eyes.[1][2][3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract.[1][2][3][4] |
| Carcinogenicity | H351: Suspected of causing cancer | There is limited evidence of carcinogenicity in animal studies.[1][3][4] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | There is some suspicion that this chemical may cause genetic mutations.[1][2] |
**Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[1]
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste containing this compound. This includes:
-
Unused or surplus this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., glassware, plasticware).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
It is critical to not mix this compound waste with other incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) department for specific segregation guidelines.
Step 2: Waste Collection and Containerization
Use only approved hazardous waste containers that are chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition with a secure, leak-proof lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Keep the container closed at all times, except when adding waste.
Step 3: Handling Spills and Contaminated Materials
In the event of a spill, trained personnel wearing appropriate PPE should manage the cleanup.
-
Evacuate non-essential personnel from the area.[1]
-
Prevent the spill from spreading or entering drains.[1]
-
Absorb the spill with an inert material, such as sand, vermiculite, or a commercial chemical absorbent.[1]
-
Carefully collect the absorbed material and place it in a designated hazardous waste container.[1]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1]
Contaminated items such as gloves, paper towels, and disposable labware should be collected in a separate, clearly labeled hazardous waste bag or container.[1]
Step 4: Storage of Hazardous Waste
Store containers of this compound waste in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5]
Step 5: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed and approved professional waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Provide the EHS department with accurate information about the waste, including its composition and volume.
-
Follow all institutional and regulatory procedures for the handover of hazardous waste.
Disposal of this compound must be conducted by offering surplus and non-recyclable solutions to a licensed disposal company.[1] Contaminated packaging should be disposed of as unused product.[1]
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 3-Methylquinoline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methylquinoline, including detailed operational and disposal plans.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health risks. It is harmful if it comes into contact with the skin or is inhaled.[1][2] It is also suspected of causing cancer and genetic defects.[1] The compound can cause serious eye damage and skin and respiratory irritation.[1][2][3]
| Hazard Classification | GHS Category |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2[3] |
| Serious Eye Damage/Eye Irritation | Category 1[3] |
| Carcinogenicity | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[1][4] |
| Body Protection | A complete suit protecting against chemicals or a laboratory coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face supplied air respirator is recommended if it is the sole means of protection.[1] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures with a risk of aerosol generation, use a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
Handling Procedures:
-
Obtain and read all safety information before handling the substance.[1][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Wash hands thoroughly before breaks and at the end of the workday.[1]
-
Take off any contaminated clothing and wash it before reuse.[8]
Storage Plan:
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Emergency and Disposal Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Spill and Accidental Release Measures:
In the event of a spill, evacuate unnecessary personnel from the area.[5] Ensure adequate ventilation.[5] Prevent the spill from entering drains.[1] For liquid spills, absorb with an inert material such as sand or diatomaceous earth and collect for disposal.[1][5]
Disposal Plan:
This compound and any contaminated materials must be disposed of as hazardous waste.[1] Do not allow the product to enter drains.[1]
-
Waste Collection: Collect waste in suitable, closed, and properly labeled containers.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
-
Institutional Procedures: Follow your institution's approved procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for waste pickup.[4]
-
Regulatory Compliance: Ensure disposal is in accordance with all applicable local, state, and federal regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 612-58-8 Name: this compound [xixisys.com]
- 3. This compound | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.cn]
- 8. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
